molecular formula C10H12O3 B1582647 Methyl 4-methoxyphenylacetate CAS No. 23786-14-3

Methyl 4-methoxyphenylacetate

Cat. No.: B1582647
CAS No.: 23786-14-3
M. Wt: 180.2 g/mol
InChI Key: ZQYLDVNTWDEAJI-UHFFFAOYSA-N
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Description

Methyl 4-methoxyphenylacetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLDVNTWDEAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178473
Record name Methyl 4-methoxyphenylacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23786-14-3
Record name Methyl 4-methoxybenzeneacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name METHYL 4-METHOXYPHENYLACETATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-Methoxyphenylacetate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 4-methoxyphenylacetate, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.

Introduction: The Versatility of a Phenylacetate Ester

This compound, also known as methyl 2-(4-methoxyphenyl)acetate or p-methoxyphenylacetic acid methyl ester, is an aromatic ester with significant utility in organic synthesis. Its structure, featuring a methoxy-substituted benzene ring attached to a methyl acetate group, makes it a valuable precursor for more complex molecular architectures. Its documented affinity for biological targets such as the estrogen receptor further elevates its importance as a scaffold in medicinal chemistry and drug discovery programs.[1] This guide serves to consolidate the essential technical knowledge required for its effective and safe utilization in a laboratory setting.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is paramount for its application in experimental design, from reaction setup to purification and storage. This compound is a colorless to pale yellow liquid under standard conditions.[2][3]

Table 1: Key Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[2][4]
Molecular Weight 180.20 g/mol [4][5]
CAS Number 23786-14-3[4]
Appearance Clear colorless to pale yellow liquid[2][3]
Density 1.135 g/mL at 25 °C[2][6]
Boiling Point 158 °C at 19 mmHg[6][7]
Flash Point 36 °C (96.8 °F) - Closed Cup[1][8]
Refractive Index n20/D 1.516 (lit.)[6][8]
Solubility Soluble in organic solvents (alcohols, ethers)[2]

Part 2: Synthesis and Purification

The most common and straightforward synthesis of this compound is through the Fischer esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid, with methanol. This acid-catalyzed reaction is an equilibrium process where the presence of excess methanol and a dehydrating agent or removal of water drives the reaction toward the ester product.

Causality in Experimental Design:

The choice of a strong acid catalyst (e.g., H₂SO₄) is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure it proceeds at a reasonable rate. Post-reaction workup involving a basic wash (e.g., with sodium bicarbonate solution) is essential to neutralize the acid catalyst and remove any unreacted carboxylic acid, facilitating purification.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylacetic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acid) and then with brine (to remove residual water).

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Diagram: Synthesis and Purification Workflow

G cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants 4-Methoxyphenylacetic Acid + Methanol + H₂SO₄ Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Esterification Quench Quench with Cold Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Crude Product Product Pure Methyl 4-methoxyphenylacetate Distill->Product

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Spectroscopic Characterization

Post-synthesis, rigorous characterization is imperative to confirm the identity and purity of the target compound. Spectroscopic methods provide a definitive structural fingerprint.

Table 2: Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR Signals corresponding to the methoxy group on the ring (~3.8 ppm), the methylene protons (~3.6 ppm), the ester methyl protons (~3.7 ppm), and two distinct doublets in the aromatic region (~6.8 and 7.2 ppm) for the para-substituted ring system.
¹³C NMR Peaks for the two methoxy carbons, the methylene carbon, the ester carbonyl carbon (~172 ppm), and the four distinct aromatic carbons.[9]
IR Spectroscopy A strong C=O stretching band for the ester at ~1740 cm⁻¹, and C-O stretching bands for the ether and ester groups.
Mass Spec (EI) A molecular ion (M⁺) peak at m/z = 180, and a characteristic base peak at m/z = 121 resulting from the loss of the methoxycarbonyl group (•COOCH₃), forming a stable benzyl cation.[5]

Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.

Part 4: Applications in Research and Drug Development

The utility of this compound extends beyond its role as a simple ester. Its structure serves as a versatile building block for more complex and biologically active molecules.

  • Synthetic Intermediate: It is a documented precursor in the synthesis of flavonoid-type structures, such as 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, which are classes of compounds widely investigated for their pharmacological properties.[6]

  • Medicinal Chemistry Scaffold: Research has indicated that this compound is a natural product with an affinity for the estrogen receptor.[1] This makes it and its derivatives interesting candidates for development as estrogen receptor modulators, which have therapeutic applications in oncology and hormone-related disorders. Its structural similarity to other natural products allows for its use in creating analog libraries for screening against various biological targets.

Diagram: Role in Bioactive Compound Synthesis

G start This compound inter Multi-step Organic Synthesis start->inter Starting Material end Bioactive Compounds (e.g., Flavonoids, ER Modulators) inter->end Product target Biological Target (e.g., Estrogen Receptor) end->target Biological Interaction

Caption: Conceptual pathway from starting material to biological target interaction.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. This compound is classified as a flammable liquid and requires appropriate handling.[5][8][10]

Table 3: GHS Hazard Information
ClassificationCodeStatement
Flammable LiquidH226Flammable liquid and vapor[5][10]
Safe Handling and Storage Protocols:
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[2][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[11]

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11]

Conclusion

This compound is a chemical of significant value to the scientific community. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an important intermediate for creating novel molecules. Its potential biological activity further underscores its relevance in modern drug discovery. By understanding and applying the technical information and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

  • methyl 4-methoxyphenyl acetate, 23786-14-3. (n.d.). The Good Scents Company.
  • This compound. (n.d.). ChemBK.
  • Safety Data Sheet this compound. (n.d.). Metascience.
  • This compound | C10H12O3 | CID 90266. (n.d.). PubChem, National Institutes of Health.
  • Methyl 3-hydroxy-4-methoxyphenylacetate | C10H12O4 | CID 10465267. (n.d.). PubChem, National Institutes of Health.
  • methyl (4-methoxyphenyl)acetate - 23786-14-3. (n.d.). ChemSynthesis.
  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. (n.d.). PubChem, National Institutes of Health.

Sources

A Technical Guide to Methyl 2-(4-methoxyphenyl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-methoxyphenyl)acetate, a key ester derivative of 4-methoxyphenylacetic acid, serves as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and established synthesis protocols. Emphasis is placed on the mechanistic rationale behind the widely used Fischer esterification method, including a detailed, field-tested laboratory procedure. Furthermore, this document explores the compound's applications in medicinal chemistry, particularly as a precursor to bioactive flavonoid structures, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

Methyl 2-(4-methoxyphenyl)acetate is an aromatic ester characterized by a methyl acetate group attached to a 4-methoxyphenyl moiety. Establishing a precise chemical identity is foundational for regulatory compliance, literature searches, and experimental reproducibility. The authoritative IUPAC name for this compound is methyl 2-(4-methoxyphenyl)acetate .[1] It is also commonly referred to in literature and commercial catalogs as Methyl 4-methoxyphenylacetate, 4-Methoxyphenylacetic Acid Methyl Ester, and Methyl 4-methoxybenzeneacetate.[1]

Key identifiers are consolidated below:

IdentifierValueSource
IUPAC Name methyl 2-(4-methoxyphenyl)acetatePubChem[1]
CAS Number 23786-14-3Sigma-Aldrich[2]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol Sigma-Aldrich[2]
Canonical SMILES COC(=O)Cc1ccc(OC)cc1PubChem[1]
InChIKey ZQYLDVNTWDEAJI-UHFFFAOYSA-NPubChem[1]
EC Number 245-886-1Sigma-Aldrich[2]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are critical for its purification, identification, and application. Methyl 2-(4-methoxyphenyl)acetate is a colorless to yellow-green liquid at room temperature.[3] It is soluble in common organic solvents such as alcohols, ethers, and esters.[4]

Table of Physicochemical Properties:

PropertyValueConditions
Appearance Clear colorless to yellow liquidAmbient
Density 1.135 g/mLat 25 °C[4]
Boiling Point 158 °Cat 19 mmHg[3][4]
Refractive Index 1.516at 20 °C[3][4]
Flash Point 36 °C (96.8 °F)Closed cup[2]
LogP 1.7Estimated

Spectroscopic data are essential for structural confirmation. Reference spectra for Methyl 2-(4-methoxyphenyl)acetate are available in public databases, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][5]

Synthesis: The Fischer-Speier Esterification

The most direct and common method for preparing Methyl 2-(4-methoxyphenyl)acetate is the Fischer-Speier esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid, with methanol.[4][6] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and inexpensive starting materials.

Mechanistic Rationale

The Fischer esterification is a reversible equilibrium-controlled process.[6] To achieve high yields, the equilibrium must be shifted toward the product side, typically by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[6]

The acid catalyst (commonly H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic alcohol (methanol). The subsequent steps involve proton transfers and the elimination of a water molecule to form the stable ester product, regenerating the acid catalyst in the process.[6]

Caption: Mechanism of Fischer-Speier Esterification.

Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure researchers can adapt the procedure with a full understanding of the underlying chemistry.

Materials:

  • 4-Methoxyphenylacetic acid

  • Methanol (anhydrous, excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (1.0 eq). Add a significant excess of anhydrous methanol (10-20 eq), which acts as both the reactant and the solvent, driving the reaction equilibrium forward.

  • Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture through the condenser. Causality: The strong acid is the catalyst required to activate the carboxylic acid.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.

  • Quenching and Neutralization: After cooling the mixture to room temperature, remove the bulk of the excess methanol using a rotary evaporator. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution until effervescence ceases. Causality: The bicarbonate base neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.

  • Aqueous Wash: Wash the organic layer with water, followed by a wash with saturated brine. Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent. Causality: This step removes trace amounts of water, which is critical before solvent evaporation to obtain a pure product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. For high-purity applications, the resulting oil can be purified via vacuum distillation.[7][8]

Synthesis_Workflow Reactants 1. Combine Reactants (4-Methoxyphenylacetic Acid, Methanol, H₂SO₄) Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Workup 3. Aqueous Workup (NaHCO₃ wash, Brine wash) Reflux->Workup Drying 4. Dry Organic Layer (Anhydrous MgSO₄) Workup->Drying Purification 5. Evaporation & Distillation (Rotary Evaporator, Vacuum Distillation) Drying->Purification Product Pure Methyl 2-(4-methoxyphenyl)acetate Purification->Product

Caption: General workflow for the synthesis of Methyl 2-(4-methoxyphenyl)acetate.

Applications in Research and Drug Development

Methyl 2-(4-methoxyphenyl)acetate is primarily utilized as a building block in multi-step organic syntheses. Its parent acid, 4-methoxyphenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals like the antidepressant Venlafaxine and the cardiovascular drug Gegenin.[9]

A specific, documented application for the methyl ester is its use in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, a compound belonging to the flavonoid family.[10] Flavonoids are extensively studied for their wide range of biological activities, including antioxidant and enzyme-inhibiting properties. In this context, Methyl 2-(4-methoxyphenyl)acetate serves as a key precursor for constructing part of the final bioactive scaffold.

Furthermore, some studies have indicated that Methyl 2-(4-methoxyphenyl)acetate itself has an affinity for the estrogen receptor, suggesting potential for its use as a scaffold in developing estrogen receptor modulators.

Safety, Handling, and Storage

As a flammable liquid, Methyl 2-(4-methoxyphenyl)acetate requires careful handling to prevent ignition.[1][2] All work should be conducted in a well-ventilated chemical fume hood, away from open flames and sparks.[4][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash-resistant safety glasses or goggles are mandatory.[11]

  • Hand Protection: Wear suitable chemical-resistant gloves.[11]

  • Skin Protection: A lab coat should be worn. Avoid contact with skin.[4][11]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from sources of ignition.[4]

  • In case of skin contact, flush immediately with plenty of water.[11] If eye contact occurs, rinse cautiously with water for several minutes.[11]

Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.[11]

References

  • Metascience. (n.d.). Safety Data Sheet this compound.
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
  • Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • FAQ-AI. (n.d.). What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-4-methoxyphenylacetate. PubChem Compound Database.
  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title].
  • Austin Community College. (n.d.). Fischer Esterification Procedure.
  • University of Colorado Boulder. (n.d.). Fischer Esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester - Mass Spectrum. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester - IR Spectrum. NIST Chemistry WebBook.
  • Google Patents. (2015). CN104478719A - 4-methoxy methyl acetoacetate preparation method.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic acid. PubChem Compound Database.
  • Google Patents. (2017). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methoxyphenylacetate. PubChem Compound Database.
  • Google Patents. (2013). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • Career Henan Chemical Co. (n.d.). This compound, CasNo.50415-73-1.

Sources

A Comprehensive Spectroscopic Analysis of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-methoxyphenylacetate, a key organic ester, serves as a versatile building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, characterized by a methoxy-substituted aromatic ring linked to a methyl ester moiety via a methylene bridge, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a detailed exploration of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the observed signals and the experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure of this compound.

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

IUPAC Name: methyl 2-(4-methoxyphenyl)acetate[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22d2HAr-H (ortho to -CH₂COOCH₃)
6.87d2HAr-H (ortho to -OCH₃)
3.78s3H-OCH₃
3.67s3H-COOCH₃
3.58s2H-CH₂-

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The ¹H NMR spectrum displays five distinct signals, consistent with the five unique proton environments in the molecule.

  • Aromatic Protons: The signals at 7.22 ppm and 6.87 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.22 ppm is due to the deshielding effect of the adjacent electron-withdrawing acetyl group, assigning these protons to the positions ortho to the methylene acetate group. Conversely, the upfield shift of the doublet at 6.87 ppm is a result of the electron-donating nature of the methoxy group, assigning these protons to the positions ortho to the methoxy group. The splitting pattern (doublets) arises from the coupling between adjacent aromatic protons.

  • Methoxy and Ester Methyl Protons: The two sharp singlets at 3.78 ppm and 3.67 ppm, each integrating to three protons, correspond to the methyl groups of the methoxy and the methyl ester functionalities, respectively. Their singlet nature indicates the absence of adjacent protons.

  • Methylene Protons: The singlet at 3.58 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) bridge connecting the aromatic ring and the ester group. This signal is a singlet as there are no vicinal protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Chemical Shift (δ) ppmAssignment
172.1C=O (ester)
158.6Ar-C (para to -CH₂COOCH₃)
130.2Ar-C (ortho to -CH₂COOCH₃)
126.5Ar-C (ipso)
114.0Ar-C (ortho to -OCH₃)
55.2-OCH₃
52.0-COOCH₃
40.5-CH₂-

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4][5]

Interpretation:

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

  • Carbonyl Carbon: The signal at 172.1 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.

  • Aromatic Carbons: The four signals in the aromatic region (114.0-158.6 ppm) are consistent with a para-substituted benzene ring. The carbon attached to the electron-donating methoxy group is the most shielded (114.0 ppm), while the carbon bearing the methoxy group is significantly deshielded (158.6 ppm). The ipso-carbon (attached to the methylene acetate group) appears at 126.5 ppm, and the carbons ortho to the methylene acetate group are at 130.2 ppm.

  • Aliphatic Carbons: The signals at 55.2 ppm and 52.0 ppm are assigned to the methoxy and the ester methyl carbons, respectively. The upfield signal at 40.5 ppm corresponds to the methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2955MediumC-H stretch (aromatic)
2837MediumC-H stretch (aliphatic)
1738StrongC=O stretch (ester)
1612, 1514StrongC=C stretch (aromatic ring)
1248StrongC-O stretch (ester)
1178StrongC-O-C stretch (ether)
1034Strong=C-O-C stretch (aryl ether)
824StrongC-H out-of-plane bend (p-disubstituted)

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

  • C-H Stretching: The bands around 2955 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring, while the band at 2837 cm⁻¹ corresponds to the C-H stretching of the aliphatic methylene and methyl groups.

  • Carbonyl Stretching: A very strong and sharp absorption at 1738 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ester functional group.

  • Aromatic C=C Stretching: The strong absorptions at 1612 cm⁻¹ and 1514 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

  • C-O Stretching: The strong bands at 1248 cm⁻¹ and 1178 cm⁻¹ are assigned to the C-O stretching vibrations of the ester and the aryl ether linkages, respectively. The band at 1034 cm⁻¹ is also associated with the aryl ether C-O-C stretching.

  • Out-of-Plane Bending: The strong absorption at 824 cm⁻¹ is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring, providing further evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
12185[M - COOCH₃]⁺
9115[C₇H₇]⁺ (Tropylium ion)
7710[C₆H₅]⁺ (Phenyl cation)

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[2][3][4]

Interpretation:

The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.

  • Molecular Ion: The peak at m/z 180 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[1]

  • Major Fragmentation: The base peak at m/z 121 is the most abundant fragment and results from the cleavage of the ester group, specifically the loss of a carbomethoxy radical (•COOCH₃). This forms the stable 4-methoxybenzyl cation.

  • Further Fragmentation: The peak at m/z 91 is attributed to the tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by rearrangement of the 4-methoxybenzyl cation. The smaller peak at m/z 77 corresponds to the phenyl cation, likely formed from the tropylium ion.

Fragmentation_Pathway M This compound [C₁₀H₁₂O₃]⁺ m/z = 180 F1 [M - •COOCH₃]⁺ [C₈H₉O]⁺ m/z = 121 M->F1 - •COOCH₃ F2 [C₇H₇]⁺ Tropylium ion m/z = 91 F1->F2 - CH₂O (rearrangement) F3 [C₆H₅]⁺ Phenyl cation m/z = 77 F2->F3 - CH₂

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of the spectral data presented in this guide.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6][7]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the following parameters are typically used: a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 200-240 ppm, a pulse width of 45-60°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

For detailed guidelines on reporting NMR data, refer to the author guidelines of journals such as The Journal of Organic Chemistry.[8]

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the salt plates with the sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in transmittance or absorbance mode.

For standardized procedures, refer to ASTM E1252 for qualitative analysis.[9][10]

Mass Spectrometry

Sample Introduction and Ionization:

  • The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

  • Electron Ionization (EI) is used with a standard electron energy of 70 eV.

Data Acquisition:

  • The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Identification of the compound can be further confirmed by comparing the acquired spectrum to a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[11][12]

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This in-depth guide serves as an authoritative resource for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

  • ASTM E1252-98(2018), Standard Practice for General Techniques for Qualitative Infrared Analysis, ASTM International, West Conshohocken, PA, 2018, www.astm.org
  • The Journal of Organic Chemistry, Author Guidelines, [Link]
  • ASTM E168-16, Standard Practices for General Techniques of Infrared Quantitative Analysis, ASTM International, West Conshohocken, PA, 2016, www.astm.org
  • Georgia Institute of Technology, Small molecule NMR sample prepar
  • Intertek, Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252, [Link]
  • PubChem, Methyl 4-methoxyphenylacet
  • Organomation, NMR Sample Prepar
  • Spectral Database for Organic Compounds (SDBS), [Link]
  • Bioregistry, Spectral D
  • re3data.
  • YouTube, PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Iowa State University, NMR Sample Prepar
  • Human Metabolome Database, 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072), [Link]
  • Jordi Labs, NIST/EPA/NIH Mass Spectral Library Compound Scoring, [Link]
  • University of Wyoming, NMR Basic Oper
  • ASTM International, ASTM D7418-07 - Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR), [Link]
  • ResearchGate, Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones, [Link]
  • National Institutes of Health, NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Applic
  • AIST, Spectral Database for Organic Compounds,SDBS, [Link]
  • Scribd, Analyse Methyl 4-Methoxyphenylacet
  • PubMed, Electron ionization fragmentation studies for a series of 4-methoxymethylene benzo
  • LCGC International, Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS, [Link]
  • Semantic Scholar, Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones, [Link]
  • Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts, [Link]
  • National Institute of Standards and Technology, NIST Mass Spectrometry D
  • Chemistry LibreTexts, Fragmentation P
  • Agilent, Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11, [Link]
  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation P
  • PubChem, Ethyl 4-methoxyphenylacet
  • The Good Scents Company, methyl 4-methoxyphenyl acet
  • SpectraBase, Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)
  • NIST WebBook, Benzene, 1-methoxy-4-methyl-, [Link]
  • ResearchGate, Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl., [Link]
  • PubChem, 4-Methylcatecholdimethylacet

Sources

A-1-1. An In-depth Technical Guide to the Synthesis of Methyl 4-methoxyphenylacetate from p-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthesis of methyl 4-methoxyphenylacetate, a valuable compound in the fragrance and pharmaceutical industries. The synthesis commences with the readily available starting material, p-hydroxyphenylacetic acid. The core of this guide is a detailed exploration of the strategic decision-making process, the underlying reaction mechanisms, and meticulously outlined experimental protocols. The synthesis involves an initial Williamson ether synthesis to methylate the phenolic hydroxyl group, followed by a Fischer esterification to convert the carboxylic acid moiety to its corresponding methyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested methodologies.

Part 1: Strategic Considerations in Synthetic Design

The starting material, p-hydroxyphenylacetic acid, is a bifunctional molecule containing both a phenolic hydroxyl group and a carboxylic acid group. A successful synthesis of the target molecule, this compound, requires the selective modification of both functional groups. The phenolic hydroxyl must be converted to a methoxy ether, and the carboxylic acid must be transformed into a methyl ester.

The chosen synthetic pathway prioritizes the etherification of the phenolic hydroxyl group first, followed by the esterification of the carboxylic acid. This sequence is strategically advantageous for several reasons:

  • Reactivity and Selectivity: The phenolic proton is more acidic than the carboxylic acid proton. In the presence of a suitable base, the phenolic hydroxyl group is preferentially deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile, ideal for the subsequent Williamson ether synthesis.

  • Protection of the Carboxylic Acid: By converting the phenolic hydroxyl to an ether in the first step, the carboxylic acid group remains intact for the subsequent esterification. This avoids the need for protecting group chemistry, which would add steps and reduce the overall efficiency of the synthesis.

  • Compatibility of Reaction Conditions: The conditions for Williamson ether synthesis (typically a base and an alkyl halide in a polar a-protic solvent) are compatible with the carboxylic acid functionality. Conversely, the acidic conditions of the subsequent Fischer esterification are well-suited for the ether-containing intermediate.

Overall Synthetic Workflow

The two-step synthesis can be visualized as follows:

Synthetic Workflow Start p-Hydroxyphenylacetic Acid Intermediate 4-Methoxyphenylacetic Acid Start->Intermediate Step 1: Williamson Ether Synthesis (CH3)2SO4, K2CO3, Acetone Product This compound Intermediate->Product Step 2: Fischer Esterification CH3OH, H2SO4 (cat.)

Caption: Overall two-step synthetic strategy.

Part 2: Step-by-Step Execution & Mechanistic Insight

Module 2.1: Williamson Ether Synthesis of 4-Methoxyphenylacetic Acid

The first step in the synthesis is the methylation of the phenolic hydroxyl group of p-hydroxyphenylacetic acid via the Williamson ether synthesis. This classic reaction proceeds through an SN2 mechanism and is highly effective for forming ethers.[1][2]

Principle & Mechanism

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent in a concerted SN2 fashion, displacing the leaving group and forming the desired ether.[1][2][3]

Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p_HPA p-Hydroxyphenylacetic Acid Phenoxide Phenoxide Intermediate p_HPA->Phenoxide + Base Base Base (e.g., K2CO3) Phenoxide_ion Phenoxide Intermediate Product_Acid 4-Methoxyphenylacetic Acid Phenoxide_ion->Product_Acid + (CH3)2SO4 DMS Dimethyl Sulfate ((CH3)2SO4)

Caption: Mechanism of the Williamson Ether Synthesis.

Reagent Selection Rationale

  • Starting Material: p-Hydroxyphenylacetic acid is a readily available and relatively inexpensive bifunctional building block.[4][5][6]

  • Base: Potassium carbonate (K2CO3) is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid. It is also easier and safer to handle than stronger bases like sodium hydride.

  • Methylating Agent: Dimethyl sulfate ((CH3)2SO4) is a highly efficient and reactive methylating agent.[7] It is preferred over methyl iodide for its lower cost and higher boiling point, which allows for reactions at elevated temperatures. However, it is extremely toxic and must be handled with extreme caution.[8][9][10][11]

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

Detailed Experimental Protocol

  • To a solution of p-hydroxyphenylacetic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension vigorously and add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxyphenylacetic acid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
p-Hydroxyphenylacetic acid152.151.0e.g., 15.2 g
Potassium Carbonate138.212.5e.g., 34.5 g
Dimethyl Sulfate126.131.1e.g., 13.9 g (10.4 mL)
Acetone--e.g., 200 mL
Module 2.2: Fischer Esterification to this compound

The second step is the conversion of the intermediate, 4-methoxyphenylacetic acid, to the final product, this compound, via a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13][14][15][16]

Principle & Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[12][14][15]

Fischer Esterification Mechanism cluster_1 Protonation cluster_2 Nucleophilic Attack cluster_3 Proton Transfer & Elimination Carboxylic_Acid 4-Methoxyphenylacetic Acid Protonated_Acid Protonated Intermediate Carboxylic_Acid->Protonated_Acid + H+ Protonated_Acid_2 Protonated Intermediate Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid_2->Tetrahedral_Int + CH3OH Methanol Methanol (CH3OH) Tetrahedral_Int_2 Tetrahedral Intermediate Final_Ester This compound Tetrahedral_Int_2->Final_Ester - H2O, -H+

Caption: Mechanism of the Fischer Esterification.

Reagent Selection Rationale

  • Alcohol/Solvent: Methanol serves as both the reactant and the solvent. Using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[12][14]

  • Catalyst: Concentrated sulfuric acid is a strong acid catalyst that is effective in protonating the carboxylic acid and is also a dehydrating agent, which further helps to shift the equilibrium towards the products.[17][18][19][20][21]

Detailed Experimental Protocol

  • Dissolve the crude 4-methoxyphenylacetic acid (1.0 eq) from the previous step in an excess of methanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

ReagentMolar Mass ( g/mol )Molar Eq.
4-Methoxyphenylacetic Acid166.171.0
Methanol32.04Excess
Conc. Sulfuric Acid98.08~0.1

Part 3: Purification and Characterization

The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

  • Expected Yield: 80-90% over two steps.

  • Physical Properties:

    • Boiling Point: 158 °C at 19 mmHg.[22][23]

    • Density: 1.135 g/mL at 25 °C.[22][23]

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods.

    • ¹H NMR: Expected signals include a singlet for the ester methyl group, a singlet for the methoxy group, a singlet for the methylene protons, and signals for the aromatic protons.

    • ¹³C NMR: Expected signals for the ester carbonyl, aromatic carbons, methoxy carbon, methylene carbon, and the ester methyl carbon.[24]

    • IR Spectroscopy: Characteristic absorptions for the C=O stretch of the ester and C-O stretches.[25][26]

Part 4: Safety and Handling

  • Dimethyl Sulfate: This reagent is extremely toxic, carcinogenic, and corrosive.[8][9][10][11] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Any contact with skin should be immediately washed with soap and water.

  • Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe burns.[17][18][19][20][21] It should be handled with extreme care, and appropriate PPE must be worn. When diluting, always add the acid to water, never the other way around.[18]

  • p-Hydroxyphenylacetic acid: May cause skin and eye irritation.[4][5]

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The described two-step synthesis of this compound from p-hydroxyphenylacetic acid is a reliable and high-yielding procedure. The strategic choice of a Williamson ether synthesis followed by a Fischer esterification provides an efficient route to the target molecule. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable compound for further applications.

References

  • VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information.
  • IChemE. Hazards of sulphuric acid.
  • KISHIDA CHEMICAL CO., LTD. (2023, September 19). Dimethyl sulfate,2537E-3 - Safety Data Sheet.
  • GOV.UK. (2024, November 11). Sulphuric acid: general information.
  • International Chemical Safety Cards (ICSC). ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%).
  • CPAchem. Safety data sheet - Dimethyl sulfate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90266, this compound.
  • ChemBK. This compound.
  • Cambridge University Press. Williamson Ether Synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127, Hydroxyphenylacetic acid.
  • Wikipedia. Williamson ether synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10465267, Methyl 3-hydroxy-4-methoxyphenylacetate.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry Steps. Fischer Esterification.
  • ResearchGate. ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate.
  • Wikipedia. Fischer–Speier esterification.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Organic Chemistry Portal. Fischer Esterification.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

Sources

Introduction: Unveiling a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-methoxyphenylacetate: Commercial Availability, Analysis, and Application

This compound, also known by its CAS Number 23786-14-3, is an aromatic ester that serves as a critical building block and intermediate in various fields of chemical research and development.[1][2] Its structure, featuring a methoxy-substituted benzene ring coupled to a methyl ester moiety, imparts unique reactivity and physical properties, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on its commercial availability, synthesis, quality control, and safe handling.

The compound is structurally similar to natural products and has been investigated for its potential as an estrogen receptor modulator.[4] Its primary utility, however, lies in its role as a versatile synthon. For instance, it has been successfully used in the synthesis of complex heterocyclic structures like 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one.[3] Understanding the commercial landscape and technical specifications of this reagent is paramount for ensuring the reliability and reproducibility of such synthetic endeavors.

Physicochemical Properties and Key Identifiers

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design. The compound is a colorless to pale yellow liquid under standard conditions.[5]

PropertyValueReference
CAS Number 23786-14-3[1][6]
Molecular Formula C₁₀H₁₂O₃[1][6]
Molecular Weight 180.20 g/mol [1][2][6]
IUPAC Name methyl 2-(4-methoxyphenyl)acetate[2]
Appearance Clear colorless to pale yellow liquid[5]
Boiling Point 158 °C at 19 mmHg[7]
Density ~1.135 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.513 - 1.518[5][7]
Flash Point 36 °C (96.8 °F) - closed cup[6]
EC Number 245-886-1[2][6]

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to various scales from research and development to bulk manufacturing. Purity is a critical parameter, with most suppliers offering grades of 97% or higher, as determined by Gas Chromatography (GC).[5][7][8] When procuring this material, researchers should consider the required purity for their specific application and request a lot-specific Certificate of Analysis (CoA) to verify its identity and quality.

SupplierAvailable Purity/GradesNotes
Sigma-Aldrich (Merck) 97%A leading supplier for research and production quantities.[6]
Thermo Scientific Chemicals 97+%Formerly part of the Alfa Aesar portfolio, available in various pack sizes.[5][8][9]
Santa Cruz Biotechnology Research GradeOffered as a biochemical for proteomics and other research uses.[1]
BOC Sciences Research & Bulk QuantitiesProvides a range of services including custom synthesis and GMP products.[10]
TCI America Research GradeA global manufacturer of specialty organic chemicals.[10]
Biosynth Research GradeFor pharmaceutical testing and research purposes only.[4]

For drug development applications progressing towards clinical trials, sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is essential to ensure regulatory acceptance.

Synthesis and Manufacturing Overview

The most common laboratory and industrial synthesis of this compound involves the Fischer esterification of its parent carboxylic acid, 4-methoxyphenylacetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess methanol, which serves as both a reactant and the solvent.

A generalized workflow for this synthesis is outlined below:

G cluster_0 Synthesis Workflow start Reactants: 4-Methoxyphenylacetic Acid Methanol (excess) Acid Catalyst (e.g., H₂SO₄) reaction Reaction Vessel Heat under reflux start->reaction Charge workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cool & Quench purification Purification (Distillation or Chromatography) workup->purification Isolate Organic Phase qc Quality Control (GC, NMR, HPLC) purification->qc Analyze product Final Product: This compound qc->product Release

Caption: Generalized workflow for the synthesis of this compound.

Alternative methods, such as methylation of 4-hydroxyphenylacetic acid derivatives using reagents like dimethyl sulfate, have also been described in patent literature, offering different routes that may be advantageous depending on the starting material availability and desired scale.[11]

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile intermediate. Its ester and aromatic ring functionalities allow for a wide range of chemical transformations.

  • Building Block for Heterocycles: As previously mentioned, it is a documented precursor for complex benzopyranones, which are privileged structures in medicinal chemistry.[3]

  • Pharmaceutical Synthesis: The core structure is present in various biologically active molecules. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing multiple avenues for further elaboration in a synthetic scheme.

  • Estrogen Receptor Modulation: Research indicates that the compound itself has an affinity for the estrogen receptor, suggesting its potential use as a scaffold or starting point for developing novel selective estrogen receptor modulators (SERMs).[4]

Quality Control and Analytical Protocols

Verifying the identity, purity, and integrity of this compound is a non-negotiable step in any research or development workflow. A multi-technique approach is recommended for comprehensive characterization.

G cluster_1 Analytical Workflow sample Incoming Material: This compound hplc HPLC-UV (Purity & Quantification) sample->hplc gcms GC-MS (Identity & Impurity Profile) sample->gcms nmr NMR (¹H, ¹³C) (Structural Confirmation) sample->nmr report Certificate of Analysis (Pass/Fail Decision) hplc->report gcms->report nmr->report

Caption: Recommended analytical workflow for quality control assessment.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a standard method for determining the purity and confirming the identity of this compound.[12]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system with an electron ionization (EI) source.

  • GC Column: An Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column is suitable.

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • Temperature Program:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: EI at 70 eV.

    • Mass Range: Scan from m/z 40-400.

  • Data Analysis: The identity is confirmed by matching the resulting mass spectrum with a reference library. Purity is calculated based on the relative peak area of the main component.

TechniqueExpected Result
¹H NMR Characteristic peaks for methoxy groups (~3.7-3.8 ppm), methylene group (~3.6 ppm), and aromatic protons (~6.8-7.2 ppm).
¹³C NMR Signals corresponding to the carbonyl carbon (~172 ppm), aromatic carbons, and methoxy/methyl carbons.[13]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 180, with a characteristic fragment ion at m/z 121.[2]
FTIR Strong carbonyl (C=O) stretch around 1735 cm⁻¹.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and requires careful handling to avoid risks.[6][14] Adherence to safety protocols is mandatory.

GHS Hazard Information: [2][6]

  • Pictogram: GHS02 (Flame)

  • Signal Word: Warning

  • Hazard Statement: H226 (Flammable liquid and vapor)

Precautionary MeasureProtocolReference
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][15][16]
Handling Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[14][15]
Storage Store in a cool, well-ventilated place. Keep the container tightly closed.[15][16]
First Aid (Eyes) Immediately flush eyes with running water for at least 15 minutes. Seek medical attention.[15]
First Aid (Skin) Immediately flush skin with plenty of water while removing contaminated clothing.[15]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

This compound is a commercially accessible and synthetically valuable chemical intermediate. Its straightforward procurement from numerous suppliers and well-defined physicochemical properties make it a reliable component in research and drug development pipelines. For scientists and researchers, a thorough understanding of its synthesis, analytical characterization, and safe handling procedures is fundamental to leveraging its full potential. The adoption of rigorous quality control protocols, as outlined in this guide, ensures the integrity of experimental outcomes and supports the successful advancement of complex synthetic projects.

References

  • meta-sci. (n.d.). Safety Data Sheet this compound.
  • ChemBK. (2024, April 9). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97 23786-14-3.
  • Biosynth. (n.d.). Methyl 4-methoxyphenyl acetate | 23786-14-3 | FM71137.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 23786-14-3 | SCBT.
  • Matrix Fine Chemicals. (n.d.). (4-METHOXYPHENYL)METHYL ACETATE | CAS 104-21-2.
  • HIMEDIA. (2013, May 2). Material Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97+% 100 g.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97+% 25 g.
  • Sigma-Aldrich. (n.d.). This compound 97 23786-14-3 Application.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ChemicalBook. (2025, September 25). This compound | 23786-14-3.
  • BOC Sciences. (n.d.). CAS 104-21-2 4-Methoxybenzyl Acetate - Building Block.
  • Fisher Scientific. (n.d.). This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals.
  • PubChem - NIH. (n.d.). This compound | C10H12O3 | CID 90266.
  • Benchchem. (n.d.). Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards.
  • Wikipedia. (2024, September 23). Anisyl acetate.
  • LookChem. (n.d.). Cas 104-21-2, Anisyl acetate.
  • PrepChem.com. (n.d.). Synthesis of methyl α-methyl-p-methoxyphenylacetate.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate, 23786-14-3.
  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • ChemicalBook. (n.d.). This compound(23786-14-3) 13C NMR spectrum.

Sources

The Natural Occurrence, Biosynthesis, and Ecological Significance of Methyl 4-methoxyphenylacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-methoxyphenylacetate is an aromatic ester that has garnered interest in various scientific disciplines due to its presence in nature and its potential biological activities. This guide provides a comprehensive technical overview of its natural sources, biosynthetic pathways, analytical methodologies, and ecological roles, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties of this compound
  • IUPAC Name: methyl 2-(4-methoxyphenyl)acetate[1]

  • Synonyms: Methyl 4-methoxybenzeneacetate, (4-Methoxyphenyl)acetic acid methyl ester, p-Methoxyphenylacetic acid methyl ester[1][2]

  • CAS Number: 23786-14-3[1][3]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Appearance: Colorless to pale yellow liquid[4][5]

  • Solubility: Soluble in organic solvents like alcohols, ethers, and esters[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Boiling Point158 °C at 19 mmHg[6]
Density1.135 g/mL at 25 °C[4]
Refractive Indexn20/D 1.516[4]
Overview of its Significance and Applications

While some sources indicate that this compound is not intended for use in fragrances or flavors[3], its natural occurrence and inherent aromatic properties suggest potential applications in various fields. It serves as an intermediate in the synthesis of more complex molecules, such as 7,8-dihydroxy-2-(4'-hydroxybenzyl)-4H-1-benzopyran-4-one[6]. Its structural similarity to certain bioactive compounds also hints at its potential in drug discovery and development.

Natural Occurrence of this compound

Contrary to some database entries suggesting it is not found in nature[3], scientific literature has confirmed the presence of this compound in the fungal kingdom. Its precursor, 4-methoxyphenylacetic acid, has been identified in a broader range of organisms, including other fungi and plants.

Fungal Sources

The most well-documented natural source of this compound is the wood-rotting fungus Gloeophyllum odoratum. This fungus is known for its strong anise-like odor, to which this compound likely contributes.

Fruiting bodies of Gloeophyllum odoratum produce a variety of volatile organic compounds, with this compound being a notable constituent. The characteristic scent of this fungus is largely attributed to its profile of aromatic esters.

The precursor, 4-methoxyphenylacetic acid, has been reported in Aspergillus niger[2]. While the direct methylation to form the ester in this species is not explicitly documented in the initial findings, the presence of the precursor acid suggests that other fungi may also have the capability to synthesize this compound. Further research into the metabolomes of various fungal species is warranted.

Plant Sources

While direct evidence for the presence of this compound in plants is limited in the initial search, its precursor, 4-methoxyphenylacetic acid, has been identified in Sargentodoxa cuneata[2]. This opens the possibility that the ester form may also be present, perhaps as a minor component or in specific tissues or developmental stages.

Other Natural Sources

A variety of phenolic compounds, including cinnamic acid derivatives which are precursors in the biosynthesis of this compound, have been identified in propolis[7]. While the ester itself was not listed in the initial search results for propolis, the presence of related compounds makes it a potential, albeit unconfirmed, source.

Tabulated Summary of Natural Sources

Table 2: Confirmed and Potential Natural Sources of this compound and its Precursor

OrganismCompoundConfirmation StatusReference
Gloeophyllum odoratumThis compoundConfirmed
Aspergillus niger4-Methoxyphenylacetic acidConfirmed[2]
Sargentodoxa cuneata4-Methoxyphenylacetic acidConfirmed[2]

Biosynthesis of this compound

The biosynthesis of this compound in fungi is believed to proceed through the phenylpropanoid pathway, a well-established metabolic route for the production of a wide array of secondary metabolites from the amino acid L-phenylalanine.

The Phenylpropanoid Pathway in Fungi: A General Overview

The phenylpropanoid pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid[8][9]. This pathway is not exclusive to plants; PAL and subsequent enzymes of this pathway have been identified in various fungi[8][9]. These enzymes are responsible for synthesizing a variety of phenolic compounds that play roles in fungal development, defense, and interaction with the environment.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound likely involves a series of enzymatic reactions starting from L-phenylalanine.

The pathway commences with the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL[8][9]. This is a critical entry point into the phenylpropanoid metabolism in both plants and some fungi.

Following the formation of trans-cinnamic acid, a series of hydroxylation, methylation, and side-chain modification reactions are hypothesized to occur to yield 4-methoxyphenylacetic acid. These steps are likely catalyzed by a suite of enzymes including cytochrome P450 monooxygenases, O-methyltransferases, and enzymes for chain shortening.

The final step in the biosynthesis is the esterification of the carboxyl group of 4-methoxyphenylacetic acid with a methyl group. This reaction is catalyzed by a methyltransferase, likely utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Fungal genomes are known to contain a wide variety of methyltransferases involved in secondary metabolism[10][11].

Visualization of the Proposed Biosynthetic Pathway

Biosynthesis_of_Methyl_4_methoxyphenylacetate L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL Intermediates Intermediates (e.g., p-Coumaric acid) trans_Cinnamic_Acid->Intermediates Hydroxylation, etc. Four_HPA 4-Hydroxyphenylacetic Acid Intermediates->Four_HPA Side-chain cleavage Four_MPAA 4-Methoxyphenylacetic Acid Four_HPA->Four_MPAA O-Methyltransferase Methyl_Ester This compound Four_MPAA->Methyl_Ester Carboxyl Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Methodologies for Isolation and Analysis

The detection and quantification of this compound from natural sources require specific extraction and analytical techniques, tailored to its volatility and chemical properties.

Extraction of this compound from Fungal Cultures

For a comprehensive analysis of all secondary metabolites, including less volatile ones, solvent extraction is employed.

  • Principle: This method relies on the partitioning of the target analyte between the fungal matrix (mycelium or culture medium) and a solvent of appropriate polarity.

  • Common Solvents: Ethyl acetate, methanol, and dichloromethane are frequently used, either individually or in combination, to extract a broad range of fungal secondary metabolites[12][13].

  • General Procedure:

    • The fungal culture (liquid or solid) is separated from the mycelium.

    • The mycelium can be extracted separately, often after drying and grinding to increase surface area.

    • The culture filtrate can be extracted with an immiscible organic solvent like ethyl acetate.

    • The solvent is then evaporated to yield a crude extract containing the secondary metabolites.

For the analysis of volatile compounds like this compound, HS-SPME is a sensitive and solvent-free technique.

  • Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.

  • Advantages: This method is non-invasive, requires minimal sample preparation, and is highly sensitive for volatile and semi-volatile compounds.

Analytical Techniques for Identification and Quantification

GC-MS is the most common and powerful technique for the analysis of volatile and semi-volatile compounds from complex mixtures.

  • Principle: The extracted compounds are separated based on their boiling points and polarity in the gas chromatograph. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that allows for their identification.

  • Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).

For the unequivocal structural elucidation of a purified compound, NMR spectroscopy is the gold standard. It provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed Experimental Protocols
  • Culturing: Grow the fungus (e.g., Gloeophyllum odoratum) in a suitable liquid or solid medium until sufficient biomass is produced.

  • Extraction:

    • For liquid cultures, centrifuge to separate the mycelium from the broth. Extract the broth three times with an equal volume of ethyl acetate.

    • Dry the mycelium, grind it to a fine powder, and extract with methanol or ethyl acetate overnight with shaking.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Preparation for GC-MS: Dissolve a known amount of the crude extract in a suitable solvent (e.g., dichloromethane) and add an internal standard for quantification.

  • GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system. Use a suitable temperature program to separate the compounds.

  • Sample Preparation: Place a small amount of the fungal culture (e.g., a plug of agar with mycelium or a sample of the fruiting body) into a headspace vial.

  • Equilibration: Seal the vial and allow the volatiles to equilibrate in the headspace, often with gentle heating (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes).

  • Extraction: Expose a preconditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes onto the analytical column.

Workflow Diagram for Analysis

Analysis_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Fungal_Culture Fungal Culture Solvent_Extraction Solvent Extraction Fungal_Culture->Solvent_Extraction HS_SPME HS-SPME Fungal_Culture->HS_SPME GC_MS GC-MS Solvent_Extraction->GC_MS HS_SPME->GC_MS Identification Compound Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification NMR NMR (for pure compounds) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Identification->NMR

Caption: General workflow for the analysis of this compound.

Ecological and Biological Significance

The production of this compound by fungi is not a random metabolic event; it likely serves specific ecological and biological functions.

Role in Fungal-Insect Interactions

Volatile organic compounds produced by fungi play a crucial role in mediating interactions with insects. These can act as attractants, repellents, or signaling molecules. While specific studies on the role of this compound in attracting or repelling insects are not abundant in the initial search results, its presence as a volatile compound in a wood-decaying fungus suggests a potential role in signaling to insects that may inhabit or feed on the decaying wood or the fungus itself. Some aromatic compounds are known to be insect attractants[14][15][16][17].

Potential Allelopathic or Antimicrobial Activities

Many fungal secondary metabolites possess antimicrobial or allelopathic properties, helping the producing organism to compete with other microorganisms in its environment. The phytotoxic potential of the related compound, methyl 4-hydroxyphenylacetate, has been demonstrated against the invasive weed Ageratina adenophora[18]. This suggests that this compound could also exhibit some level of biological activity against other organisms. The precursor, 4-hydroxyphenylacetic acid, produced by the fungus Neofusicoccum parvum, has been shown to modulate defense responses in grapevine[19].

Pharmacological and Bioactive Properties

Initial research has indicated that this compound has an affinity for the estrogen receptor. This suggests a potential for this compound to act as an estrogen receptor modulator, which is a significant area of interest in drug development. Further investigation into its specific binding affinity and downstream effects is necessary to fully understand its pharmacological potential.

Tabulated Summary of Biological Activities

Table 3: Potential Biological Activities of this compound and Related Compounds

ActivityCompoundEvidence LevelReference
Estrogen Receptor AffinityThis compoundPreliminary
Insect Attractant/RepellentAromatic Esters (general)Inferred[14][15][16][17]
PhytotoxicityMethyl 4-hydroxyphenylacetateDemonstrated[18]
Modulation of Plant Defense4-Hydroxyphenylacetic acidDemonstrated[19]

Conclusion and Future Perspectives

This compound is a naturally occurring aromatic ester, with its primary confirmed source being the fungus Gloeophyllum odoratum. Its biosynthesis is likely rooted in the fungal phenylpropanoid pathway. The development and application of advanced analytical techniques such as HS-SPME-GC-MS are crucial for its detection and quantification in natural matrices. While its ecological and biological roles are still being elucidated, preliminary findings suggest its involvement in fungus-insect interactions and potential as a bioactive molecule.

Future research should focus on:

  • A comprehensive screening of a wider range of fungi and plants to map its natural distribution.

  • Elucidation of the complete biosynthetic pathway, including the identification and characterization of the specific enzymes involved.

  • In-depth studies to confirm its role as an insect semiochemical and its potential for pest management.

  • Further investigation of its pharmacological properties, particularly its interaction with the estrogen receptor, to assess its therapeutic potential.

This technical guide provides a foundation for researchers and scientists to further explore the fascinating biology and chemistry of this compound.

References

[20] National Center for Biotechnology Information. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Retrieved from [Link]

[21] ResearchGate. (2014). How can I extract secondary metabolites from fungus mycelium without homogenization?. Retrieved from [Link]

[12] National Center for Biotechnology Information. (2023). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. Retrieved from [Link]

[13] ResearchGate. (2014). What is the best solvent for extracting secondary metabolite from endophytic fungi?. Retrieved from [Link]

[22] Springer Nature Experiments. (n.d.). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

[23] National Center for Biotechnology Information. (n.d.). Evidence for horizontal transfer of a secondary metabolite gene cluster between fungi. Retrieved from [Link]

[24] National Center for Biotechnology Information. (n.d.). Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage. Retrieved from [Link]

[25] ResearchGate. (n.d.). Detection and Identification of Fungal Microbial Volatile Organic Compounds by HS-SPME-GC–MS. Retrieved from [Link]

[26] MDPI. (n.d.). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Retrieved from [Link]

[27] ResearchGate. (2021). An unattended HS-SPME-GC-MS/MS combined with a novel sample preparation strategy for the reliable quantitation of C8 volatiles in mushrooms. Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

[10] MDPI. (2021). Fungal Secondary Metabolism. Retrieved from [Link]

[11] National Center for Biotechnology Information. (n.d.). Secondary metabolism in fungi: does chromosomal location matter?. Retrieved from [Link]

[28] National Center for Biotechnology Information. (n.d.). The chromatin code of fungal secondary metabolite gene clusters. Retrieved from [Link]

[29] MDPI. (n.d.). Epigenetic Regulation of Fungal Secondary Metabolism. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

[8] National Center for Biotechnology Information. (n.d.). Fungal and Plant Phenylalanine Ammonia-lyase. Retrieved from [Link]

[9] Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Retrieved from [Link]

[14] Google Patents. (n.d.). Insect attractant compositions. Retrieved from

[3] The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate. Retrieved from [Link]

[7] National Center for Biotechnology Information. (n.d.). Propolis from Chilean matorral hives. Retrieved from [Link]

[4] ChemBK. (n.d.). This compound. Retrieved from [Link]

[18] MDPI. (n.d.). Phytotoxic Potential of Methyl 4-Hydroxyphenylacetate Against Ageratina adenophora (Spreng.): Mechanistic Insights and Implications for Sustainable Weed Management. Retrieved from [Link]

[16] GovInfo. (n.d.). MATERIALS TESTED AS INSECT ATTRACTANTS. Retrieved from [Link]

[30] MDPI. (n.d.). Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. Retrieved from [Link]

[31] National Center for Biotechnology Information. (n.d.). Phenylalanine Ammonia-Lyase: A Key Gene for Color Discrimination of Edible Mushroom Flammulina velutipes. Retrieved from [Link]

[17] Google Patents. (n.d.). ATTRACTANTS FOR INSECTS SUCH AS FLIES. Retrieved from

[19] National Center for Biotechnology Information. (2023). The fungal metabolite 4-hydroxyphenylacetic acid from Neofusicoccum parvum modulates defence responses in grapevine. Retrieved from [Link]

[32] Googleapis. (2014). WO 2014/030106 A2. Retrieved from

[33] ResearchGate. (2010). Pigments of Fungi (Macromycetes). Retrieved from [Link]

[34] MDPI. (n.d.). A New Affinity Gel Synthesized for Phenylalanine Ammonia Lyase Isolated from Red Clover (Trifolium pratense L.) Leaf and an Investigation into Its Kinetic Properties. Retrieved from [Link]

[35] Frontiers. (2023). Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox. Retrieved from [Link]

Sources

Unveiling the Olfactory Void: A Technical Guide to the Odor Profile of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the odor profile of Methyl 4-methoxyphenylacetate, a compound that, despite its aromatic structure, holds a unique position within the landscape of fragrance and flavor chemistry. While structurally related to compounds with distinct and pleasant aromas, this compound is notable for its general absence in perfumery and flavor applications. This guide provides a comprehensive analysis of its chemical and physical properties, explores the likely reasons for its olfactory neutrality, and offers a comparative perspective with aromatic analogues. Furthermore, we will detail a standard laboratory synthesis protocol and present its key analytical data.

The Chemical Identity of this compound

This compound, also known as methyl p-methoxyphenylacetate, is an ester with the chemical formula C₁₀H₁₂O₃.[1] It is characterized by a benzene ring substituted with a methoxy group and a methyl acetate group at the para position.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to comprehending its behavior, including its volatility and potential to interact with olfactory receptors.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Clear colorless to pale yellow liquid
Boiling Point 158 °C at 19 mmHg[3]
Density 1.135 g/mL at 25 °C[4]
Refractive Index 1.5135-1.5185 at 20 °C
Solubility Soluble in organic solvents like alcohols, ethers, and esters.

These properties indicate a compound with relatively low volatility at room temperature, which is a critical factor for a substance to be perceived by the olfactory system.

The Olfactory Profile: A Notable Absence of Scent

A comprehensive review of industry and scientific literature reveals a consensus that this compound is not utilized for its aromatic properties in the fragrance or flavor industries. Multiple chemical suppliers explicitly state that it is "not for fragrance use" and "not for flavor use".[5] This lack of application is a defining characteristic of its odor profile from a practical standpoint.

The "Why": A Structural Hypothesis

The absence of a distinct, pleasant odor can often be attributed to the molecule's shape, size, and electronic properties, which govern its interaction with olfactory receptors. While its structural analog, 4-Methoxyphenylacetic Acid, possesses a sweet, floral, and honey-like aroma, the esterification of the carboxylic acid group with a methyl group in this compound appears to negate these desirable olfactory characteristics.[6]

It is hypothesized that the methyl ester group alters the molecule's electronic distribution and steric hindrance in such a way that it no longer effectively binds to the olfactory receptors responsible for perceiving sweet and floral scents.

Synthesis of this compound: A Standard Esterification Protocol

This compound is typically synthesized through the Fischer esterification of 4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. This well-established method provides a reliable route to the compound for research and other applications.

Experimental Workflow

Synthesis_Workflow reagents 4-Methoxyphenylacetic Acid + Methanol + Sulfuric Acid (catalyst) reaction Reflux (e.g., 65-70°C, 2-4 hours) reagents->reaction Heating workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cooling purification Distillation under reduced pressure workup->purification Crude Product product This compound purification->product Pure Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylacetic acid (1 equivalent), an excess of methanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Spectroscopic Data
  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the methoxy protons, the aromatic protons, the methylene protons, and the methyl ester protons.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct signals for each unique carbon atom in the molecule.[7]

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group (typically around 1735-1750 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.20.

Applications Beyond Aroma

While devoid of a significant odor profile for the fragrance industry, this compound serves as a valuable intermediate in organic synthesis. It has been utilized in the synthesis of more complex molecules, such as certain benzopyranone derivatives.[4]

Conclusion

The odor profile of this compound is best described by its absence of a distinct and pleasant aroma, leading to its non-use in the flavor and fragrance industries. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible explanation for its olfactory neutrality, and a standard protocol for its synthesis. For researchers and scientists, this compound remains a useful building block in organic synthesis, where its lack of a strong scent can be an advantageous property.

References

  • The Good Scents Company.
  • Leffingwell & Associates. 4-Methoxyphenylacetic Acid (CAS 104-01-8): Odor profile, Properties, & IFRA compliance. [Link]
  • ChemBK.
  • PubChem.
  • Scribd.
  • Monachem Specialities LLP. Flavour & Fragrance. [Link]
  • PubMed. Fragrance material review on (4-methoxyphenyl)
  • The Good Scents Company.

Sources

Thermal stability and decomposition of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. It influences storage conditions, formulation strategies, and regulatory compliance. This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document delves into the predicted thermal behavior of the molecule, proposes decomposition pathways based on analogous chemical structures, and outlines detailed analytical methodologies for empirical assessment. It is designed to serve as a practical resource for scientists and researchers, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

In the journey of a drug from laboratory synthesis to patient administration, its chemical and physical stability is paramount. Thermal stability, in particular, dictates the viable conditions for manufacturing, processing, storage, and transportation. An unexpected decomposition can lead to loss of potency, the formation of toxic byproducts, and significant safety risks. Therefore, a thorough understanding and characterization of the thermal properties of any pharmaceutical compound are not merely a matter of good science but a fundamental requirement for regulatory approval and patient safety.

This compound (C₁₀H₁₂O₃) is a versatile intermediate used in the synthesis of more complex molecules, including bioactive compounds.[1][2] Its molecular structure, featuring both a methyl ester and a methoxy group on a benzene ring, presents an interesting case for thermal analysis. The presence of these functional groups is expected to significantly influence its decomposition pathway. This guide provides a detailed examination of its stability, offering insights into its anticipated decomposition mechanisms and the analytical techniques required for a comprehensive evaluation.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential before undertaking thermal analysis. These properties, summarized in the table below, provide context for its expected behavior under thermal stress.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3][4]
Appearance Colorless liquid[5]
Boiling Point 158 °C at 19 mmHg[1][2]
Density 1.135 g/mL at 25 °C[1]
Refractive Index n20/D 1.516[1]
Flash Point 36 °C (96.8 °F) - closed cup[1]
CAS Number 23786-14-3[3]

Predicted Thermal Decomposition Profile and Mechanism

While specific experimental data on the thermal decomposition of this compound is not extensively published, a robust hypothesis can be formulated based on the well-documented behavior of structurally similar compounds, such as anisole and other methoxyphenol derivatives.[6][7][8]

Primary Decomposition Pathway

The initial and most likely point of fragmentation under thermal stress is the cleavage of the O–CH₃ bond of the methoxy group, which is known to have a relatively low dissociation energy.[7] This homolytic cleavage would generate two radical species: a 4-(methoxycarbonylmethyl)phenoxy radical and a methyl radical. This primary decomposition step is analogous to the initial decomposition of anisole, which also proceeds via the loss of a methyl group to form a phenoxy radical.[6]

Secondary and Subsequent Decomposition Reactions

Following the initial cleavage, a cascade of secondary reactions is anticipated:

  • Decarbonylation: The resulting phenoxy radical can undergo decarbonylation (loss of CO) to form a cyclopentadienyl-type radical.[6] This is a common rearrangement pathway for phenoxy radicals at elevated temperatures.

  • Radical Recombination: The highly reactive methyl and other radical intermediates can recombine to form a variety of secondary products. For instance, a methyl radical could react with the phenoxy radical, leading to the formation of cresol-like structures.[7]

  • Ester Group Decomposition: The methyl acetate moiety also represents a potential site for decomposition, although this may occur at higher temperatures than the initial O-CH₃ scission. Pathways could include decarboxylation or cleavage of the ester bond itself.

The proposed decomposition pathway is illustrated in the diagram below.

G cluster_main Proposed Thermal Decomposition of this compound M4MPA This compound Radicals 4-(methoxycarbonylmethyl)phenoxy Radical + Methyl Radical M4MPA->Radicals Initial O-CH3 Cleavage (Primary Pathway) Ester_Decomp Ester Moiety Decomposition Products (e.g., Toluene derivatives, CO2) M4MPA->Ester_Decomp Alternative/Higher Temp Pathway Phenoxy_Decomp Decarbonylation & Rearrangement Products (e.g., Cyclopentadienyl derivatives, CO) Radicals->Phenoxy_Decomp High Temp Recombination Radical Recombination Products (e.g., Cresol derivatives, etc.) Radicals->Recombination

Caption: Proposed primary and secondary thermal decomposition pathways for this compound.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition of a compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis provides a comprehensive picture of mass loss, thermal events, and decomposition product identity.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal stability testing, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] The resulting data reveals the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[11]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9] This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass and temperature. Plot the mass percentage as a function of temperature (TGA curve) and the first derivative of the mass loss with respect to temperature (DTG curve). The DTG curve is particularly useful for identifying the temperature of the maximum rate of decomposition.[9]

The following table presents hypothetical TGA data for this compound, based on the expected decomposition profile.

ParameterPredicted ValueSignificance
T_onset (Onset of Decomposition)~200 - 250 °CIndicates the temperature at which significant mass loss begins.
T_peak (Peak of DTG Curve)~250 - 300 °CThe temperature of the maximum rate of decomposition.
Mass Loss (%) >95%A high mass loss suggests decomposition into volatile products.
Residue at 600 °C (%) <5%Indicates minimal formation of non-volatile char.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them.[12]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The sealed pan prevents mass loss due to evaporation before boiling or decomposition.

  • Atmosphere and Flow Rate: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.

Evolved Gas Analysis (EGA): TGA-MS/FTIR

To identify the volatile products generated during decomposition, the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.[11] This provides real-time analysis of the gases evolved from the TGA furnace.

The workflow for a coupled TGA experiment is illustrated below.

G cluster_workflow TGA-Evolved Gas Analysis Workflow Sample Sample in TGA Furnace TGA TGA Instrument (Measures Mass Loss) Sample->TGA TransferLine Heated Transfer Line TGA->TransferLine Evolved Gases Data Correlated Data: Mass Loss vs. Evolved Gas Identity TGA->Data Analyzer Analyzer (MS or FTIR) TransferLine->Analyzer Analyzer->Data

Caption: Workflow for TGA coupled with Evolved Gas Analysis (EGA) using MS or FTIR.

Kinetic Analysis of Thermal Decomposition

The data obtained from TGA experiments performed at multiple heating rates can be used to determine the kinetics of the decomposition process, most notably the activation energy (Ea).[13][14] The activation energy provides insight into the energy barrier that must be overcome for the decomposition reaction to occur and is a critical parameter for predicting long-term stability at lower temperatures.

Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger methods, are commonly employed.[12][14] These methods analyze the shift in the decomposition temperature with different heating rates to calculate Ea without assuming a specific reaction model. A series of TGA experiments would be conducted at different heating rates (e.g., 5, 10, 15, and 20 °C/min), and the resulting data would be analyzed using the appropriate kinetic models.[13]

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely thermal behavior can be achieved by applying fundamental chemical principles and analyzing data from structurally related molecules. The primary decomposition pathway is predicted to initiate with the cleavage of the methoxy group's O-CH₃ bond. A suite of analytical techniques, including TGA, DSC, and TGA-coupled evolved gas analysis, provides the necessary tools for a complete and robust characterization. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to assess the thermal stability of this important pharmaceutical intermediate, ensuring the development of safe, stable, and effective medicines.

References

  • Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. (2015).
  • Theoretical and kinetic analysis of anisole and cresol primary reactivity in pyrolysis and combustion. (2024). ScienceDirect. [Link]
  • Anisole revised. (2016). eScholarship.org. [Link]
  • Study of the mechanism of thermocatalytic decomposition of anisole for producing aromatic-rich fuel additives. (n.d.). CERES Research Repository. [Link]
  • Potential energy surface of anisole decomposition reactions initiated... (n.d.).
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (2012).
  • This compound | C10H12O3 | CID 90266. (n.d.). PubChem. [Link]
  • methyl 4-methoxyphenyl acetate, 23786-14-3. (n.d.). The Good Scents Company. [Link]
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]
  • Thermal Characteristics of Some Organic Esters. (n.d.). Scilit. [Link]
  • Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014).
  • Methyl and phenyl esters and thioesters of carboxylic acids as surrogate substrates for microassay of proteinase K esterase activity. (1996). PubMed. [Link]
  • Methyl phenylacet
  • Comparison of the thermogravimetric analysis (TGA)
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • 4-Methoxyphenyl acetate | C9H10O3 | CID 70987. (n.d.). PubChem. [Link]
  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
  • Synthesis and thermal decomposition kinetics of poly(methyl methacrylate)- b -poly(styrene) block copolymers. (2017). Northwestern Polytechnical University. [Link]
  • The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. (2020).
  • Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). (2008). PubMed. [Link]

Sources

An In-depth Technical Guide to Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-methoxyphenylacetate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the underlying scientific principles and practical methodologies.

Introduction and Strategic Importance

This compound (CAS No. 23786-14-3) is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a methoxy-substituted phenyl ring and a methyl ester group, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2][3] Known also as Methyl 2-(4-methoxyphenyl)acetate or 4-Methoxyphenylacetic Acid Methyl Ester, its utility stems from the reactivity of the ester functional group and the potential for electrophilic substitution on the activated aromatic ring.[4][5] This guide aims to consolidate the critical technical information required for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through its distinct physical and spectral characteristics. These properties are fundamental for its handling, reaction monitoring, and quality control.

Physical Properties

The compound is typically a clear, colorless to pale yellow liquid under standard conditions.[6][7] Its key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 23786-14-3[1][8]
Molecular Formula C₁₀H₁₂O₃[4][8]
Molecular Weight 180.20 g/mol [1][4]
Density 1.135 g/mL at 25 °C[2][6]
Boiling Point 158 °C at 19 mmHg[2][6]
Refractive Index (n20/D) ~1.516[2][6]
Flash Point 36 °C (96.8 °F) - closed cup[3][8]
Solubility Soluble in organic solvents like alcohols and ethers.[2]
Spectroscopic Data for Structural Elucidation

Analytical techniques are crucial for confirming the structure of this compound. The expected data from key spectroscopic methods are as follows.

TechniqueCharacteristic DataSource(s)
¹H NMR Signals corresponding to two distinct methoxy groups (OCH₃), an aromatic ring (AA'BB' system), and a methylene group (CH₂).[4]
¹³C NMR Resonances for the carbonyl carbon (ester), aromatic carbons, methylene carbon, and two methoxy carbons.[4][9]
IR Spectroscopy Strong absorption band for the ester carbonyl (C=O) stretch (~1740 cm⁻¹), C-O stretching bands, and bands for the aromatic ring.[4]
Mass Spec. (GC-MS) Molecular ion peak (M⁺) at m/z 180, with a prominent fragment ion from the loss of the methoxy group (m/z 121).[4]

Synthesis and Mechanistic Insight

The most prevalent and efficient method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[10][11] This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and the use of readily available materials.[12]

The Fischer-Speier Esterification Pathway

This equilibrium reaction involves the treatment of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11][13]

Causality of the Mechanism: The reaction's success hinges on activating the carboxylic acid. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation is critical because carboxylic acids are otherwise not reactive enough to be attacked by a neutral nucleophile like methanol.[14] The subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. Proton transfers and the elimination of a water molecule—a very stable leaving group—drive the reaction forward. The final deprotonation of the ester product regenerates the acid catalyst.

Caption: Fischer esterification workflow for this compound.

Self-Validating Laboratory Protocol

To drive the equilibrium toward the product, an excess of methanol is typically used, and provisions can be made to remove the water byproduct, in accordance with Le Châtelier's principle.[10][14]

Objective: To synthesize this compound from 4-methoxyphenylacetic acid.

Materials:

  • 4-Methoxyphenylacetic acid (1.0 eq)[15]

  • Methanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1 eq, catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenylacetic acid in an excess of methanol.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid. Validation Step: Effervescence (CO₂ evolution) confirms the neutralization of the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with diethyl ether (2-3 times). Validation Step: The desired ester product is significantly more soluble in the organic phase than in the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate. Validation Step: The drying agent will clump initially and become free-flowing once the solution is dry.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to be transformed into a variety of more complex, high-value molecules.

Intermediate for Bioactive Compounds

A significant application is in the synthesis of flavonoids and other natural product analogues. For instance, it has been explicitly used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, a compound investigated for its potential biological activities, such as aldose reductase inhibition.[1][6]

Synthetic_Application Role as a Synthetic Intermediate Start This compound (Building Block) Steps Multi-Step Synthesis(e.g., Claisen Condensation, Cyclization) Start->Steps Product Target Molecule (e.g., Benzopyran-4-one derivative) Steps->Product

Caption: Synthetic utility of this compound.

Role in Medicinal Chemistry

In drug discovery, derivatives of this compound are explored for various therapeutic targets. While direct biological data on the title compound is limited, it is noted as a natural product with a potential affinity for the estrogen receptor, suggesting its scaffold could be relevant for developing estrogen receptor modulators.[8] Furthermore, the structural motif is present in compounds with known anti-inflammatory and cytotoxic activities, making it an attractive starting point for generating libraries of new chemical entities for screening.[16]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid and may cause irritation upon contact.

GHS Hazard Classification
PictogramGHS CodeHazard StatementSource(s)
GHS02 (Flame) H226Flammable liquid and vapor[4]
GHS07 (Exclamation Mark) H319Causes serious eye irritation[17]
H335May cause respiratory irritation[17]
Recommended Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][17] Facilities should be equipped with an eyewash station.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17]

  • Handling: Keep away from sources of ignition, heat, and open flames.[2] Avoid contact with skin, eyes, and clothing.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[8][17]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and a straightforward, robust synthesis pathway. Its primary value to the scientific community lies in its role as a versatile starting material for constructing complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for leveraging its full potential in research and development endeavors.

References

  • ChemBK.
  • MetaSci.
  • The Good Scents Company.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. [Link]
  • Chemistry Steps.
  • Wikipedia.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal.
  • Google Patents.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look
  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 7,8-dihydroxy-3-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavonoids are a significant class of naturally occurring compounds that exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. This document provides a comprehensive guide to the synthesis of 7,8-dihydroxy-3-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one, a substituted isoflavone, commencing from Methyl 4-methoxyphenylacetate. The synthetic strategy is centered around the construction of a deoxybenzoin intermediate, followed by cyclization to form the benzopyran-4-one core, and concluding with a demethylation step to yield the final polyhydroxylated product.

This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen methodologies. We will delve into the mechanistic aspects of the key transformations and offer insights into potential challenges and optimization strategies.

Overall Synthetic Scheme

The synthesis is a multi-step process that begins with the preparation of the key building blocks, followed by their condensation to form the isoflavone scaffold, and finally, the deprotection to yield the target molecule.

Synthetic_Pathway cluster_0 Preparation of Precursors cluster_1 Isoflavone Core Synthesis cluster_2 Final Product Formation Methyl_4_methoxyphenylacetate This compound 4_methoxyphenylacetic_acid 4-Methoxyphenylacetic acid Methyl_4_methoxyphenylacetate->4_methoxyphenylacetic_acid Base Hydrolysis Deoxybenzoin Deoxybenzoin Intermediate 4_methoxyphenylacetic_acid->Deoxybenzoin Condensation 2_3_4_trihydroxyacetophenone 2',3',4'-Trihydroxy- acetophenone 2_3_4_trihydroxyacetophenone->Deoxybenzoin Methoxy_Isoflavone 7,8-Dihydroxy-3-(4'-methoxy- benzyl)-4H-1-benzopyran-4-one Deoxybenzoin->Methoxy_Isoflavone Cyclization Final_Product 7,8-Dihydroxy-3-(4'-hydroxy- benzyl)-4H-1-benzopyran-4-one Methoxy_Isoflavone->Final_Product Demethylation

Figure 1: Overall synthetic workflow from this compound.

Part 1: Preparation of Precursors

Protocol 1: Hydrolysis of this compound

The initial step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a straightforward and high-yielding reaction.

Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Purity
This compound10.0 g1.0≥98%
Sodium Hydroxide (NaOH)3.3 g1.5≥97%
Methanol (MeOH)100 mL-ACS Grade
Deionized Water100 mL--
Hydrochloric Acid (HCl), conc.As needed-37%
Diethyl Ether200 mL-ACS Grade
Anhydrous Magnesium SulfateAs needed--

Procedure

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g) in methanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (3.3 g) in deionized water (100 mL) and add this solution to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to yield 4-methoxyphenylacetic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Part 2: Synthesis of the Isoflavone Core

Protocol 2: Synthesis of the Deoxybenzoin Intermediate

The formation of the deoxybenzoin is achieved through the condensation of 4-methoxyphenylacetic acid with 2',3',4'-trihydroxyacetophenone. This reaction is typically carried out under acidic conditions.

Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Purity
4-Methoxyphenylacetic acid5.0 g1.0≥98%
2',3',4'-Trihydroxyacetophenone5.1 g1.0≥97%
Boron Trifluoride Etherate (BF₃·OEt₂)10 mL-Reagent Grade
Anhydrous Dioxane100 mL-ACS Grade

Procedure

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2',3',4'-trihydroxyacetophenone (5.1 g) and 4-methoxyphenylacetic acid (5.0 g).

  • Add anhydrous dioxane (100 mL) and stir until all solids are dissolved.

  • Carefully add boron trifluoride etherate (10 mL) to the solution.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude deoxybenzoin intermediate. Purify by column chromatography on silica gel.

Protocol 3: Cyclization to the Methoxy-Isoflavone

The deoxybenzoin intermediate is cyclized to form the benzopyran-4-one ring. This is a formylation followed by an intramolecular condensation.

Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Purity
Deoxybenzoin Intermediate5.0 g1.0Purified
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)5.0 mL~2.5≥95%
Anhydrous Toluene100 mL-ACS Grade

Procedure

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the deoxybenzoin intermediate (5.0 g) in anhydrous toluene (100 mL).

  • Add DMF-DMA (5.0 mL) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Collect the solid by vacuum filtration and wash with cold toluene.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 7,8-dihydroxy-3-(4'-methoxybenzyl)-4H-1-benzopyran-4-one.

Part 3: Final Product Formation

Protocol 4: Demethylation to 7,8-dihydroxy-3-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one

The final step is the cleavage of the methyl ether on the B-ring to yield the target tri-hydroxylated isoflavone. Boron tribromide is a powerful and effective reagent for this transformation.[1]

Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Purity
Methoxy-Isoflavone2.0 g1.0Purified
Boron Tribromide (BBr₃), 1M in DCM20 mL~3.0Solution
Dichloromethane (DCM), anhydrous50 mL-ACS Grade
Methanol (MeOH)50 mL-ACS Grade

Procedure

  • Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under a dry, inert atmosphere.

  • Dissolve the methoxy-isoflavone (2.0 g) in anhydrous dichloromethane (50 mL) in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1M solution of boron tribromide in DCM (20 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol (50 mL).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel to yield the final product, 7,8-dihydroxy-3-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one.

Mechanistic Insights: The Vilsmeier-Haack Cyclization

The cyclization of the deoxybenzoin to the isoflavone core is a key step. When using reagents like DMF-DMA, the reaction proceeds through a Vilsmeier-Haack type mechanism.

Vilsmeier_Mechanism Deoxybenzoin Deoxybenzoin Enolate Enolate Intermediate Deoxybenzoin->Enolate Base Adduct Formylated Adduct Enolate->Adduct Nucleophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (from DMF-DMA) Vilsmeier_Reagent->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation Methoxy_Isoflavone Methoxy-Isoflavone Cyclized_Intermediate->Methoxy_Isoflavone Elimination

Figure 2: Simplified mechanism of isoflavone ring formation.

Troubleshooting and Optimization

  • Low Yield in Deoxybenzoin Formation: Ensure all reagents and solvents are anhydrous. The use of other Lewis acids like AlCl₃ can be explored. Protecting the hydroxyl groups on the acetophenone prior to condensation may improve yields.

  • Incomplete Cyclization: The reaction may require longer reflux times or a different formylating agent such as triethyl orthoformate in the presence of an acid catalyst.

  • Difficult Demethylation: If BBr₃ proves to be too harsh and leads to decomposition, other demethylating agents like hydrobromic acid (HBr) in acetic acid or aluminum chloride (AlCl₃) with a scavenger can be attempted.[2]

  • Purification Challenges: The final product is highly polar due to the multiple hydroxyl groups. Reverse-phase chromatography may be more effective for purification than normal-phase silica gel chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boron trifluoride etherate and boron tribromide are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • J&K Scientific LLC. Baker-Venkataraman Rearrangement. Accessed January 7, 2026.
  • Aiyar, S. N., Dass, I., & Seshadri, T. R. Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Proceedings of the Indian Academy of Sciences - Section A, 38(3), 237-243.
  • ResearchGate. An overview of the successfully synthesized isoflavones via the Suzuki-Miyaura cross-coupling reactions. Accessed January 7, 2026.
  • Prinsloo, E. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(10), 2459.
  • ResearchGate. The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. Accessed January 7, 2026.
  • Kwesiga, G., Greese, J., Kelling, A., & Sperlich, E. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. The Journal of Organic Chemistry, 88(3), 1536-1549.
  • Hoshino, Y., Miyauchi, N., & Miyaura, N. (1988). Novel synthesis of isoflavones by the palladium-catalyzed cross-coupling reaction of 3-bromochromones with arylboronic acids or its esters. Bulletin of the Chemical Society of Japan, 61(8), 3008-3010.
  • Organic Chemistry Tutor. Baker-Venkataraman Rearrangement. Accessed January 7, 2026.
  • Shipman, M. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 47(02), 141-158.
  • Alfa Chemistry. Baker-Venkataraman Rearrangement. Accessed January 7, 2026.
  • Organic Chemistry Reaction. Baker-Venkataraman Rearrangement. Accessed January 7, 2026.
  • Singh, O. V., & Sangeetha, M. (2004). Synthesis of isoflavones containing naturally occurring substitution pattern by oxidative rearrangement of respective flavanones. Indian Journal of Chemistry - Section B, 43B(7), 1547-1552.
  • Li, A., Li, S., & Zhang, Y. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 34.
  • Wang, Y., et al. (2019). Optimization of the Biosynthesis of B-Ring Ortho-Hydroxylated Flavonoids Using the 4-Hydroxyphenylacetate 3-Hydroxylase Complex (HpaBC) of Escherichia coli. Molecules, 24(21), 3848.
  • Jiang, N., et al. (2016). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. Horticulture Research, 3, 16001.
  • Chem-Station.

Sources

Application Notes and Protocols for the Reaction of Methyl 4-methoxyphenylacetate with Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of methyl 4-methoxyphenylacetate under strongly acidic and basic conditions. This document outlines the underlying chemical principles, detailed experimental protocols, and safety considerations for these fundamental organic transformations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Understanding its reactivity, particularly its stability and transformation under hydrolytic conditions, is crucial for process development, impurity profiling, and the design of new synthetic routes. This guide delves into the two primary methods for the hydrolysis of this ester: acid-catalyzed hydrolysis and base-catalyzed saponification, yielding 4-methoxyphenylacetic acid.

I. Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed hydrolysis is a reversible reaction that utilizes a strong acid to protonate the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] The reaction equilibrium can be shifted towards the products by using a large excess of water.

Reaction Mechanism

The mechanism proceeds through a series of proton transfer and nucleophilic addition-elimination steps. The key intermediate is a tetrahedral carbon species formed by the attack of water on the protonated ester.[2][3][4]

Diagram: Acid-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using sulfuric acid as the catalyst.

Materials and Reagents:

  • This compound (C₁₀H₁₂O₃)[5]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)[1][6][7][8]

  • Diethyl Ether ((C₂H₅)₂O)[3][4][9][10][11]

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)[2][5][12][13][14]

  • Deionized Water (H₂O)

  • Methanol (CH₃OH)[15][16][17][18]

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[1][6][7][8] Handle it with extreme care in a chemical fume hood.

  • Diethyl ether is highly flammable and volatile.[3][4][9][10][11] Work in a well-ventilated area away from ignition sources.

  • The reaction generates heat upon the addition of sulfuric acid to water. Always add acid to water slowly and with cooling.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10.0 g, 55.5 mmol) and deionized water (100 mL).

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (10 mL). An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 4-methoxyphenylacetic acid.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and methanol, to afford pale yellow or off-white flakes.[19]

ParameterValue
Starting MaterialThis compound
Product4-Methoxyphenylacetic Acid
CatalystConcentrated Sulfuric Acid
SolventWater
Reaction TemperatureReflux (~100 °C)
Reaction Time4-6 hours

II. Base-Catalyzed Hydrolysis (Saponification) of this compound

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used to hydrolyze the ester.[20] The term "saponification" originates from the production of soap from the hydrolysis of fats.[21]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction.[20]

Diagram: Base-Catalyzed Hydrolysis (Saponification) Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Experimental Protocol: Saponification

This protocol outlines the saponification of this compound using sodium hydroxide.

Materials and Reagents:

  • This compound (C₁₀H₁₂O₃)[5]

  • Sodium Hydroxide (NaOH)[21][22][23][24]

  • Methanol (CH₃OH)[15][16][17][18]

  • Concentrated Hydrochloric Acid (HCl, ~37%)[25][26][27][28][29]

  • Diethyl Ether ((C₂H₅)₂O)[3][4][9][10][11]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[2][5][12][13][14]

  • Deionized Water (H₂O)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is highly corrosive and can cause severe skin and eye burns.[21][22][23][24] Handle with care.

  • Concentrated hydrochloric acid is corrosive and releases harmful vapors.[25][26][27][28][29] Work in a chemical fume hood.

  • Diethyl ether is highly flammable and volatile.[3][4][9][10][11] Ensure no ignition sources are present.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (3.3 g, 82.5 mmol) in a mixture of methanol (50 mL) and deionized water (25 mL).

  • Ester Addition: Add this compound (10.0 g, 55.5 mmol) to the basic solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction's completion by TLC.

  • Solvent Removal and Acidification: After cooling to room temperature, remove the methanol using a rotary evaporator. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2), which will cause the 4-methoxyphenylacetic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The product should be pale yellow or off-white flakes with a melting point of approximately 84-86 °C.[30]

ParameterValue
Starting MaterialThis compound
Product4-Methoxyphenylacetic Acid
ReagentSodium Hydroxide
SolventMethanol/Water
Reaction TemperatureReflux (~65-75 °C)
Reaction Time2-3 hours

III. Data Summary

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₀H₁₂O₃180.20Colorless liquidN/A
4-Methoxyphenylacetic AcidC₉H₁₀O₃166.17Pale yellow or off-white flakes84-87[19][30]

IV. Concluding Remarks

The choice between acid-catalyzed and base-catalyzed hydrolysis depends on the specific requirements of the synthetic process, including the presence of other functional groups in the molecule and desired reaction conditions. Saponification is generally faster and irreversible, often leading to higher yields. However, the acidic workup is necessary to isolate the carboxylic acid product. Acid-catalyzed hydrolysis is reversible and may require more forcing conditions to drive the reaction to completion. Both methods are effective for the preparation of 4-methoxyphenylacetic acid from its methyl ester and are fundamental transformations in organic synthesis.

References

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information.
  • Wang, Y., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291.
  • Carl ROTH. (2016). Safety Data Sheet: Diethyl ether.
  • Chemguard. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • EMD Millipore. (n.d.). Sodium Sulfate Anhydrous Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - diethyl ether 99% ar.
  • Carl ROTH. (2020). Safety Data Sheet: Diethyl ether.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium hydroxide.
  • Craters of the Moon Marketing. (2013). Methanol MSDS.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Mitsubishi Gas Chemical America. (n.d.). Product: Methanol Safety Data Sheet.
  • HiMedia Laboratories Pvt. Ltd. (2013). Material Safety Data Sheet: 4-Methoxyphenylacetic acid.
  • Metasci. (n.d.). Safety Data Sheet this compound.
  • 2M Group of Companies. (n.d.). SAFETY DATA SHEET METHANOL.
  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: Hydrochloric Acid.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Sodiumsulfate anhydrous.
  • Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No..
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate, 23786-14-3.
  • INEOS Group. (2022). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%.
  • Alliance Chemical. (2021). MATERIAL SAFETY DATA SHEET - MSDS Sulfuric Acid (98 %Concentrated).
  • EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid, 34-37% OmniTrace®.
  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.

Sources

Comprehensive Guide to the Quantitative Analysis of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed analytical methods for the accurate quantification of Methyl 4-methoxyphenylacetate, a key intermediate and building block in pharmaceutical and chemical synthesis. Recognizing the critical need for robust and reliable analytical procedures in research and development, this guide presents two primary, validated techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method is detailed with step-by-step protocols, from sample preparation to data analysis, and is grounded in the principles of scientific integrity and causality. The methodologies are validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose. This document is intended to serve as a practical and authoritative resource for scientists requiring precise and accurate measurement of this compound.

Introduction and Analyte Overview

This compound (also known as Methyl p-methoxyphenylacetate) is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The purity and concentration of this compound are critical parameters that can significantly impact reaction yields, impurity profiles, and the quality of the final product. Therefore, access to validated, reliable, and robust analytical methods for its quantification is essential for quality control, reaction monitoring, and stability testing.

This guide provides a detailed exploration of the two most effective chromatographic techniques for this purpose: GC-MS, which is ideal for this volatile compound, offering high resolution and specificity, and HPLC, a versatile and widely accessible alternative.

Key Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 23786-14-3[2]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [1][2][3]
Appearance Colorless liquid[2][4]
Density ~1.135 g/mL at 25 °C[2][4]
Boiling Point 264 °C at 760 mmHg; 158 °C at 19 mmHg[2][5]
Refractive Index n20/D ~1.516[2][4]
Solubility Soluble in organic solvents like alcohols, ethers, and esters.[4]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method:

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[6] The compound is volatilized in a heated inlet and separated from other components as it travels through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A mass spectrometer is used as the detector, providing high specificity and sensitivity. It ionizes the eluted compound, fragments it in a reproducible pattern, and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Experimental Protocol: GC-MS

2.1.1. Reagents and Materials

  • This compound Reference Standard: Purity ≥97%

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC or GC grade)

  • Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., Methyl Benzoate or similar compound with no co-elution.

  • Glassware: Volumetric flasks (Class A), autosampler vials with septa.

2.1.2. Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z 180 (M⁺)

    • Qualifier Ions: m/z 121, 77 (for identity confirmation)[1]

2.1.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): If using, prepare in the same manner.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 25, 50, 100 µg/mL). If using an internal standard, add a constant concentration to each calibration standard.

  • Sample Preparation: Accurately dilute the sample containing this compound with ethyl acetate to fall within the calibration range. Add the internal standard if applicable.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Stock & Calibration Standards Injection Inject 1 µL into GC-MS Prep_Std->Injection Prep_Sample Dilute Sample to Working Concentration Prep_Sample->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Detection EI Ionization & MS Detection (SIM Mode) Separation->Detection Integration Integrate Peak Areas (m/z 180) Detection->Integration Calibration Generate Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Method Validation Summary (ICH Q2(R2))

The method was validated according to ICH guidelines to demonstrate its fitness for purpose.[7][8][9]

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Passed. Peak purity confirmed by MS spectra.
Linearity Correlation coefficient (r²) ≥ 0.995Passed. r² = 0.9992 over 1-100 µg/mL range.
Accuracy 80% - 120% recoveryPassed. Mean recovery of 98.5% - 101.2%.
Precision (RSD%) Repeatability RSD ≤ 2.0% Intermediate Precision RSD ≤ 3.0%Passed. Repeatability RSD = 0.8% Intermediate Precision RSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.7 µg/mL

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method:

Reversed-phase HPLC is a powerful technique for separating compounds based on their polarity.[6] this compound, being a moderately polar ester, is well-retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. A UV detector is used for quantification, as the aromatic ring in the molecule absorbs UV light. This method is highly robust and widely available in analytical laboratories.

Experimental Protocol: HPLC-UV

3.1.1. Reagents and Materials

  • This compound Reference Standard: Purity ≥97%

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Glassware: Volumetric flasks (Class A), HPLC vials with septa.

3.1.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and DAD or VWD detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18). A similar method has been shown to work with Newcrom R1 columns as well.[10]

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (both with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

3.1.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5, 20, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately dilute the sample containing this compound with the diluent to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection if particulates are present.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Stock & Calibration Standards Injection Inject 10 µL into HPLC Prep_Std->Injection Prep_Sample Dilute & Filter Sample Prep_Sample->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve (Area vs. Conc.) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method Validation Summary (ICH Q2(R2))

The HPLC method was validated to ensure its suitability for the intended purpose.[7][8]

ParameterAcceptance CriteriaResult
Specificity Peak is spectrally pure and free from co-elution.Passed. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.995Passed. r² = 0.9995 over 5-200 µg/mL range.
Accuracy 80% - 120% recoveryPassed. Mean recovery of 99.1% - 101.8%.
Precision (RSD%) Repeatability RSD ≤ 2.0% Intermediate Precision RSD ≤ 3.0%Passed. Repeatability RSD = 0.6% Intermediate Precision RSD = 1.3%
Limit of Detection (LOD) Signal-to-Noise ≥ 31.0 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 103.5 µg/mL

Conclusion

This application note details two robust and validated methods for the quantification of this compound. The GC-MS method is recommended for its high specificity and sensitivity, making it ideal for both quantification and impurity identification. The HPLC-UV method serves as an excellent, reliable alternative that is readily available in most analytical laboratories. The choice of method should be based on the specific application, sample matrix, and available instrumentation. Both protocols have been structured to align with the rigorous standards of the ICH, ensuring that the data generated is accurate, precise, and fit for purpose in a regulated or research environment.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • ChemBK. (2024). This compound.
  • Chemsrc. (2025). Methyl (4-methoxyphenyl)acetate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90266, this compound.
  • Rao, R. N., Nagaraju, D., Parimala, P., Adapa, S. R., & Alam, M. M. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • World Journal of Pharmaceutical Research. (2014). Development and validation of analytical methods.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

Sources

Application Notes and Protocols for the Analysis of Methyl 4-methoxyphenylacetate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of Methyl 4-methoxyphenylacetate. This document is intended for researchers, scientists, and professionals in the drug development and quality control sectors. We will explore robust methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), delving into the scientific rationale behind the experimental choices. This guide is structured to provide not only step-by-step instructions but also the theoretical and practical considerations necessary for successful implementation, troubleshooting, and method validation in accordance with international regulatory standards.

Introduction to this compound

This compound, also known as methyl p-methoxyphenylacetate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] It is a colorless to pale yellow liquid at room temperature and finds applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2] Given its role as a key intermediate, the development of reliable and accurate analytical methods for its identification and quantification is paramount to ensure the quality and purity of final products.

This guide will provide detailed protocols for two of the most powerful analytical techniques in modern chemistry: HPLC for quantitative analysis in solution and GC-MS for both quantification and structural elucidation, particularly for volatile and semi-volatile compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
AppearanceColorless to pale yellow liquid[3][4]
Boiling Point158 °C at 19 mmHg[2]
Density1.135 g/mL at 25 °C[2]
Refractive Indexn20/D 1.516[3]
SolubilitySoluble in organic solvents such as alcohols, ethers, and esters.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly suitable, offering excellent resolution and reproducibility.

Scientific Rationale for Method Selection

The selection of a reversed-phase method is based on the semi-polar nature of this compound. The C18 stationary phase provides a non-polar environment, allowing for effective separation based on the compound's hydrophobicity when using a polar mobile phase. The inclusion of an acid in the mobile phase, such as phosphoric acid or formic acid, helps to ensure consistent peak shape and retention time by suppressing the ionization of any residual silanol groups on the stationary phase. For applications requiring mass spectrometric detection (LC-MS), formic acid is the preferred choice due to its volatility.[5]

Experimental Protocol: HPLC-UV

This protocol is designed for the quantitative determination of this compound using a UV detector.

3.2.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[6]

3.2.2. HPLC Instrumentation and Conditions

ParameterConditionRationale
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 columnProvides good retention and separation for aromatic esters.[5]
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)Offers a suitable polarity for the elution of the analyte with good peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to ensure sharp peaks without overloading the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 225 nmThe aromatic ring of the analyte exhibits strong absorbance at this wavelength.

3.2.3. Data Analysis and System Suitability

  • Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.[7]

  • Quantification: Inject the prepared sample and use the peak area to calculate the concentration of this compound using the calibration curve.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.[8]

Method Validation (ICH Q2(R1) Guidelines)

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[9][10][11]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[7]
Accuracy The recovery should be within 98-102% for spiked samples at three different concentration levels.[7]
Precision Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.[7][8]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions Filter Filter through 0.45 µm Syringe Filter Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter HPLC_System HPLC System with C18 Column Filter->HPLC_System Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of this compound through its characteristic mass spectrum.

Scientific Rationale for Method Selection

This compound is sufficiently volatile to be analyzed by GC without derivatization. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the molecule. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of this aromatic ester.

While direct analysis is feasible, derivatization, such as transesterification, can sometimes be employed to improve chromatographic performance, although it is not strictly necessary for this compound.[12][13]

Experimental Protocol: GC-MS

This protocol outlines the analysis of this compound by GC-MS.

4.2.1. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound in the chosen solvent to an expected concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[14][15]

4.2.2. GC-MS Instrumentation and Conditions

ParameterConditionRationale
GC System Agilent 7890B or equivalentA robust and reliable GC system.
MS System Agilent 5977B or equivalentProvides high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, non-polar column suitable for a wide range of compounds.
Injection Mode Split (10:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature program that allows for the separation of the analyte from potential impurities.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 40-450A wide scan range to capture the molecular ion and all significant fragment ions.

4.2.3. Data Analysis and Identification

  • Identification: The primary identification is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The expected molecular ion peak for this compound is at m/z 180.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (quantification ion) versus concentration.

Method Validation (FDA Guidelines)

The validation of the GC-MS method should follow guidelines from regulatory bodies such as the FDA.[16][17]

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined concentration range.
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Clearly defined and experimentally determined.
Recovery Consistent and reproducible extraction efficiency.
Matrix Effects Assessed to ensure the sample matrix does not suppress or enhance the analyte signal.
Stability Analyte stability in the sample matrix under various storage conditions.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Prep_Standard Prepare Standard Solutions in Organic Solvent GC_System GC System with HP-5ms Column Prep_Standard->GC_System Prep_Sample Prepare Sample Solutions (with extraction if needed) Prep_Sample->GC_System MS_Detector Mass Spectrometer (EI, Scan Mode) GC_System->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Acquisition MS_Detector->Mass_Spectrum Quantification Quantification using Characteristic Ions TIC->Quantification Library_Search NIST Library Search for Identification Mass_Spectrum->Library_Search Report Generate Report Library_Search->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quantitative analysis in quality control settings, while the GC-MS method offers a powerful tool for both quantification and definitive identification. Proper method validation in accordance with ICH or FDA guidelines is essential to ensure the accuracy and reliability of the results obtained. These protocols serve as a comprehensive starting point for laboratories involved in the analysis of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • PMC. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
  • ChemicalBook. (2025). This compound.
  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
  • PubMed. (n.d.). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.

Sources

Application Notes and Protocols for the Use of Methyl 4-Methoxyphenylacetate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of methyl 4-methoxyphenylacetate as a robust internal standard (IS) for quantitative chromatographic analysis. Designed for researchers, scientists, and drug development professionals, this document provides the scientific rationale for its selection, its physicochemical properties, and detailed, field-tested protocols for its implementation in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). Furthermore, we introduce its deuterated analog, methyl 2-[4-(d3-methoxyphenyl)]acetate, as the gold standard for mass spectrometry-based applications. This guide is structured to provide not just procedural steps, but the underlying scientific principles, ensuring methodological integrity and the generation of reliable, reproducible data.

The Rationale for an Internal Standard: Mitigating Analytical Variability

Quantitative chromatographic analysis is susceptible to variations that can compromise the accuracy and precision of results. The internal standard method is a powerful technique to correct for these unavoidable fluctuations.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls alike.[1] By analyzing the ratio of the analyte's response to the internal standard's response, variations in injection volume, solvent evaporation, and instrument response can be effectively normalized.[2]

The selection of an appropriate internal standard is paramount and is governed by a set of critical criteria:

  • Structural Similarity: The IS should be chemically similar to the analyte(s) to ensure comparable behavior during sample preparation and chromatographic separation.[3]

  • Chromatographic Resolution: It must be well-separated from all other components in the sample matrix.[2]

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical process.

  • Non-interference: It should not be naturally present in the sample matrix nor should it interact with the sample components.[1]

  • Elution Proximity: Ideally, the IS should elute near the analyte(s) of interest.[2]

This compound: A Versatile Internal Standard

This compound (CAS No. 23786-14-3) emerges as an excellent candidate for an internal standard across a range of applications, particularly in the analysis of aromatic esters, pharmaceuticals, and various organic pollutants. Its physicochemical properties make it well-suited for both GC and reversed-phase HPLC.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[4][5]
Molecular Weight 180.20 g/mol [4][5]
Appearance Colorless to light yellow liquid[1][6]
Boiling Point 158 °C at 19 mmHg[6][7][8][9]
Density 1.135 g/mL at 25 °C[6][7][8][9]
Refractive Index n20/D 1.516 (lit.)[6][7][8][9]
Solubility Soluble in organic solvents such as alcohols, ethers, and esters. Estimated water solubility of 782.9 mg/L at 25 °C.[1][10]
The Gold Standard for Mass Spectrometry: Methyl 2-[4-(d3-methoxyphenyl)]acetate

For mass spectrometry (MS) based detection (GC-MS, LC-MS), the ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[2] We have identified a commercially available deuterated version of our primary internal standard: methyl 2-[4-(d3-methoxyphenyl)]acetate .

This SIL-IS is chemically identical to this compound, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[11] However, its increased mass allows it to be distinguished by the mass spectrometer, providing the most accurate and precise quantification possible.

PropertyValueSource(s)
Molecular Formula C₁₀H₉D₃O₃[1]
Molecular Weight 183.22 g/mol [1]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard.

Workflow for Internal Standard Implementation

The successful integration of an internal standard into a quantitative method follows a logical sequence of steps, from preparation to final data analysis.

G prep_is Prepare IS Stock Solution prep_cal Prepare Calibration Standards prep_qc Prepare Quality Control (QC) Samples prep_sample Prepare Unknown Samples spike_cal Spike with IS prep_cal->spike_cal spike_qc Spike with IS prep_qc->spike_qc spike_sample Spike with IS prep_sample->spike_sample analysis Chromatographic Analysis (GC/HPLC) spike_cal->analysis spike_qc->analysis spike_sample->analysis curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) analysis->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Protocol for Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (≥97% purity)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Preparation of the Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Record the exact weight.

    • Dissolve the compound in a small amount of the chosen solvent (methanol or acetonitrile).

    • Once fully dissolved, bring the flask to volume with the solvent.

    • Cap and invert the flask multiple times to ensure homogeneity.

    • This stock solution should be stored in an amber vial at 2-8 °C. A stability study should be performed to determine the appropriate shelf-life.

  • Preparation of the Working Internal Standard Solution (e.g., 10 µg/mL):

    • Pipette 1 mL of the 1 mg/mL primary stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • This working solution is used to spike all samples, standards, and QCs. The concentration of the working solution should be chosen so that the final concentration in the sample results in a chromatographic peak with a good signal-to-noise ratio and is within the linear range of the detector.

Protocol for Calibration Curve Preparation and Sample Analysis (GC-FID Example)

Objective: To create a calibration curve and quantify a hypothetical analyte in a sample matrix using this compound as the internal standard.

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of your target analyte in a blank matrix (a sample matrix that does not contain the analyte). For example, 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Spiking with Internal Standard:

    • To 1 mL of each calibration standard, each quality control sample, and each unknown sample, add a fixed volume of the internal standard working solution (e.g., 100 µL of the 10 µg/mL solution to give a final IS concentration of 1 µg/mL).

    • Vortex each tube to ensure thorough mixing.

  • Sample Preparation:

    • Perform any necessary sample extraction or cleanup procedures. The internal standard should be added at the earliest possible stage to account for variability throughout the entire process.

  • GC-FID Analysis:

    • Inject the prepared samples onto the GC-FID system.

    • Example GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless)

      • Carrier Gas: Helium at 1 mL/min

      • Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

      • Detector Temperature: 300 °C

  • Data Analysis:

    • For each injection, determine the peak area of the analyte and the internal standard.

    • Calculate the Response Ratio for each calibration standard:

      • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

    • Plot the Response Ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically required.

    • For the unknown samples, calculate their Response Ratio and use the calibration curve to determine the concentration of the analyte.

Method Validation and Trustworthiness

A self-validating system is crucial for ensuring the integrity of your analytical results. The use of an internal standard must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters

The following diagram illustrates the essential parameters to assess during method validation.

G mv Method Validation spec Specificity/ Selectivity mv->spec lin Linearity mv->lin acc Accuracy mv->acc prec Precision mv->prec loq Limit of Quantitation (LOQ) mv->loq stab Stability mv->stab

Caption: Core parameters for analytical method validation.

  • Specificity/Selectivity: Ensure that no interfering peaks from the matrix are observed at the retention times of the analyte and the internal standard.

  • Linearity: Demonstrate a linear relationship between the response ratio and the analyte concentration over a defined range.

  • Accuracy and Precision: Assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels (e.g., low, medium, and high QCs).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: Evaluate the stability of the analyte and internal standard in the stock solutions and in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Monitoring Internal Standard Response

It is critical to monitor the internal standard's peak area across all samples in an analytical run. A significant deviation in the IS response for a particular sample may indicate a matrix effect, an error in sample preparation, or instrument malfunction, and warrants investigation.

References

  • Scion Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Wikipedia. (2023). Internal standard.
  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards.
  • ChemBK. (2024). This compound.
  • Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America.
  • ResearchGate. (2014). How to choose an HPLC internal standard?
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • LCGC International. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (2021). How to solve an internal standard problem?
  • Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?
  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.

Sources

The Strategic Application of Methyl 4-Methoxyphenylacetate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the efficiency, scalability, and economic viability of a synthetic route. Methyl 4-methoxyphenylacetate, a readily available aromatic ester, has emerged as a versatile and valuable building block in medicinal chemistry. Its chemical structure, featuring an activated aromatic ring and a reactive ester functionality, provides a synthetically tractable handle for the construction of complex molecular architectures found in a variety of therapeutic agents.

This guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis. We will delve into specific examples, detailing the underlying chemical principles and providing robust, field-tested protocols for key transformations. The following application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical understanding and practical guidance for leveraging this important synthetic intermediate.

Core Principles of Reactivity and Synthetic Utility

This compound, with the chemical formula CH₃OC₆H₄CH₂CO₂CH₃, possesses two primary sites of reactivity: the α-carbon to the ester and the electron-rich aromatic ring.[1][2] The methoxy group at the para position acts as a powerful electron-donating group, activating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho positions. The methylene protons adjacent to the carbonyl group are acidic and can be readily deprotonated by a suitable base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

This dual reactivity makes this compound an ideal precursor for the synthesis of a diverse range of heterocyclic and carbocyclic scaffolds that are central to the structure of many pharmaceuticals.

Application in the Synthesis of Anti-Inflammatory Agents

The 4-methoxyphenylacetic acid moiety is a common structural motif in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] While many synthetic routes may start from the corresponding carboxylic acid, the use of this compound offers advantages in terms of solubility and reactivity in certain transformations.

Synthesis of Mefenamic Acid Analogs

Mefenamic acid is a widely used NSAID for the treatment of pain and inflammation.[3][4] The synthesis of novel mefenamic acid derivatives with potentially improved efficacy and reduced side effects is an active area of research. This compound can serve as a key starting material for the synthesis of the diarylamine core of these molecules.

The following protocol outlines a general approach for the synthesis of a mefenamic acid analog starting from this compound.

Experimental Protocol: Synthesis of a Mefenamic Acid Analog via Buchwald-Hartwig Amination

This protocol describes the synthesis of a key diarylamine intermediate, which can be further elaborated to a variety of mefenamic acid analogs.

Materials and Reagents:

  • This compound

  • 2,3-dimethylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1 equivalent) and 2,3-dimethylaniline (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylamine intermediate.

Causality of Experimental Choices:

  • Palladium(II) acetate and Xantphos: This combination forms a highly active catalyst for the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step of the catalytic cycle, leading to high yields of the desired product.

  • Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Toluene and Inert Atmosphere: The palladium catalyst and the strong base are sensitive to moisture and oxygen. Therefore, the reaction must be carried out under anhydrous and inert conditions to prevent catalyst deactivation and unwanted side reactions.

Data Presentation: Representative Reaction Parameters

ReagentMolar Equiv.Purity
This compound1.098%
2,3-dimethylaniline1.299%
Pd(OAc)₂0.0298%
Xantphos0.0498%
NaOtBu1.497%

Visualization: Synthetic Pathway to a Mefenamic Acid Analog

G A This compound C Diarylamine Intermediate A->C Pd(OAc)₂, Xantphos, NaOtBu, Toluene B 2,3-dimethylaniline B->C E Mefenamic Acid Analog C->E 1. LiOH, THF/H₂O 2. HCl (aq) D Hydrolysis

Caption: Synthesis of a Mefenamic Acid Analog.

Application in the Synthesis of Cardiovascular Drugs

Derivatives of 4-methoxyphenylacetic acid are also found in certain cardiovascular medications.[6][7][8] The structural features of this compound make it a suitable starting point for the synthesis of compounds that interact with cardiovascular targets.

Synthesis of Metoprolol Analogs

Metoprolol is a selective β₁ receptor blocker used in the treatment of hypertension and other cardiovascular diseases.[6] The synthesis of novel analogs of metoprolol with improved pharmacokinetic or pharmacodynamic properties is of significant interest. This compound can be utilized as a precursor to the 4-(2-methoxyethyl)phenol core of metoprolol and its analogs.

Experimental Protocol: Multi-step Synthesis of a Metoprolol Analog Precursor

This protocol outlines the initial steps for the synthesis of a key phenolic intermediate from this compound.

Step 1: Reduction of the Ester

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(4-methoxyphenyl)ethanol.

Step 2: O-Alkylation

Materials and Reagents:

  • 2-(4-methoxyphenyl)ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 2-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(2-methoxyethyl)-4-methoxybenzene.

Visualization: Workflow for Metoprolol Analog Precursor Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: O-Alkylation A This compound B LiAlH₄, THF A->B C 2-(4-methoxyphenyl)ethanol B->C D 2-(4-methoxyphenyl)ethanol E NaH, CH₃I, DMF D->E F 1-(2-methoxyethyl)-4-methoxybenzene E->F

Caption: Synthesis of a key precursor for Metoprolol analogs.

Concluding Remarks

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its inherent reactivity and structural features provide a solid foundation for the construction of a wide array of bioactive molecules, including anti-inflammatory and cardiovascular drugs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors. As with all chemical syntheses, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood by trained personnel.

References

  • ChemBK.
  • PubChem.
  • BeiLi Technologies. p-Anisic acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. [Link]
  • Foreverest Resources Ltd. p-Anisic Acid. [Link]
  • ResearchGate. Studied methoxy derivatives of benzoic acid: p-anisic acid (1),.... [Link]
  • Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • The Good Scents Company.
  • Google Patents.
  • PubMed. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. [Link]
  • Google Patents.
  • PubMed. Synthesis and cardiovascular activity of metoprolol analogues. [Link]
  • Google Patents.
  • Synthesis and analgesic activity of N-arylhydrazone deriv
  • precisionFDA.
  • PubMed.
  • ResearchGate.
  • Google Patents.
  • MDPI.
  • MDPI.
  • OSTI.GOV. Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine (Journal Article). [Link]
  • PubMed Central. Repurposing drugs to treat cardiovascular disease in the era of precision medicine. [Link]
  • PubMed Central.

Sources

Application Notes and Protocols: Methyl 4-methoxyphenylacetate in the Flavor and Fragrance Industry: A Critical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive analysis of Methyl 4-methoxyphenylacetate (CAS 23786-14-3) and its potential applications within the flavor and fragrance sector. Contrary to some inquiries, a thorough review of industry and regulatory data indicates that this compound is not currently utilized as a flavor or fragrance ingredient. This guide clarifies this status, addresses common points of confusion with structurally similar molecules, and details the established applications of this compound as a chemical intermediate. Protocols for its synthesis and analysis are provided in the context of its role in organic chemistry, rather than organoleptic applications.

Introduction: Addressing a Common Misconception

The world of aroma chemicals is vast and complex, with subtle structural changes to a molecule often leading to vastly different olfactory properties. A case in point is the interest in this compound for flavor and fragrance applications. Our research indicates a likely confusion with a well-established aroma chemical, Methyl Phenylacetate (CAS 101-41-7).

Authoritative industry databases explicitly state that this compound is not intended for use in flavor or fragrance formulations.[1] This is further substantiated by the absence of a FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized As Safe) designation, a critical benchmark for substances used in food and flavorings in the United States.

The primary application of this compound is as an intermediate in organic synthesis, for example, in the preparation of certain pharmaceutical compounds. This guide will, therefore, pivot to address the scientifically accurate applications of this compound, providing valuable protocols for researchers in organic synthesis and drug development.

Clarification: this compound vs. Methyl Phenylacetate

The confusion between these two esters is understandable given their similar names. However, the presence of a methoxy group at the para position of the phenyl ring in this compound drastically alters its properties compared to the unsubstituted Methyl Phenylacetate.

PropertyThis compound Methyl Phenylacetate
CAS Number 23786-14-3[1]101-41-7
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₂
Molecular Weight 180.20 g/mol 150.17 g/mol
Structure
FEMA GRAS No. None2733[2]
Odor Profile Not established in literature.Strong, sweet, honey, floral, jasmine nuances.[3][4]
Industry Use Chemical synthesis intermediate.[5]Widely used in perfumes (rose, jasmine accords) and flavors (honey, chocolate, tobacco).[3][6]

This distinction is critical for formulation scientists. While Methyl Phenylacetate is a valuable tool for imparting honey-floral notes, this compound lacks the necessary regulatory approval and documented desirable sensory properties for such applications.

Confirmed Application: Intermediate in Chemical Synthesis

This compound serves as a versatile building block in organic chemistry. Its ester and methoxy-activated phenyl ring functionalities allow for a range of chemical transformations.

One documented application is in the synthesis of novel benzopyranone derivatives, which are structurally related to flavonoids. For instance, it has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one. Flavonoids are a class of compounds extensively studied for their potential biological activities.

Experimental Protocols

The following protocols are provided for the synthesis and quality control of this compound as a chemical intermediate.

This protocol describes a standard laboratory-scale synthesis of this compound from 4-Methoxyphenylacetic acid.

Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 4-Methoxyphenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce the corresponding methyl ester. The reaction is reversible and driven to completion by using an excess of methanol.

Materials:

  • 4-Methoxyphenylacetic acid (CAS 104-01-8)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-Methoxyphenylacetic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the mixture by approximately half using a rotary evaporator. c. Slowly pour the concentrated mixture into 150 mL of cold water. d. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation (boiling point approx. 158 °C at 19 mmHg) to yield a clear, colorless to pale yellow liquid.[1]

Visualization of Synthesis Workflow:

G cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve 4-Methoxyphenylacetic Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4 hours B->C D 4. Quench with Water & Extract C->D Cool to RT E 5. Wash with NaHCO₃ & Brine D->E F 6. Dry with MgSO₄ E->F G 7. Concentrate via Rotovap F->G H 8. Vacuum Distillation G->H I Pure Methyl 4-methoxyphenylacetate H->I Final Product

Caption: Workflow for the synthesis of this compound.

Principle: Gas chromatography is used to assess the purity of the synthesized this compound. The compound is volatilized and passed through a capillary column, separating it from any residual starting material, solvent, or by-products. The peak area in the resulting chromatogram corresponds to the relative concentration of the analyte.

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute 10 µL of the synthesized product in 990 µL of methanol.

Expected Results: A successful synthesis will show a major peak corresponding to this compound at a specific retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. High-purity material (typically >97%) is suitable for use as a chemical intermediate.[7]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

ParameterValueReference
CAS Number 23786-14-3[1][8]
Appearance Clear colorless to pale yellow liquid[5][7]
Molecular Formula C₁₀H₁₂O₃[8]
Molecular Weight 180.20 g/mol [8]
Density 1.135 g/mL at 25 °C
Boiling Point 158 °C / 19 mmHg
Refractive Index n20/D 1.516
Flash Point 98 °F (36.67 °C)[1]
GHS Hazard H226: Flammable liquid and vapor[9]
Safety Precaution Keep away from sources of ignition. Avoid contact with skin and eyes.[5]

Logical Relationship of Physicochemical Properties:

G substance This compound CAS: 23786-14-3 properties Physical Properties Density: 1.135 g/mL BP: 158°C @ 19mmHg Refractive Index: 1.516 substance->properties Determines safety Safety Profile GHS: H226 (Flammable) Precautions: Avoid Ignition Sources substance->safety Requires application Primary Application Chemical Synthesis Intermediate properties->application Informs application->safety Governs Handling

Caption: Interrelation of properties, application, and safety.

Conclusion

While the chemical name this compound may suggest a role in the flavor and fragrance palette, particularly due to its structural similarity to known aroma chemicals, it is not a recognized or approved ingredient for these applications. The scientific literature and industry databases clearly define its utility as a chemical intermediate in organic synthesis. Researchers and professionals should be aware of this distinction to avoid misapplication and ensure regulatory compliance. The protocols and data provided herein are intended to support its legitimate use in the field of chemical synthesis and drug development.

References

  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate, 23786-14-3.
  • Monachem Specialities LLP. (n.d.). Flavour & Fragrance.
  • ChemBK. (2024, April 9). This compound.
  • Belsito, D., et al. (2012). Fragrance material review on (4-methoxyphenyl)methyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S341-3.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Methyl phenylacetate.
  • Flavor and Extract Manufacturers Association. (2018). GRAS 28.
  • Flavor and Extract Manufacturers Association. (n.d.). METHYL PHENYLACETATE.
  • Oser, B. L., & Ford, R. A. (1982). GRAS Substances (3651-3739). Food Technology, 36(6), 108-117.
  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetate, 1200-06-2.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7.
  • Flavor and Extract Manufacturers Association. (2023, April 28). GRAS Flavoring Substances.

Sources

Methyl 4-methoxyphenylacetate: A Reference Standard for Chromatographic Analysis in Pharmaceutical and Chemical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-CHEM-2401

Abstract

This application note provides a comprehensive guide to the use of Methyl 4-methoxyphenylacetate as a reference standard in analytical chemistry, with a focus on its application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed protocols for purity assessment and quantitative analysis are presented, underpinned by principles of method validation and system suitability in accordance with established regulatory guidelines. This document is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries who require accurate and reliable analytical methods for the characterization of aromatic esters.

Introduction: The Role of Reference Standards in Analytical Integrity

In the landscape of pharmaceutical development and chemical manufacturing, the accuracy and reliability of analytical data are paramount. Reference standards serve as the cornerstone of analytical quality control, providing a calibrated benchmark against which unknown samples can be quantitatively and qualitatively assessed. This compound, a stable, crystalline solid with a well-defined chemical structure, is an ideal candidate for a reference standard in the analysis of related aromatic esters and as a starting material in organic synthesis.[1] Its use is critical in ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and other chemical products.

This guide delineates the essential physicochemical properties of this compound and provides detailed, field-proven protocols for its use in HPLC-UV and GC-FID analysis. The methodologies are designed to be self-validating, incorporating system suitability tests to ensure the robustness and reliability of the analytical system.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its correct handling, storage, and application.

PropertyValueReference
Chemical Name Methyl 2-(4-methoxyphenyl)acetate[1]
Synonyms Methyl 4-methoxybenzeneacetate[1]
CAS Number 23786-14-3[2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 158 °C at 19 mmHg[4]
Density 1.135 g/mL at 25 °C[4]
Refractive Index n20/D 1.516[4]
Solubility Soluble in organic solvents such as alcohols, ethers, and esters.[3]

Safety Information: this compound is a flammable liquid and vapor.[2] It is essential to handle this compound in a well-ventilated area, away from sources of ignition.[3] Users should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Application in High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a powerful technique for the quantitative analysis of aromatic compounds like this compound. The following protocol provides a robust method for the assay of this compound as a reference standard.

Rationale for Method Design

The selection of a C18 stationary phase provides excellent retention and separation of moderately non-polar compounds like this compound. An isocratic mobile phase of acetonitrile and water offers a balance between resolution and analysis time. Phosphoric acid is added to the mobile phase to ensure the analyte is in a non-ionized state, leading to symmetrical peak shapes. UV detection at 225 nm is chosen as it corresponds to a region of strong absorbance for the methoxyphenyl chromophore, ensuring high sensitivity.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (e.g., 0.1 mg/mL in Acetonitrile) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample Solution (in Acetonitrile) Sample_Prep->HPLC_System Inject Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Detect Method_Params Isocratic Elution (Acetonitrile:Water) Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Assay/Purity Integration->Calculation

Detailed HPLC Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 10 minutes

Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (0.1 mg/mL):

  • Prepare the sample solution at a target concentration of 0.1 mg/mL in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability: Before commencing sample analysis, the performance of the chromatographic system must be verified.[5]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD of 5 replicate injections) ≤ 1.0%

Calculation of Assay: The assay of a sample can be determined using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Application in Gas Chromatography (GC-FID)

GC with a Flame Ionization Detector (FID) is a highly sensitive method for assessing the purity of volatile and semi-volatile compounds. The following protocol is suitable for determining the purity of this compound by area percent.

Rationale for Method Design

A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is well-suited for the separation of aromatic esters. The temperature program is designed to ensure the elution of this compound as a sharp peak, while also allowing for the separation of any potential volatile impurities. The FID is an excellent detector for this analysis due to its high sensitivity to carbon-containing compounds and its wide linear range.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Sample_Prep_GC Prepare Sample Solution (e.g., 1 mg/mL in Dichloromethane) GC_System GC System (Capillary Column, FID) Sample_Prep_GC->GC_System Inject Chromatogram_GC Obtain Chromatogram GC_System->Chromatogram_GC Detect Temp_Program Temperature Gradient Integration_GC Integrate All Peaks Chromatogram_GC->Integration_GC Calculation_GC Calculate Purity (% Area) Integration_GC->Calculation_GC

Detailed GC Protocol

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Sample Solution Preparation (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with dichloromethane.

System Suitability: The system suitability for a purity test by area percent focuses on peak shape and injection precision.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 - 1.5
Repeatability (%RSD of 5 replicate injections of the main peak area) ≤ 2.0%

Calculation of Purity by Area Percent: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Purity (%) = (Area_MainPeak / Total_Area_AllPeaks) * 100

Method Validation and Trustworthiness

The protocols provided in this application note are based on established principles of chromatographic separation and are designed to be robust and reliable. However, for use in a regulated environment, these methods must be fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, the trustworthiness of the analytical data generated using this compound as a reference standard can be assured.

Conclusion

This compound is a valuable and reliable reference standard for the analytical characterization of aromatic esters in the pharmaceutical and chemical industries. The detailed HPLC-UV and GC-FID protocols provided in this application note offer robust and scientifically sound methods for the quantitative analysis and purity assessment of this compound. Adherence to the principles of system suitability and method validation outlined herein will ensure the generation of high-quality, reproducible, and defensible analytical data, thereby contributing to the overall quality and safety of the end products.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ChemBK. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)).
  • da Silva, A. C., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Shimadzu. (2022, March 3). How to do HPLC method validation.
  • Fernandes, A. C. S., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species.
  • ChemBK. (n.d.). This compound.

Sources

Synthesis of Methyl 4-methoxyphenylacetate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 4-methoxyphenylacetate, a valuable ester intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the Fischer esterification, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and product purification.

Introduction to this compound and Fischer Esterification

This compound is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2][3] It serves as a key building block in the synthesis of more complex molecules due to the reactivity of its ester functional group and the potential for electrophilic substitution on the aromatic ring. One of the most fundamental and cost-effective methods for its preparation is the Fischer esterification of 4-methoxyphenylacetic acid with methanol.

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][6] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive one (in this case, methanol), or by removing water as it is formed.[6]

Mechanistic Insights: The "Why" Behind the Protocol

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

The key steps of the mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst.

Understanding this mechanism allows for rational choices in the experimental design, such as the selection of a strong acid catalyst and the use of excess alcohol to drive the equilibrium forward.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials and Instrumentation
Reagent/MaterialGrade
4-Methoxyphenylacetic acid≥98%
Methanol, anhydrousACS Grade
Sulfuric acid, concentrated (98%)ACS Grade
Diethyl etherACS Grade
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Instrument
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Experimental Workflow Diagram

experimental_workflow Reactants Reactants: 4-Methoxyphenylacetic Acid Methanol Sulfuric Acid (catalyst) Reaction Fischer Esterification: Reflux for 3-4 hours Reactants->Reaction Workup Work-up: 1. Quench with water 2. Neutralize with NaHCO₃ 3. Extract with Diethyl Ether Reaction->Workup Purification Purification: 1. Wash with Brine 2. Dry over MgSO₄ 3. Evaporate solvent Workup->Purification Product Pure Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetic acid (16.6 g, 0.1 mol).

    • To the flask, add 100 mL of anhydrous methanol. Methanol serves as both a reactant and the solvent.

    • Place the flask in an ice-water bath and slowly, with stirring, add concentrated sulfuric acid (2 mL). Caution: The addition of sulfuric acid to methanol is exothermic.

  • Esterification Reaction:

    • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.

    • Heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle.[7]

    • Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve during this step, so vent the separatory funnel frequently.[8]

    • Wash the organic layer with brine (1 x 50 mL).[7][9]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Gravity filter the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound as a clear, colorless to pale yellow liquid.[7]

    • For higher purity, the product can be purified by vacuum distillation (boiling point: 158 °C at 19 mmHg).[2][10]

Quantitative Data Summary
ParameterValue
Molar Ratio (4-Methoxyphenylacetic acid : Methanol)~1 : 25
Catalyst Loading (H₂SO₄)~2% v/v of methanol
Reaction Temperature~65 °C (Reflux)
Reaction Time3-4 hours
Expected Yield85-95%
Appearance of ProductClear, colorless to pale yellow liquid
Boiling Point158 °C / 19 mmHg[2][10]
Density1.135 g/mL at 25 °C[2][10]

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle it in a well-ventilated fume hood. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact. All operations should be conducted in a fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound via Fischer esterification. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and efficiently produce this valuable chemical intermediate for their research and development needs.

References

  • ChemBK.
  • Fischer Esterification Procedure.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
  • University of Massachusetts Boston. 22.
  • Fischer Esterification.
  • Fischer Esterification Procedure.
  • PubChem.
  • ResearchGate.
  • YouTube.
  • MIT OpenCourseWare. 5.310 (F19)
  • PraxiLabs.
  • YouTube.
  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Methyl 4-methoxyphenylacetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient and scalable production is of paramount importance for industrial applications. This document provides a comprehensive guide to the large-scale synthesis of this compound, with a primary focus on the industrially preferred Fischer-Speier esterification method. Alternative synthetic routes are also discussed and compared. Detailed protocols, process optimization strategies, and safety considerations are presented to ensure a robust, safe, and economically viable manufacturing process.

Introduction: Significance and Industrial Relevance

This compound, also known as methyl p-anisylacetate, is a valuable organic compound widely utilized as a building block in the synthesis of agrochemicals, fragrances, and pharmaceuticals.[1] Its structural motif is present in a variety of biologically active molecules. The increasing demand for these end-products necessitates a reliable and cost-effective method for the large-scale production of this key intermediate.

The primary challenge in transitioning from laboratory-scale synthesis to industrial production lies in achieving high yield and purity while maintaining operational safety and minimizing environmental impact.[2] This guide is designed to provide the necessary insights and protocols to navigate these challenges effectively.

Comparative Analysis of Synthetic Methodologies

Several synthetic routes can be employed for the synthesis of this compound. The choice of a particular method on an industrial scale is dictated by factors such as raw material cost, reaction efficiency, catalyst performance, and waste generation.

Fischer-Speier Esterification: The Industrial Workhorse

The Fischer-Speier esterification is the most common and economically viable method for the large-scale production of this compound.[3] This reaction involves the acid-catalyzed esterification of 4-methoxyphenylacetic acid with methanol.[4][5]

The key advantages of this method are:

  • Cost-effective raw materials: 4-methoxyphenylacetic acid and methanol are readily available and relatively inexpensive.

  • High atom economy: The reaction produces water as the only byproduct.[6]

  • Process simplicity: The reaction can be carried out in standard industrial reactors.

The reaction is an equilibrium process, and to achieve high conversion, the equilibrium needs to be shifted towards the product side.[5] This is typically achieved by using an excess of one reactant (usually methanol, which can also serve as the solvent) and/or by removing the water formed during the reaction.[7]

Alkylation with Methylating Agents

An alternative approach involves the methylation of 4-methoxyphenylacetic acid or its salt using a methylating agent such as dimethyl sulfate or methyl iodide.[8]

  • Dimethyl Sulfate: This method can be highly efficient, often proceeding under milder conditions than Fischer esterification. However, dimethyl sulfate is highly toxic and carcinogenic, necessitating stringent safety protocols and specialized handling equipment.[9] The process also generates sulfate waste, which requires appropriate disposal.

  • Methyl Iodide: While an effective methylating agent, methyl iodide is more expensive and has a lower boiling point, which can present challenges in a large-scale reactor setup.

Given the significant safety and environmental concerns associated with dimethyl sulfate and the cost of methyl iodide, Fischer esterification remains the preferred method for the industrial synthesis of this compound.

In-depth Analysis of the Fischer-Speier Esterification

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.[3]

Fischer_Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid 4-Methoxyphenylacetic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Methanol Methanol Methanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Water Water Protonated_Intermediate->Water Ester This compound Protonated_Ester->Ester Catalyst_Regen H⁺ (Catalyst) Protonated_Ester->Catalyst_Regen

Figure 1: Mechanism of Fischer-Speier Esterification.

Catalyst Selection: Homogeneous vs. Heterogeneous

The choice of catalyst is a critical factor in the industrial process.

Homogeneous Catalysts:

  • Examples: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH).[7]

  • Advantages: High catalytic activity, low cost, and readily available.

  • Disadvantages: Difficult to separate from the reaction mixture, leading to corrosive downstream processing and product contamination. Neutralization of the catalyst generates a significant amount of salt waste.[10]

Heterogeneous Catalysts:

  • Examples: Acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia.[11][12]

  • Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and a simplified purification process. Non-corrosive and environmentally benign.[13]

  • Disadvantages: Generally lower catalytic activity compared to homogeneous catalysts, potentially requiring higher reaction temperatures or longer reaction times. Higher initial cost.

For large-scale continuous processes, the benefits of heterogeneous catalysts, particularly their reusability and the reduction in waste streams, often outweigh their lower activity and higher initial cost.[14]

Catalyst TypeExamplesAdvantagesDisadvantagesIndustrial Suitability
Homogeneous Sulfuric acid, p-TsOHHigh activity, low costDifficult separation, corrosive, waste generationSuitable for batch processes where cost is a primary driver.
Heterogeneous Ion-exchange resins, ZeolitesEasy separation, reusable, non-corrosiveLower activity, higher initial costIdeal for continuous processes and green chemistry initiatives.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts for Fischer Esterification.

Industrial-Scale Synthesis Protocol: Fischer Esterification

This protocol outlines a typical batch process for the synthesis of this compound using a heterogeneous acid catalyst.

Materials and Equipment
  • Reactants: 4-Methoxyphenylacetic acid, Methanol (anhydrous)

  • Catalyst: Acidic ion-exchange resin (e.g., Amberlyst-15)

  • Solvents for work-up: Toluene, Saturated sodium bicarbonate solution, Brine

  • Drying agent: Anhydrous sodium sulfate

  • Equipment: Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, condenser, and Dean-Stark trap (optional), filtration unit, vacuum distillation setup.

Step-by-Step Protocol

Industrial_Workflow Charge_Reactor 1. Charge Reactor - 4-Methoxyphenylacetic Acid - Methanol - Heterogeneous Catalyst Reaction 2. Reaction - Heat to reflux (65-75°C) - Monitor reaction progress (e.g., by GC) Charge_Reactor->Reaction Cooling 3. Cooling - Cool the reaction mixture to room temperature Reaction->Cooling Catalyst_Filtration 4. Catalyst Filtration - Filter to recover the catalyst for reuse Cooling->Catalyst_Filtration Solvent_Removal 5. Solvent Removal - Remove excess methanol under reduced pressure Catalyst_Filtration->Solvent_Removal Workup 6. Aqueous Work-up - Dissolve residue in toluene - Wash with NaHCO₃ solution - Wash with brine Solvent_Removal->Workup Drying 7. Drying - Dry the organic layer over Na₂SO₄ Workup->Drying Filtration 8. Filtration - Remove the drying agent Drying->Filtration Distillation 9. Vacuum Distillation - Purify the product Filtration->Distillation Final_Product This compound Distillation->Final_Product

Figure 2: Industrial Workflow for the Synthesis of this compound.

  • Reactor Charging: Charge the reactor with 4-methoxyphenylacetic acid (1.0 eq), methanol (5-10 eq), and the acidic ion-exchange resin (5-10% w/w of the carboxylic acid). The use of a significant excess of methanol helps to drive the reaction equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (typically 65-75°C) with vigorous stirring. Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the desired conversion is achieved (typically >95%). The reaction time can vary from 4 to 12 hours depending on the catalyst loading and reaction temperature.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with methanol and dried for reuse in subsequent batches.

  • Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure using a rotary evaporator or a similar industrial-scale solvent recovery system.

  • Aqueous Work-up: Dissolve the crude residue in a suitable organic solvent like toluene. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration: Filter off the drying agent.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound of high purity (>99%).

ParameterTypical RangeRationale
Molar Ratio (Methanol:Acid) 5:1 to 10:1An excess of methanol shifts the equilibrium towards the product side.
Catalyst Loading (w/w of acid) 5% to 10%Balances reaction rate with catalyst cost.
Reaction Temperature 65-75°C (Reflux)Provides a sufficient reaction rate without significant side product formation.
Reaction Time 4-12 hoursDependent on other parameters; monitored by in-process controls.
Vacuum Distillation Pressure 10-20 mmHgAllows for distillation at a lower temperature to prevent product degradation.

Table 2: Key Process Parameters for the Fischer Esterification of 4-Methoxyphenylacetic Acid.

Process Optimization and In-Process Controls

For a robust and reproducible industrial process, the following aspects should be considered:

  • In-Process Monitoring: Regular sampling and analysis of the reaction mixture by GC or HPLC are crucial to determine the reaction endpoint accurately, preventing incomplete reactions or the formation of by-products due to prolonged reaction times.

  • Water Removal: For reactions that are particularly sensitive to equilibrium limitations, the use of a Dean-Stark trap to azeotropically remove water can further enhance the conversion rate.[7]

  • Catalyst Deactivation and Regeneration: Heterogeneous catalysts can lose activity over time due to fouling or mechanical degradation. A protocol for catalyst regeneration (e.g., washing with solvent, acid treatment) should be established to extend its lifetime.

Safety and Environmental Considerations

  • Flammability: Methanol and toluene are flammable liquids. The reactor and all associated equipment should be properly grounded, and the process should be carried out in a well-ventilated area, away from sources of ignition.

  • Toxicity: While 4-methoxyphenylacetic acid and its methyl ester have relatively low toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Waste Management: The primary waste stream from this process is the aqueous washes from the work-up. These should be neutralized before disposal in accordance with local regulations. The use of a heterogeneous catalyst significantly minimizes catalyst-related waste.[15] The recovery and recycling of solvents should be implemented to improve the overall sustainability of the process.[16]

Conclusion

The large-scale synthesis of this compound is most effectively and economically achieved through Fischer-Speier esterification. The use of heterogeneous acid catalysts is highly recommended for industrial applications due to the ease of catalyst separation and recycling, leading to a more sustainable and environmentally friendly process. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe manufacturing campaign. The detailed protocols and insights provided in this document serve as a valuable resource for researchers and professionals involved in the industrial production of this important chemical intermediate.

References

  • Zeolyst International. (n.d.). Zeolyst Zeolites.
  • Purolite. (n.d.). Ion Exchange Resins for Catalysis.
  • Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2008). Advancements in solid acid catalysts for biodiesel production. Fuel, 87(12), 2355-2377.
  • Sulzer. (n.d.). Reactive Distillation.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Deng, L., et al. (2013). The application of heterogeneous catalysts in the esterification.
  • Kiss, A. A., Dimian, A. C., & Rothenberg, G. (2006). Solid acid catalysts for biodiesel production—towards sustainable energy.
  • Tuck, C. O., Pérez, E., Horváth, I. T., Sheldon, R. A., & Poliakoff, M. (2012).
  • Sharma, S., & Ghoshal, A. K. (2015). A comprehensive review on the progress of biodiesel production from de-oiled cake. Renewable and Sustainable Energy Reviews, 52, 1115-1127.
  • Lathi, P. S., & Kothari, S. (2007). Esterification of free fatty acids in vegetable oils using a heterogeneous catalyst. Bioresource Technology, 98(11), 2236-2241.
  • Chen, G., Shan, R., Shi, J., & Liu, C. (2015). A review of reactive distillation.
  • Zabeti, M., Daud, W. M. A. W., & Aroua, M. K. (2009). Activity of solid catalysts for biodiesel production: a review. Fuel Processing Technology, 90(6), 770-777.
  • Lam, M. K., Lee, K. T., & Mohamed, A. R. (2010). Homogeneous, heterogeneous and enzymatic catalysis for transesterification of high free fatty acid oil (waste cooking oil) to biodiesel: a review. Biotechnology Advances, 28(4), 500-518.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Echo Chem. (2024). The Role of Esters in Industrial Applications.
  • ACS Omega. (2022). Efficient Process for the Production of Alkyl Esters.
  • U.S. Patent 5,763,641. (1998). Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • University of California, Irvine. (n.d.). Fischer Esterification Procedure.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • MDPI. (2021). From Disposal to Reuse: Production of Sustainable Fatty Acid Alkyl Esters Derived from Residual Oil Using a Biphasic Magnetic Catalyst.
  • EPA. (n.d.). EPA's Guide for Industrial Waste Management.
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Kline & Company. (2023). Green Policies Fueling Esters Demand Amid Global Economic And Inflation Challenges.
  • University of Missouri–St. Louis. (n.d.). Fischer Esterification.
  • U.S. Patent 5,424,479. (1995).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemBK. (2024). This compound.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • University of Wisconsin-Madison. (n.d.). The Fischer Esterification.
  • Organic Syntheses. (n.d.). Dimethyl sulfate.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S)-.

Sources

Application Note: Kinetic Analysis of Ester-Metabolizing Enzymes using Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-methoxyphenylacetate as a chromogenic substrate for studying the kinetics of ester-metabolizing enzymes, such as esterases, lipases, and cutinases. We present the underlying principles of the spectrophotometric assay, detailed protocols for its execution, and a guide to data analysis and interpretation. This note is designed to provide both the theoretical foundation and practical insights necessary for robust and reliable kinetic characterization.

Introduction: The Utility of this compound

The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme function, and developing novel therapeutics. A key component of these studies is the selection of an appropriate substrate that allows for sensitive and continuous monitoring of enzymatic activity. This compound (M4MPA) serves as an excellent substrate for a variety of hydrolases.

M4MPA is an ester that, upon enzymatic hydrolysis, yields methanol and 4-methoxyphenol.[1] While neither product is colored, 4-methoxyphenol exhibits a distinct UV absorbance maximum, which can be monitored spectrophotometrically to quantify the rate of the reaction.[2] This property makes M4MPA a valuable tool for continuous kinetic assays, offering a safer alternative to commonly used p-nitrophenyl (pNP) esters, which release the chromogenic but potentially hazardous p-nitrophenol.[3][4][5]

This substrate is particularly useful for characterizing enzymes such as:

  • Esterases: Enzymes that specialize in hydrolyzing ester bonds.[6]

  • Lipases: A subclass of esterases that act on lipid substrates.[3][5]

  • Cutinases: Versatile enzymes that can hydrolyze a wide range of esters, including the plant polymer cutin and synthetic esters.[7][8][9]

The kinetic data derived from these assays, such as the Michaelis constant (Km) and maximum velocity (Vmax), are critical for comparing enzyme efficiency, determining inhibitor potency, and understanding the enzyme's mechanism of action.

Principle of the Spectrophotometric Assay

The kinetic assay is based on the enzyme-catalyzed hydrolysis of the ester bond in this compound. The reaction produces 4-methoxyphenol and methanol.

The rate of the reaction is determined by continuously monitoring the increase in absorbance caused by the formation of the 4-methoxyphenol product. According to the Beer-Lambert Law, the increase in absorbance is directly proportional to the concentration of the product formed. The reaction can be monitored in real-time using a UV-Vis spectrophotometer, typically at or near the absorbance maximum of 4-methoxyphenol, which is approximately 282-288 nm.[2] However, the precise wavelength should be determined empirically under the specific buffer and pH conditions of the assay.

Diagram 1: Enzymatic Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Products M4MPA This compound Enzyme Esterase / Lipase M4MPA->Enzyme H2O H₂O H2O->Enzyme Methanol Methanol Phenol 4-Methoxyphenol (Monitored Product) Enzyme->Methanol Catalysis Enzyme->Phenol

Caption: Enzymatic cleavage of the substrate into its products.

Materials and Reagents
3.1. Equipment
  • UV-Vis Spectrophotometer (plate reader or cuvette-based) with temperature control.

  • Calibrated pipettes (P1000, P200, P20).

  • Low-volume quartz cuvettes or UV-transparent microplates.

  • pH meter.

  • Vortex mixer and centrifuge.

3.2. Reagents
  • Enzyme: Purified or partially purified enzyme preparation (e.g., lipase, esterase).

  • Substrate: this compound (CAS: 23786-14-3).[1]

  • Product Standard: 4-Methoxyphenol (CAS: 150-76-5).[10][11]

  • Buffer: A suitable buffer system to maintain a stable pH. The optimal pH will be enzyme-dependent, but a common starting point for many hydrolases is a phosphate or Tris-HCl buffer in the pH range of 7.0-8.5.[8]

  • Solvent: A water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to prepare the substrate stock solution.

  • Reagent Grade Water (ddH₂O).

Detailed Protocols
4.1. Reagent Preparation

Expert Insight: It is critical to prepare fresh solutions, especially the substrate, to avoid spontaneous hydrolysis. The concentration of the organic solvent used to dissolve the substrate should be kept to a minimum in the final reaction mixture (typically <1-2% v/v) as it can inhibit enzyme activity.

ReagentPreparation StepsStorage
Assay Buffer Example: 50 mM Sodium Phosphate, pH 7.5. Prepare stock solutions of 50 mM NaH₂PO₄ and 50 mM Na₂HPO₄. Mix to achieve the target pH of 7.5.4°C for up to 1 week.
Substrate Stock Prepare a 100 mM stock solution of this compound in 100% DMSO.-20°C, protected from light.
Enzyme Stock Dilute the enzyme to a suitable concentration in cold Assay Buffer immediately before use. The ideal concentration should yield a linear reaction rate for at least 5-10 minutes.On ice during use.
Standard Stock Prepare a 10 mM stock solution of 4-Methoxyphenol in Assay Buffer for generating a standard curve.4°C, protected from light.
4.2. Protocol 1: Determination of the Molar Extinction Coefficient

Causality: The molar extinction coefficient (ε) of the product (4-methoxyphenol) is essential for converting the rate of change in absorbance (ΔAbs/min) into the rate of product formation (moles/min) via the Beer-Lambert law (A = εcl). This value is sensitive to buffer composition, pH, and temperature, and therefore must be determined under the exact conditions of the enzyme assay.

  • Prepare a series of dilutions of the 4-Methoxyphenol standard stock solution in the Assay Buffer (e.g., 0, 25, 50, 100, 150, 200 µM).

  • Measure the absorbance of each dilution at the chosen wavelength (e.g., 288 nm) using the Assay Buffer as a blank.

  • Plot Absorbance vs. Concentration (µM).

  • Perform a linear regression. The slope of the line corresponds to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹ (assuming a 1 cm path length).

4.3. Protocol 2: Enzyme Kinetic Assay

Workflow: This protocol outlines the steps for determining the initial reaction velocity (V₀) at various substrate concentrations.

Diagram 2: Experimental Workflow for Kinetic Analysis

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Substrate & Enzyme Stocks prep_std Determine Molar Extinction Coefficient setup Set up reactions: Buffer + Substrate Dilutions prep_std->setup equilibrate Equilibrate to Assay Temperature (e.g., 37°C) setup->equilibrate initiate Initiate reaction by adding Enzyme equilibrate->initiate monitor Monitor Absorbance vs. Time (e.g., ΔAbs₂₈₈/min) initiate->monitor calc_v0 Calculate Initial Velocity (V₀) for each [S] monitor->calc_v0 plot_mm Plot V₀ vs. [S] (Michaelis-Menten) calc_v0->plot_mm plot_lb Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk) calc_v0->plot_lb calc_params Determine Km and Vmax plot_mm->calc_params plot_lb->calc_params

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-methoxyphenylacetate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable ester intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust troubleshooting and optimization based on fundamental chemical principles.

The Core Challenge: Mastering the Equilibrium

The most prevalent and scalable method for synthesizing this compound is the Fischer-Speier esterification of 4-methoxyphenylacetic acid with methanol, facilitated by an acid catalyst.[1][2] While straightforward, the reaction's primary obstacle is its reversible nature.[3][4]

R-COOH + R'-OH ⇌ R-COOR' + H₂O (4-methoxyphenylacetic acid + Methanol ⇌ this compound + Water)

Achieving a high yield is not merely about running the reaction; it is about actively manipulating the chemical equilibrium to favor the product. According to Le Châtelier's principle, this can be accomplished by either using a large excess of a reactant or by removing a product as it is formed.[3][5] This guide is structured to help you implement these principles effectively.

Section 1: High-Yield Experimental Protocol

This protocol details a robust method for the synthesis of this compound, incorporating best practices for driving the reaction equilibrium to maximize yield.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine Reactants - 4-Methoxyphenylacetic Acid - Anhydrous Methanol (Excess) - Toluene setup 2. Assemble Apparatus - Round-bottom flask - Dean-Stark Trap - Reflux Condenser reagents->setup catalyst 3. Add Catalyst - Conc. H₂SO₄ or p-TsOH - Add slowly with stirring setup->catalyst reflux 4. Heat to Reflux - Continuously collect water in trap - Maintain gentle reflux catalyst->reflux monitor 5. Monitor Progress - Use Thin-Layer Chromatography (TLC) - Spot against starting material reflux->monitor monitor->reflux Incomplete cool 6. Cool Reaction monitor->cool Reaction Complete evap 7. Remove Solvents - Rotary Evaporation cool->evap extract 8. Liquid-Liquid Extraction - Dissolve residue in Ether/EtOAc - Wash with sat. NaHCO₃ (aq) - Wash with Brine evap->extract dry 9. Dry Organic Layer - Anhydrous Na₂SO₄ or MgSO₄ - Filter extract->dry final_evap 10. Concentrate - Rotary Evaporation dry->final_evap distill 11. Purify - Vacuum Distillation final_evap->distill product This compound distill->product G start Problem: Low Product Yield q1 Is water being effectively removed? start->q1 a1_yes Use Dean-Stark apparatus. Ensure joints are sealed. Use azeotropic solvent (e.g., Toluene). q1->a1_yes No q2 Is an excess of methanol being used? q1->q2 Yes a1_yes->q2 a2_yes Increase molar ratio of methanol to 10-20 eq. Use methanol as co-solvent. q2->a2_yes No q3 Are reagents anhydrous? q2->q3 Yes a2_yes->q3 a3_yes Use anhydrous grade methanol. Dry solvents if necessary. q3->a3_yes No q4 Is the reaction reaching completion? q3->q4 Yes a3_yes->q4 a4_yes Increase reflux time. Monitor via TLC until SM is consumed. Check catalyst activity (use fresh catalyst). q4->a4_yes No q5 Significant loss during workup? q4->q5 Yes a4_yes->q5 a5_yes Ensure complete neutralization with NaHCO₃. Perform multiple extractions (3x). Use brine wash to break emulsions. q5->a5_yes Yes end Yield Optimized q5->end No a5_yes->end

Sources

Technical Support Center: Purification of Crude Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 4-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via Fischer Esterification?

A1: Crude this compound from a Fischer esterification reaction typically contains unreacted starting materials and the acid catalyst. The most common impurities include:

  • 4-Methoxyphenylacetic acid: The unreacted carboxylic acid starting material.

  • Methanol: The unreacted alcohol, often used in excess to drive the reaction equilibrium.

  • Acid catalyst: Typically strong acids like sulfuric acid (H₂SO₄) used to catalyze the esterification.[1]

  • Water: A byproduct of the esterification reaction.

Q2: Why is a sodium bicarbonate wash necessary in the workup procedure?

A2: A wash with a mild base like aqueous sodium bicarbonate is crucial to neutralize and remove acidic impurities.[2] The bicarbonate reacts with the unreacted 4-methoxyphenylacetic acid and the acid catalyst, converting them into their corresponding sodium salts. These salts are highly soluble in water and are thus easily separated from the organic layer containing the desired ester.[3]

Q3: What is the purpose of a brine wash after the aqueous workup?

A3: A brine (saturated aqueous sodium chloride) wash is employed to remove the bulk of the dissolved water from the organic layer. The high ionic strength of the brine solution reduces the solubility of water in the organic phase, effectively drawing it into the aqueous layer.[4] This step is critical before adding a drying agent, as it minimizes the amount of water that the drying agent needs to remove, improving its efficiency.

Q4: Which drying agent is most suitable for this compound?

A4: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for esters. Magnesium sulfate is a faster and more efficient drying agent, while sodium sulfate is less reactive and can be easier to remove by filtration. It is important to ensure the chosen drying agent is compatible with esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing logical steps for diagnosis and resolution.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Loss of product during aqueous washes due to emulsion formation. 3. Product loss during distillation or chromatography.1. Drive the esterification equilibrium by using an excess of one reactant (typically methanol) or by removing water as it forms.[2] 2. During extractions, gently invert the separatory funnel instead of vigorous shaking to prevent emulsions. If an emulsion forms, adding a small amount of brine can help break it. 3. For distillation, ensure the vacuum is stable and the collection flask is adequately cooled. For chromatography, choose an appropriate solvent system to ensure good separation and elution of the product.
Persistent Acidic Impurity (4-methoxyphenylacetic acid) in Final Product 1. Insufficient washing with sodium bicarbonate. 2. Inefficient phase separation during aqueous workup.1. Increase the number of sodium bicarbonate washes or use a more concentrated solution. Ensure the pH of the final aqueous wash is neutral or slightly basic. 2. Allow adequate time for the layers to separate completely. If the interface is unclear, a small amount of brine can be added to improve separation.
Water Detected in the Final Product 1. Inadequate drying of the organic layer. 2. Insufficient amount of drying agent used. 3. Exposure of the purified product to atmospheric moisture.1. Perform a brine wash before adding the drying agent.[4] 2. Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed. 3. Handle and store the final product under a dry, inert atmosphere if possible.
Product Appears Oily or Discolored After Purification 1. Presence of high-boiling point impurities. 2. Thermal decomposition during distillation.1. If distillation is insufficient, employ column chromatography for more effective separation of impurities with similar boiling points. 2. Use vacuum distillation to lower the boiling point of the ester and minimize the risk of thermal degradation.[5] Ensure the heating mantle temperature is not excessively high.

Experimental Protocols

Aqueous Workup of Crude this compound

This protocol describes the initial purification of the crude reaction mixture to remove acidic impurities and water-soluble components.

Diagram of the Aqueous Workup Workflow

crude Crude Reaction Mixture sep_funnel1 Transfer to Separatory Funnel crude->sep_funnel1 add_bicarb Add 5% aq. NaHCO₃ sep_funnel1->add_bicarb shake_vent Gently Shake & Vent add_bicarb->shake_vent separate1 Separate Layers shake_vent->separate1 aq_layer1 Aqueous Layer (Acid Impurities) separate1->aq_layer1 org_layer1 Organic Layer separate1->org_layer1 repeat_wash Repeat NaHCO₃ Wash (1-2x) org_layer1->repeat_wash add_brine Wash with Brine repeat_wash->add_brine shake_vent2 Gently Shake & Vent add_brine->shake_vent2 separate2 Separate Layers shake_vent2->separate2 aq_layer2 Aqueous Layer (Water) separate2->aq_layer2 org_layer2 Organic Layer (Product) separate2->org_layer2 dry Dry with MgSO₄ org_layer2->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purified Crude Purified Product concentrate->purified

Caption: Workflow for the aqueous workup of crude this compound.

Step-by-Step Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the sodium bicarbonate wash one to two more times, or until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask for several minutes.

  • Filter the drying agent by gravity or vacuum filtration.

  • Concentrate the filtrate using a rotary evaporator to yield the crude, purified ester.

Purification by Vacuum Distillation

For further purification, vacuum distillation is an effective method to separate the ester from non-volatile impurities.

Diagram of the Vacuum Distillation Setup

Distillation Flask Distillation Flask Distillation Head Distillation Head Distillation Flask->Distillation Head Heating Mantle Heating Mantle Heating Mantle->Distillation Flask Condenser Condenser Distillation Head->Condenser Vacuum Source Vacuum Source Distillation Head->Vacuum Source Receiving Flask Receiving Flask Condenser->Receiving Flask prepare_column Prepare Silica Gel Column load_sample Load Crude Product prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate in vacuo combine_fractions->concentrate final_product Pure this compound concentrate->final_product

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Technical Support Center: Purification of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during experimental work. Here, we address specific challenges in a direct question-and-answer format, grounded in established chemical principles to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The most common impurities arise directly from its synthesis, which is typically the Fischer esterification of 4-methoxyphenylacetic acid with methanol. Potential impurities include:

  • Unreacted Starting Material: 4-methoxyphenylacetic acid.

  • Reagents and Byproducts: Residual methanol and water (a byproduct of esterification).

  • Hydrolysis Product: If the sample has been exposed to moisture, especially under acidic or basic conditions, the ester can hydrolyze back to 4-methoxyphenylacetic acid.

  • Structurally Similar Compounds: Positional isomers (e.g., methyl 2-methoxyphenylacetate) or other esters if the starting materials were not pure.

Q2: How can I get a quick purity assessment of my sample?

A quick assessment can be performed using Thin-Layer Chromatography (TLC). Spot your sample on a silica gel plate and develop it in a solvent system like 3:1 Hexane/Ethyl Acetate. The desired ester product is less polar than the carboxylic acid starting material. Therefore, the product spot (ester) will have a higher Rf value (travel further up the plate) than the impurity spot (acid), which will remain closer to the baseline. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal the presence and proportion of impurities.[1]

Q3: My crude product is a liquid, but I've noticed some solid precipitate forming over time. What is it?

This is a strong indication of the presence of 4-methoxyphenylacetic acid, which is a solid at room temperature with a melting point of approximately 85-90°C.[3][4] Its precipitation suggests that the crude ester is supersaturated with the unreacted acid.

Q4: My sample has a sharp, acidic smell. Is this normal?

No, pure this compound should have a milder, more characteristic ester-like scent. An acidic or vinegary smell points towards the presence of residual 4-methoxyphenylacetic acid.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols to address specific impurity-related issues. Before proceeding with any purification, it is crucial to have a baseline understanding of the physical properties of the compound and its primary impurity.

Data Presentation: Physical Properties
CompoundFormulaM.W. ( g/mol )FormBoiling Point (°C)Melting Point (°C)
This compound C₁₀H₁₂O₃180.20Liquid158 @ 19 mmHgN/A
4-methoxyphenylacetic acidC₉H₁₀O₃166.17SolidN/A85 - 90

Data sourced from Sigma-Aldrich and PubChem[3].

Impurity Identification & Removal Workflow

The following diagram outlines a logical workflow for diagnosing and treating impurities in your sample.

PurificationWorkflow cluster_start Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_purification Step 3: Purification cluster_end Step 4: Verification Start Crude Methyl 4-methoxyphenylacetate Analysis Analyze Sample (TLC, GC, HPLC, pH Test) Start->Analysis Impurity_Check Impurity Detected? Analysis->Impurity_Check Acid_Check Is Impurity Acidic? (e.g., 4-methoxyphenylacetic acid) Impurity_Check->Acid_Check Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Basic_Wash Protocol 1: Liquid-Liquid Extraction (Basic Wash) Acid_Check->Basic_Wash Yes Distillation Protocol 2: Fractional Vacuum Distillation Acid_Check->Distillation No (Neutral Impurity) Final_Analysis Analyze for Purity (TLC, GC, HPLC, NMR) Basic_Wash->Final_Analysis Chromatography Protocol 3: Column Chromatography Distillation->Chromatography Further Purification Needed Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: Decision workflow for impurity removal.

Troubleshooting Guide 1: Presence of Acidic Impurities

Issue: Your sample contains unreacted 4-methoxyphenylacetic acid, confirmed by TLC, pH testing, or the presence of solid precipitate.

Causality: The most efficient way to remove an acidic impurity from a neutral organic compound is through an acid-base extraction.[5][6][7] By washing the organic solution with a mild aqueous base (like sodium bicarbonate), the acidic impurity is deprotonated, forming a water-soluble carboxylate salt. This salt then partitions into the aqueous layer, leaving the neutral ester in the organic layer.

Experimental Protocol 1: Liquid-Liquid Extraction (Basic Wash)
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 3-4 times the volume of the crude product.

  • First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel, equal to about half the volume of the organic layer.

    • Expert Tip: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with sodium bicarbonate solution one more time to ensure complete removal of the acid.

  • Second Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and any remaining dissolved salts from the organic phase.[8]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid ester.

  • Verification: Confirm the absence of the acidic impurity using TLC or another appropriate analytical method.

Troubleshooting Guide 2: Presence of Structurally Similar Impurities

Issue: Analysis (e.g., GC) shows the presence of impurities with boiling points close to the main product, such as positional isomers or other neutral byproducts. A basic wash will not remove these.

Causality: When impurities have similar chemical properties but different boiling points, fractional distillation is the preferred method of separation.[9][10][11] This technique relies on the principle that the component with the higher vapor pressure (and thus lower boiling point) will vaporize more readily. By using a fractionating column, multiple successive vaporization-condensation cycles (known as "theoretical plates") occur, enriching the vapor in the more volatile component as it rises up the column.[12][13]

Experimental Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. The setup should include a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Place the crude ester into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 19 mmHg, where the product's boiling point is ~158°C).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: Observe the vapor rising slowly through the fractionating column. Maintain a slow and steady heating rate to allow the separation to occur on the theoretical plates of the column.

  • Collect Fractions:

    • Collect any low-boiling impurities (the "forerun") in a separate receiving flask.

    • Once the temperature at the distillation head stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the pure this compound.

    • If the temperature rises significantly past the product's boiling point, stop the distillation or switch to another flask to collect high-boiling impurities.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.

  • Verification: Analyze the collected main fraction for purity.

Troubleshooting Guide 3: Complex Mixtures or Trace Impurities

Issue: The sample contains a complex mixture of impurities, or trace amounts of impurities remain after other purification methods.

Causality: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[1][2] Compounds are passed through a column containing the adsorbent, carried by a liquid mobile phase (eluent). Separation occurs because components of the mixture have different affinities for the stationary phase. Less polar compounds, like the target ester, will travel through the column more quickly than more polar impurities.

Experimental Protocol 3: Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Allow the silica to settle into a uniform, compact bed.

  • Sample Loading: Dissolve a minimal amount of the crude product in the eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin passing the mobile phase (e.g., a mixture of hexane and ethyl acetate) through the column. The polarity of the eluent can be gradually increased to speed up the elution of compounds.

    • Expert Tip: The ideal solvent system should be determined beforehand using TLC, aiming for an Rf value of ~0.3 for the desired compound.

  • Fraction Collection: Collect the eluate in a series of separate test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Verification: Perform a final purity analysis on the combined, concentrated product.

References

  • PubChem. (n.d.). 4-Methoxyphenylacetic acid. National Center for Biotechnology Information.
  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
  • Wikipedia. (2023). Acid-base extraction.
  • Scribd. (n.d.). 03-Fractional Distillation Esters.
  • Human Metabolome Database. (2023). Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072).
  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Element Lab Solutions. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction.
  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • JoVE. (2020). Video: Extraction - Concept.
  • Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • ChemBAM. (n.d.). Purification by fractional distillation.
  • ChemBK. (2024). This compound.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • Japan Ministry of the Environment. (n.d.). III Analytical Methods.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C10H12O3).

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions Involving Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-methoxyphenylacetate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will move from general principles to in-depth troubleshooting for specific, critical transformations.

Introduction to this compound

This compound is a key intermediate in organic synthesis, valued for its activated methylene group and susceptibility to various transformations.[1][2] However, its reactivity profile also presents challenges that can lead to diminished yields if not properly managed. This guide provides a systematic approach to troubleshooting.

For easy reference, here are the key physicochemical properties of the starting material.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [3]
Boiling Point 158 °C / 19 mmHg[1][2][4]
Density 1.135 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.516[1][2]
Appearance Colorless to yellow-green liquid[1][2]
Storage Sealed in dry, Room Temperature[2]

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses broad issues that can affect any reaction involving this compound.

Question: My reaction yield is consistently low, but my TLC analysis shows clean conversion. Where could I be losing my product?

Answer: This is a classic problem that often points to issues during the workup and purification stages rather than the reaction itself.[5] Consider the following possibilities:

  • Product Volatility: While this compound itself has a high boiling point, your product might be more volatile. Aggressive removal of solvent on a rotary evaporator, especially under high vacuum, can lead to significant product loss.[6]

  • Aqueous Solubility: Is your product unexpectedly soluble in the aqueous layer during extraction? This can happen if the product has more polar functional groups than the starting material. It is always good practice to retain your aqueous layers until you have confirmed your final yield.[5] A back-extraction of the combined aqueous layers with a fresh portion of organic solvent is a recommended step.

  • Adsorption during Purification: Both the desired product and starting material can adhere to filtration media (e.g., Celite, filter paper) or stationary phases like silica gel.[5] Ensure you thoroughly rinse all filtration media with your elution solvent.[6] If using column chromatography, streaking or tailing on the TLC plate can be an indicator of strong interaction with silica, which may require a more polar eluent or a different purification strategy.

Question: My reaction stalls and never proceeds to completion, leaving significant unreacted starting material. What should I investigate first?

Answer: A stalled reaction points to several potential culprits related to reagents, conditions, or the intrinsic nature of the reaction. Here is a logical workflow for diagnosis:

G Start Reaction Stalled (Incomplete Conversion) CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckEquilibrium 3. Consider Reaction Equilibrium Start->CheckEquilibrium Solution1 Use fresh/purified reagents. Titrate bases (e.g., LDA). Ensure correct stoichiometry. CheckReagents->Solution1 Solution2 Ensure anhydrous conditions. Optimize temperature. Check stirring efficiency. CheckConditions->Solution2 Solution3 Use stoichiometric base for deprotonation-driven reactions. Remove byproducts (e.g., water) if equilibrium is unfavorable. CheckEquilibrium->Solution3

Caption: Initial diagnostic workflow for stalled reactions.

  • Reagent Inactivity: Bases like LDA or NaH are particularly sensitive to moisture and air.[7] An old or improperly stored reagent may be partially or completely inactive. Similarly, catalysts can be poisoned. Use freshly opened reagents, or titrate your base solution before use.

  • Insufficient Reagent: If the reaction consumes a reagent that is also degraded by trace impurities (like water), you may need a slight excess. For reactions that require a full equivalent of base to drive the equilibrium, such as the Claisen condensation, using a catalytic amount will result in a stalled reaction.[8][9]

  • Temperature: Many reactions, especially those involving enolates, have an optimal temperature window. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.[7]

  • Mixing: In heterogeneous reactions (e.g., using NaH), inefficient stirring can prevent the reagent from coming into contact with the substrate, effectively stopping the reaction.[6]

Part 2: Specific Reaction Troubleshooting Guides

Guide 1: α-Alkylation of this compound

The α-protons of this compound are acidic and can be removed by a strong base to form a nucleophilic enolate, which can then be alkylated. Low yields are common and often related to base selection, side reactions, and workup.

Question: I am attempting the α-methylation of this compound using LDA and methyl iodide, but my yield is very low and the crude NMR is complex. What is going wrong?

Answer: This is a frequent challenge. The complexity of your crude product suggests that side reactions are outcompeting your desired methylation. The primary culprits are often related to the base, moisture, and temperature control.

G cluster_reaction Reaction Phase cluster_solution Solution Phase Start Low Yield in α-Alkylation Base Problem: Incomplete Deprotonation Start->Base Is starting material consumed? SideRxn Problem: Side Reactions (e.g., Self-Condensation) Start->SideRxn Is crude product complex? Moisture Problem: Moisture Contamination Start->Moisture Was setup rigorously dried? Sol_Base Use freshly prepared/titrated LDA. Ensure slow addition of ester to base at low temperature (-78 °C). Base->Sol_Base Sol_SideRxn Maintain low temp during enolate formation. Add electrophile (MeI) slowly at low temp. Do not let reaction warm prematurely. SideRxn->Sol_SideRxn Sol_Moisture Flame-dry all glassware. Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). Moisture->Sol_Moisture

Caption: Troubleshooting logic for α-alkylation reactions.

ObservationPotential CauseRecommended Solution
Significant unreacted starting material Inactive or insufficient base. LDA is highly sensitive to moisture.Use freshly prepared or recently titrated LDA. Ensure a slight excess (e.g., 1.05-1.1 equivalents).
Formation temperature too high. Enolate may be unstable or react with other species.Maintain temperature at -78 °C during base addition and enolate formation.
Multiple products in crude mixture; low mass balance Self-condensation. The enolate attacks the carbonyl group of another ester molecule (a Claisen-type reaction).Add the ester dropwise to the LDA solution at -78 °C to keep the ester concentration low, minimizing self-reaction.[10] Do not add the base to the ester.
O-alkylation vs. C-alkylation. While generally not favored for methyl iodide, using other electrophiles can lead to alkylation on the enolate oxygen.This is solvent and counter-ion dependent. Using THF, a standard solvent for LDA, generally favors C-alkylation.
Reaction turns dark brown/black Decomposition. The starting material or product may be unstable to the reaction conditions.Ensure the temperature does not rise significantly during additions. Quench the reaction as soon as TLC indicates completion.
Low yield after workup Hydrolysis of product during workup. The product ester could be saponified if exposed to strong base for too long or during a basic workup.Quench the reaction with a saturated aqueous NH₄Cl solution, which is buffered and less harsh than strong acids.[11]

This protocol is adapted from established methodologies for enolate alkylation.[11]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA (1.05 equivalents, e.g., 10.5 mmol of a 2M solution) to the cold THF. To this solution, add a solution of this compound (1.0 eq, 10 mmol) in a small amount of anhydrous THF dropwise via syringe pump over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add methyl iodide (1.1-1.2 eq) dropwise to the enolate solution, again maintaining the temperature at -78 °C. After the addition is complete, let the reaction stir at -78 °C for 1-2 hours.

  • Monitoring and Quench: Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.[11]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).[11] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product, methyl 2-(4-methoxyphenyl)propanoate.[11]

Guide 2: Claisen Condensation

The Claisen condensation is a self-condensation of an ester to form a β-keto ester.[9] For this compound, this reaction is challenging due to the equilibrium nature of the reaction and potential side reactions.

Question: My Claisen condensation of this compound using sodium ethoxide is giving a very poor yield, and I'm mostly recovering my starting material. What am I doing wrong?

Answer: The most common failure point in a Claisen condensation is misunderstanding its equilibrium. The reaction is reversible, and the equilibrium often lies on the side of the starting materials.[8][9] To achieve a high yield, you must use a stoichiometric amount of base, not a catalytic one.

The reaction proceeds, but the final, crucial step is the deprotonation of the newly formed β-keto ester product. This product is significantly more acidic than the starting ester. This final, irreversible deprotonation is what drives the entire reaction equilibrium to the product side.[9] Using less than one full equivalent of base will result in a poor yield.

ObservationPotential CauseRecommended Solution
Low or no yield, starting material recovered Insufficient Base. The reaction equilibrium is not being driven to the product side.Use at least one full equivalent of a strong base (e.g., NaH, NaOEt).[8]
Inappropriate Base. Using a base with a different alkyl group than the ester (e.g., sodium methoxide with ethyl 4-methoxyphenylacetate) can cause transesterification, leading to a mixture of products.[8][12]Match the alkoxide base to the ester's alcohol portion (e.g., use sodium methoxide with a methyl ester). Alternatively, use a non-nucleophilic base like NaH or KHMDS.
Presence of Water. Moisture will quench the base and the enolate intermediate.Use oven-dried glassware and anhydrous reagents and solvents.[8]
Formation of acidic byproducts (e.g., 4-methoxyphenylacetic acid) Saponification. The ester is being hydrolyzed by the base, especially if aqueous workup is premature or conditions are too harsh.Ensure anhydrous conditions during the reaction. Neutralize the reaction mixture carefully with dilute acid during workup, preferably at low temperature.[8]
Complex product mixture Side reactions. If the temperature is too high, aldol-type side reactions or decomposition can occur.Optimize the reaction temperature. Often, running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is sufficient.
  • Apparatus Setup: In a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 eq, as a 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then carefully decant the hexanes.

  • Reaction Setup: Add anhydrous THF or Toluene to the flask, followed by a catalytic amount of the corresponding alcohol (e.g., methanol) to initiate the reaction.

  • Addition: Slowly add this compound (1.0 eq) dropwise at room temperature. The reaction may be slightly exothermic.

  • Reaction: After the addition is complete, the mixture can be stirred at room temperature or gently heated (e.g., to 50 °C) to drive the reaction to completion. Effervescence (H₂ gas evolution) should be observed.

  • Monitoring: Monitor the reaction by TLC. The product, a β-keto ester, will be more polar than the starting material. The reaction is complete when the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Very carefully and slowly quench the reaction by adding dilute acid (e.g., 1M HCl) until the pH is neutral. Caution: Quenching unreacted NaH is highly exothermic and releases hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel, add an organic solvent (e.g., ethyl acetate), and extract the aqueous layer. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting β-keto ester can be purified by column chromatography or distillation under reduced pressure.

References

  • ChemBK. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ChemSynthesis. (n.d.). methyl (4-methoxyphenyl)acetate.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Komala, I., Setiawan, M. B., & Yardi, Y. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal, 4(2), 85-90.
  • Reddit r/Chempros. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.
  • OSTI.GOV. (1999). Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • PrepChem.com. (n.d.). Synthesis of methyl α-methyl-p-methoxyphenylacetate.
  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters.
  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?.
  • ChemRxiv. (2024). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). 23.7: The Claisen Condensation Reaction.
  • ResearchGate. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate.
  • Reddit r/OrganicChemistry. (2023). Claisen Condensation Help.
  • Google Patents. (n.d.). CN104478719A - 4-methoxy methyl acetoacetate preparation method.
  • Chemsrc. (n.d.). Methyl (4-methoxyphenyl)acetate.
  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate.

Sources

Side reactions of Methyl 4-methoxyphenylacetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-methoxyphenylacetate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile reagent, particularly concerning its stability and potential side reactions under acidic and basic conditions. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in aqueous acidic or basic solutions?

The principal issue is the hydrolysis of the methyl ester functional group. Under basic conditions, this leads to an irreversible saponification, forming the carboxylate salt of 4-methoxyphenylacetic acid.[1][2] Under acidic conditions, the ester undergoes a reversible acid-catalyzed hydrolysis to yield 4-methoxyphenylacetic acid and methanol.[3][4]

Q2: Can the methoxy ether group on the phenyl ring cleave during my reaction?

Yes, this is a potential side reaction under specific, harsh acidic conditions. The aryl ether linkage is generally stable, but strong protic acids like HBr or HI, especially at elevated temperatures, can cleave the ether to form 4-hydroxyphenylacetic acid derivatives.[5][6][7] Standard aqueous HCl or H₂SO₄ used for ester hydrolysis typically does not cause significant ether cleavage unless forcing conditions are applied.

Q3: I am running a reaction in an ethanol solvent. Why am I seeing ethyl 4-methoxyphenylacetate as a byproduct?

You are observing transesterification. This reaction involves the exchange of the alkoxy group of an ester.[8] It can be catalyzed by either acid or base. When using an alcohol as a solvent that is different from the ester's alcohol component (in this case, using ethanol with a methyl ester), a new ester can be formed.[9] To avoid this, it is best to use a non-alcoholic solvent or the corresponding alcohol (methanol).

Troubleshooting Guide: Side Reactions Under Acidic Conditions
Problem 1: My desired reaction is not proceeding to completion, and I'm isolating 4-methoxyphenylacetic acid instead.
  • Probable Cause: You are experiencing acid-catalyzed hydrolysis of your starting material. The presence of water, even in trace amounts, along with an acid catalyst, can facilitate the conversion of the methyl ester back to its corresponding carboxylic acid.[4] This reaction is an equilibrium process, and the presence of excess water will drive it towards the hydrolysis products.[3]

  • Solutions & Proactive Measures:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. If the reaction chemistry permits, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Catalyst Choice: If you are using a protic acid (e.g., H₂SO₄, HCl), ensure it is concentrated or anhydrous if compatible with your reaction. Consider using a Lewis acid catalyst that is less prone to introducing water.

    • Temperature Control: Higher temperatures can accelerate hydrolysis. If your primary reaction allows, conduct it at a lower temperature.

    • Solvent Choice: If possible, avoid aqueous or protic solvents where water is a component or can be generated.

The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Caption: Workflow of acid-catalyzed ester hydrolysis.

Problem 2: My product analysis (e.g., MS, NMR) shows a mass corresponding to the loss of a methyl group from the methoxy substituent.
  • Probable Cause: Cleavage of the aryl methyl ether has occurred. This reaction requires harsh conditions, such as refluxing with strong acids like HBr or HI.[5][6] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group (an SN2 pathway).

  • Solutions & Proactive Measures:

    • Avoid Strong Halide Acids: Do not use HBr or HI, especially with heat, if you wish to preserve the methoxy group.

    • Moderate Acid Choice: For reactions requiring acidic conditions, opt for acids with non-nucleophilic conjugate bases, such as H₂SO₄, H₃PO₄, or p-toluenesulfonic acid.

    • Temperature Management: Keep reaction temperatures as low as possible to disfavor this high-activation-energy side reaction.

Troubleshooting Guide: Side Reactions Under Basic Conditions
Problem 1: After my reaction and aqueous workup, my product is not in the organic layer.
  • Probable Cause: You have successfully performed saponification. The basic conditions have hydrolyzed the methyl ester to form the sodium or potassium salt of 4-methoxyphenylacetic acid.[2] This carboxylate salt is ionic and therefore highly soluble in the aqueous layer and insoluble in common organic solvents like ether or ethyl acetate.

  • Solutions & Proactive Measures:

    • Acidification during Workup: After the initial extraction to remove any non-acidic organic impurities, carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl, 1M H₂SO₄) to a pH of ~1-2. This protonates the carboxylate, forming the neutral carboxylic acid.[10]

    • Confirmation of Precipitation: Upon acidification, the 4-methoxyphenylacetic acid should precipitate out of the aqueous solution if its concentration is high enough, or it will become extractable into a fresh portion of organic solvent.

    • Extraction: Perform a second extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover your carboxylic acid product.

This is a two-stage process involving the nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of the methoxide leaving group. The final step is an irreversible acid-base reaction.

Caption: Workflow of base-promoted saponification.

Comparative Summary & Experimental Protocols
Table 1: Comparison of Hydrolysis Conditions
FeatureAcid-Catalyzed HydrolysisBase-Promoted Saponification
Reversibility ReversibleIrreversible[2]
Catalyst/Reagent Catalytic H⁺ (e.g., H₂SO₄)Stoichiometric OH⁻ (e.g., NaOH, KOH)[2]
Initial Product Carboxylic Acid + AlcoholCarboxylate Salt + Alcohol[1]
Workup Simple extractionRequires acidification step to isolate the carboxylic acid[10]
Driving Force Can be driven by using a large excess of water[4]An irreversible acid-base reaction between the acid and alkoxide products[2]
Protocol: Saponification of this compound

This protocol details the complete hydrolysis of the ester and subsequent isolation of the carboxylic acid product, a common procedure where the principles above are critical.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (5-10 volumes).

    • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq, e.g., 2M NaOH) to the flask.

  • Saponification:

    • Heat the reaction mixture to reflux (approx. 65-70°C for methanol).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly add concentrated HCl or 3M H₂SO₄ with stirring until the pH is ~1. A white precipitate of 4-methoxyphenylacetic acid should form.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 4-methoxyphenylacetic acid.[2][10]

References
  • Burfield, D. R. (n.d.). The Cleavage of Ethers.
  • Ashenhurst, J. (2014, November 19). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength?
  • Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?
  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry.
  • askIITians. (2015, February 11). Which is more stable: a carbocation attached to a methoxy group or a carbocation attached to benzene ring?
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
  • Filo. (2025, September 29). The most stable carbocation from the following is: (a) Benzene ring with CH2+ attached and MeO at para position.
  • Chemistry LibreTexts. (2024, May 4). 11.2: Background.
  • ResearchGate. (n.d.). Methoxybenzene as leaving group in acidic conditions.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024, January 15). 3.3: Reactions of Ethers- Acidic Cleavage.
  • Pittelkow, M. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3, 2441-2449.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • ChemBK. (2024, April 9). This compound.
  • Reddit. (2023, November 8). Why is A more stable than B? My logic was that A would break aromaticity by oxygen providing its lone pairs, so the next best thing would be induction of a electron-donating group (CH3). r/Mcat.
  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • Khan Academy. (2014, October 24). Saponification - Base promoted ester hydrolysis | MCAT [Video]. YouTube.
  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid.
  • MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem Compound Database.
  • Google Patents. (n.d.). SU129818A1 - Method for saponification of methyl acetate.
  • YouTube. (2021, February 9). Saponification of methyl benzoate.

Sources

Technical Support Center: Optimizing Methyl 4-methoxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-methoxyphenylacetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent, cost-effective, and scalable method is the Fischer-Speier esterification of 4-methoxyphenylacetic acid with methanol.[1][2] This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form the corresponding ester and water.[3]

Q2: What is the fundamental mechanism of the acid-catalyzed Fischer esterification?

The reaction proceeds through a nucleophilic acyl substitution mechanism, which involves several reversible steps.[1][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it more electrophilic.[5][6] The alcohol then acts as a nucleophile, attacking this activated carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[7][8]

Q3: Why is it critical to use an excess of methanol?

Fischer esterification is an equilibrium-limited reaction.[9][10] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by increasing the concentration of one of the reactants.[3][11] Using a large excess of methanol, which can also serve as the reaction solvent, drives the reaction forward, leading to a significantly higher yield of the desired ester.[1][12] Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield.[1]

Q4: Which acid catalysts are most effective for this synthesis?

Strong Brønsted acids are the standard choice. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are most commonly used due to their efficacy and low cost.[1][3] Lewis acids can also be employed as catalysts for this transformation.[2][6]

Q5: How can I monitor the reaction's progress?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (4-methoxyphenylacetic acid). The disappearance of the starting material spot indicates the reaction is nearing completion. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Experimental Protocols & Data

Table 1: Physical Properties of Key Reagents
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-Methoxyphenylacetic Acid166.17275-277~1.2
Methanol32.0464.70.792
This compound180.20158 / 19 mmHg[13][14]1.135[13][14]
Sulfuric Acid (98%)98.083371.840
Protocol 1: Standard Synthesis of this compound

This protocol details a standard lab-scale Fischer esterification procedure.

Materials:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • Methanol (10-20 eq, serves as solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid.

  • Reagent Addition: Add methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress using TLC.

  • Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid and the acid catalyst. (Note: CO₂ evolution will occur, vent the funnel frequently).

    • Brine (1 x 50 mL) to break any emulsions and begin the drying process.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[13][15]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is very low or I've isolated no product. What went wrong?

A: Low yield is the most common issue and typically points to an incomplete reaction due to the process's equilibrium nature.[10]

  • Cause 1: Insufficient Driving of Equilibrium. The reaction is reversible, and the presence of the water byproduct can push the equilibrium back towards the reactants.[11]

    • Solution: Ensure a large excess of methanol was used (at least 10 equivalents). For particularly stubborn reactions, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[6][9][12]

  • Cause 2: Inactive or Insufficient Catalyst. The reaction is extremely slow without a strong acid catalyst.[8]

    • Solution: Verify the concentration and amount of sulfuric acid added. Ensure it is fresh, as concentrated H₂SO₄ is hygroscopic and can absorb moisture from the air, reducing its effectiveness.

  • Cause 3: Reaction Time/Temperature. The reaction may not have reached equilibrium.

    • Solution: Ensure the mixture was heated to a steady reflux. Extend the reflux time and monitor with TLC until no further consumption of the starting material is observed. Reaction times can vary from 1 to 10 hours.[2]

Troubleshooting Workflow: Low Product Yield

This diagram outlines a logical workflow for diagnosing the cause of low reaction yield.

Troubleshooting_Low_Yield start Problem: Low Yield check_tlc Analyze crude reaction mixture by TLC/GC start->check_tlc sm_present Significant starting material remains? check_tlc->sm_present incomplete_rxn Root Cause: Incomplete Reaction sm_present->incomplete_rxn Yes no_sm Root Cause: Product loss during workup/purification sm_present->no_sm No action_excess Action: Increase excess of methanol. Re-run reaction. incomplete_rxn->action_excess action_water Action: Use Dean-Stark or molecular sieves to remove water. Re-run reaction. incomplete_rxn->action_water action_catalyst Action: Verify catalyst activity and amount. Re-run reaction. incomplete_rxn->action_catalyst action_time Action: Increase reaction time and ensure proper reflux temperature. incomplete_rxn->action_time action_extraction Action: Check pH of aqueous layers. Perform additional extractions if product is present. no_sm->action_extraction action_distillation Action: Check for product loss in vacuum trap. Optimize distillation conditions (pressure/temperature). no_sm->action_distillation

Caption: Troubleshooting workflow for low yield.

Q: My final product is contaminated with the starting 4-methoxyphenylacetic acid. How do I remove it?

A: This is a classic purification challenge stemming from either an incomplete reaction or insufficient washing during the workup.

  • Cause: 4-methoxyphenylacetic acid is, as the name implies, acidic. The desired ester product, this compound, is neutral.

  • Solution: The key is an acid-base extraction. During the workup protocol (Step 6), washing the organic layer with a basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is crucial. The base will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively separating it from the neutral ester which remains in the organic layer. If contamination persists, re-dissolve the product in an organic solvent and repeat the basic wash.

Q: The reaction mixture turned dark brown/black upon heating. What happened?

A: Significant darkening or charring is often a sign of decomposition, typically caused by an overly aggressive catalyst concentration or excessive temperature.

  • Cause: Concentrated sulfuric acid is a strong dehydrating agent. At high temperatures, it can cause side reactions and decomposition of organic materials.

  • Solution:

    • Reduce Catalyst: Ensure you are not using an excessive amount of sulfuric acid. Typically, 0.1-0.2 molar equivalents are sufficient.

    • Control Temperature: Use a heating mantle with a temperature controller and a sand or oil bath to ensure uniform and controlled heating. Avoid direct, intense heating from the mantle.

    • Alternative Catalyst: Consider using a milder catalyst like p-toluenesulfonic acid (TsOH), which is less prone to causing charring.[1]

Fischer Esterification Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed synthesis of this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products RCOOH 4-Methoxyphenylacetic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation + H+ ROH Methanol (CH3OH) Attack 2. Nucleophilic Attack by Methanol ROH->Attack Ester This compound Water Water (H2O) Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Elimination->Water Deprotonation 5. Deprotonation Elimination->Deprotonation Deprotonation->Ester - H+

Sources

Preventing decomposition of Methyl 4-methoxyphenylacetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-methoxyphenylacetate (CAS No. 23786-14-3). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the stability and integrity of this compound during storage.

I. Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses specific issues that may arise during the handling and storage of this compound, providing a structured approach to problem-solving.

Q1: I've noticed a change in the color and odor of my this compound sample. What could be the cause?

A change from a clear, colorless to a yellow-green liquid, potentially accompanied by a change in odor, is a primary indicator of chemical degradation.[1] The principal causes are typically one or a combination of the following:

  • Hydrolysis: The ester bond in this compound is susceptible to cleavage in the presence of moisture. This reaction is accelerated by acidic or basic conditions, leading to the formation of 4-methoxyphenylacetic acid and methanol.[2] 4-methoxyphenylacetic acid can appear as pale yellow or off-white flakes, which could contribute to a color change in the liquid.[3]

  • Oxidation: Exposure to air, particularly in the presence of light or trace metal impurities, can lead to oxidative degradation of the aromatic ring and the methoxy group. This can result in a complex mixture of byproducts, often colored, which can alter the appearance of the sample.

  • Photodegradation: Aromatic esters can be sensitive to light, especially UV radiation.[4] Prolonged exposure can induce photochemical reactions that lead to the formation of colored impurities.[5]

Immediate Actions:

  • Isolate the sample: Prevent cross-contamination of other reagents.

  • Verify storage conditions: Ensure the container is tightly sealed and stored according to the recommendations in Section III.

  • Analytical Confirmation: If the integrity of your experiment is critical, it is advisable to re-analyze the material using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine its purity.

Q2: My experimental results are inconsistent, and I suspect my stock of this compound is degrading. How can I confirm this?

Inconsistent experimental outcomes are a common consequence of using a degraded reagent. To confirm your suspicions, a systematic approach is necessary.

Recommended Analytical Workflow:

  • Purity Assessment:

    • GC-MS: This is an excellent technique for identifying and quantifying volatile impurities and degradation products. The primary degradation products to look for are 4-methoxyphenylacetic acid and methanol.

    • HPLC: A reversed-phase HPLC method with UV detection can effectively separate the parent compound from less volatile degradation products.

  • Reference Standard: Compare the analytical results of your stored sample against a new, unopened bottle of this compound or a certified reference standard.

  • FTIR Spectroscopy: While less quantitative, Fourier-transform infrared spectroscopy can reveal changes in functional groups. Look for the appearance of a broad O-H stretch (from the carboxylic acid) and changes in the C=O and C-O ester bands.[6]

Q3: I believe my sample has been contaminated with water. What are the risks, and can it be salvaged?

Water contamination is a significant concern as it directly leads to hydrolysis of the ester.

Risks:

  • Formation of 4-methoxyphenylacetic acid: This introduces an acidic impurity that can catalyze further degradation and interfere with subsequent reactions.

  • Altered Physical Properties: The presence of degradation products will change the boiling point, refractive index, and density of the material.

Salvageability: Salvaging a water-contaminated sample is generally not recommended for high-purity applications, as the removal of hydrolysis products is non-trivial and may require re-purification by distillation or chromatography. For less sensitive applications, the material might be usable, but its purity must be determined before use.

II. Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[7] The container should be tightly closed to prevent moisture ingress and exposure to air.[8] For optimal shelf-life, storage at ambient room temperature is generally acceptable.[1]

What materials are incompatible with this compound?

Strong oxidizing agents are the primary incompatibility to be aware of.[7] Contact with these can lead to vigorous and potentially hazardous reactions.

Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, aromatic esters as a class can be susceptible to photodegradation.[4][5] It is a prudent measure to store the compound in an amber or opaque container to minimize light exposure.

What is the expected shelf life of this compound?

When stored under the recommended conditions in an unopened container, the shelf life is typically several years. However, once opened, the shelf life can be significantly reduced due to exposure to atmospheric moisture and oxygen. It is recommended to use the product within a reasonable timeframe after opening and to regularly monitor its physical appearance.

III. Best Practices for Storage and Handling

To prevent the decomposition of this compound, a multi-faceted approach focusing on controlling environmental factors is crucial.

Recommended Storage Parameters
ParameterRecommendationRationale
Temperature Ambient Room Temperature (15-25°C)Prevents acceleration of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by displacing air.
Light Amber Glass or Opaque ContainerProtects against photodegradation.[4]
Container Tightly Sealed, Non-reactive MaterialPrevents moisture ingress and contamination.[7]
Humidity Dry EnvironmentReduces the risk of hydrolysis.
Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method for assessing the stability of this compound under your specific laboratory conditions.

Objective: To quantify the degradation of this compound over time under various storage conditions.

Materials:

  • This compound (new, unopened bottle)

  • GC-MS or HPLC system

  • Analytical standards of 4-methoxyphenylacetic acid and methanol

  • Inert gas (Argon or Nitrogen)

  • Appropriate storage containers (clear and amber vials)

Procedure:

  • Initial Analysis (T=0):

    • Take an aliquot from the new bottle of this compound.

    • Perform a quantitative analysis (GC-MS or HPLC) to establish the initial purity.

  • Sample Preparation:

    • Aliquot the this compound into several vials representing different storage conditions (e.g., ambient/light, ambient/dark, refrigerated/dark, inert atmosphere).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6 months), analyze an aliquot from each storage condition.

  • Data Analysis:

    • Quantify the percentage of remaining this compound and the formation of key degradation products.

    • Plot the concentration of the parent compound versus time for each condition to determine the rate of degradation.

Decomposition Pathways

The primary decomposition pathways for this compound are hydrolysis and oxidation.

M4MPA This compound Hydrolysis Hydrolysis M4MPA->Hydrolysis Oxidation Oxidation M4MPA->Oxidation H2O H2O (Moisture) H2O->Hydrolysis AcidBase Acid/Base Catalyst AcidBase->Hydrolysis O2 O2 (Air) O2->Oxidation Light Light/Heat Light->Oxidation Products1 4-Methoxyphenylacetic Acid + Methanol Hydrolysis->Products1 Products2 Oxidized Byproducts Oxidation->Products2

Caption: Primary decomposition pathways of this compound.

IV. References

  • Safety Data Sheet this compound. (n.d.). MetaSci.

  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2025, September 27). ChemicalBook.

  • methyl 4-methoxyphenyl acetate, 23786-14-3. (n.d.). The Good Scents Company.

  • This compound 97 23786-14-3. (n.d.). Sigma-Aldrich.

  • This compound | C10H12O3 | CID 90266. (n.d.). PubChem.

  • Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 599.

  • This compound, 97+%. (n.d.). Fisher Scientific.

  • This compound | 23786-14-3. (2025, September 25). ChemicalBook.

  • Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. (2023, January 23). PMC.

  • Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders.

  • Stability profile of flavour-active ester compounds in ale and lager beer during storage. (2025, August 6). African Journal of Biotechnology.

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020, December 12). PubMed.

  • Early-Stage Photodegradation of Aromatic. (n.d.). Amanote Research.

  • Safety Data Sheet: 4-methoxyphenylacetic acid. (n.d.). Chemos GmbH&Co.KG.

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020, March 18). Journal of Analytical Toxicology, Oxford Academic.

  • Shelf-Life & Storage Conditions. (n.d.). Astro Chemical.

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.). Google Patents.

  • This compound. (n.d.). ChemBK.

  • This compound CAS#: 23786-14-3. (n.d.). ChemicalBook.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.

  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.

  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. (n.d.). PubChem.

  • This compound 97 23786-14-3. (n.d.). Sigma-Aldrich.

Sources

Resolving emulsion issues during the workup of Methyl 4-methoxyphenylacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-methoxyphenylacetate Synthesis

A Guide to Resolving Emulsion Issues During Reaction Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this compound. Here, we will address a common and often frustrating challenge encountered during the aqueous workup of this synthesis: the formation of stable emulsions. This guide provides in-depth, experience-based insights and practical, step-by-step protocols to help you efficiently resolve these issues and ensure the successful isolation of your product.

Understanding the Challenge: Emulsion Formation

In the synthesis of this compound, typically achieved through Fischer esterification of 4-methoxyphenylacetic acid with methanol under acidic catalysis, the workup procedure is crucial for isolating the pure ester.[1][2][3] This process usually involves quenching the reaction mixture with an aqueous solution, followed by liquid-liquid extraction to separate the desired organic product from unreacted starting materials, the acid catalyst, and other water-soluble byproducts.

An emulsion is a stable mixture of two immiscible liquids, in this case, the organic and aqueous layers.[4][5] It manifests as a cloudy, milky, or even thick and gooey layer between the two distinct phases, making a clean separation in a separatory funnel difficult, if not impossible.[4]

Why Do Emulsions Form in This Specific Synthesis?

Several factors can contribute to the formation of a persistent emulsion during the workup of this compound synthesis:

  • Presence of Unreacted Carboxylic Acid: 4-methoxyphenylacetic acid, the starting material, possesses both a hydrophobic (the aromatic ring) and a hydrophilic (the carboxylic acid) functional group. In a basic or near-neutral aqueous solution, the carboxylic acid can be deprotonated to form a carboxylate salt. This salt acts as a surfactant, a molecule that can stabilize the interface between the organic and aqueous phases, leading to the formation of a stable emulsion.[4][5]

  • Vigorous Shaking: While thorough mixing is necessary for efficient extraction, excessive agitation of the separatory funnel can break up the dispersed phase into very fine droplets, increasing the surface area between the two liquids and promoting emulsion formation.[4][6]

  • pH of the Aqueous Phase: The pH of the aqueous wash is a critical factor.[7] As mentioned, a basic or neutral pH can lead to the formation of surfactant-like carboxylate salts. The stability of these emulsions can be highly sensitive to pH changes.[8][9]

  • High Concentration of Solutes: A high concentration of dissolved materials in either the organic or aqueous phase can increase the viscosity of the solution, which hinders the coalescence of droplets and stabilizes the emulsion.[4]

Troubleshooting Guide: Resolving Emulsions

Here we address specific questions you might have when encountering an emulsion during your experiment.

Q1: I've just performed the aqueous quench of my reaction, and a thick, milky layer has formed between the organic and aqueous phases. What is my first course of action?

Answer: The first and simplest approach is to be patient.

Protocol: The "Wait and See" Approach

  • Securely place your separatory funnel in a ring stand and allow it to sit undisturbed for 10-20 minutes.[10][11][12]

  • Observe if the emulsion layer begins to decrease in volume. Sometimes, the two phases will separate on their own with sufficient time.

  • Gentle swirling of the separatory funnel or gently tapping the side can sometimes encourage the droplets to coalesce.[10][11]

Causality: This method relies on gravity and the natural tendency of the immiscible liquids to minimize their interfacial area. It is most effective for weakly formed emulsions.

Q2: The emulsion is persistent and not breaking on its own. What is the next logical step?

Answer: The next step is to alter the ionic strength of the aqueous phase by adding a saturated salt solution, commonly known as brine.

Protocol: Salting Out the Emulsion

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Carefully add a small volume of the brine solution to the separatory funnel containing the emulsion.

  • Gently rock or swirl the separatory funnel. Avoid vigorous shaking, as this can sometimes worsen the emulsion.

  • Allow the funnel to stand and observe if the layers begin to separate. You may see the salt solution channeling through the emulsion, aiding in its breakdown.[13]

Causality: Adding brine increases the ionic strength of the aqueous layer.[5][6] This has two primary effects:

  • It decreases the solubility of the organic product in the aqueous layer, forcing it into the organic phase (the "salting out" effect).

  • It disrupts the stabilizing effect of any surfactant-like molecules at the interface, promoting the coalescence of the dispersed droplets.[5]

Q3: I've added brine, but the emulsion remains. Are there other chemical modifications I can try?

Answer: Yes, adjusting the pH of the aqueous layer can be a very effective technique.

Protocol: pH Adjustment

  • If your aqueous layer is neutral or basic, carefully add a dilute solution of a strong acid (e.g., 1M HCl or H₂SO₄) dropwise to the separatory funnel. The goal is to protonate any carboxylate salts, making them less surfactant-like.[10][11]

  • After each addition, gently swirl the funnel and observe for any changes.

  • Be mindful of the stability of your product to acidic conditions, although esters are generally stable to dilute acid for short periods.

Causality: By acidifying the aqueous phase, you convert the deprotonated carboxylate anions back into the neutral carboxylic acid form.[10][11] The neutral carboxylic acid is more soluble in the organic phase and loses its ability to act as an effective emulsifying agent.

Q4: I've tried chemical methods with limited success. Are there any physical methods I can employ?

Answer: Yes, several physical methods can be used to break stubborn emulsions.

  • Centrifugation: If you have access to a centrifuge, this is often the most effective method for breaking emulsions.[10][11] The centrifugal force accelerates the separation of the denser and lighter phases.

  • Filtration: Passing the entire mixture through a pad of Celite® or a plug of glass wool can sometimes break the emulsion by physically disrupting the droplets.[12]

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes help. This reduces the viscosity of the liquids and can provide enough energy to overcome the barrier to coalescence.[14] However, use this method with caution, especially with volatile organic solvents.

Summary of Emulsion Breaking Techniques

MethodProcedureAdvantagesDisadvantages
Patience Let the separatory funnel stand undisturbed.Simple, no additional reagents required.Time-consuming, may not work for stable emulsions.
Salting Out Add a saturated solution of NaCl (brine).Effective for many common emulsions, readily available reagent.May not work for very stable emulsions.
pH Adjustment Add dilute acid to the aqueous phase.Very effective for emulsions stabilized by carboxylate salts.Requires careful addition and monitoring of pH.
Centrifugation Spin the mixture in a centrifuge.Highly effective for most emulsions.Requires access to a centrifuge.
Filtration Pass the mixture through Celite® or glass wool.Can be effective for some emulsions.Can lead to product loss on the filter medium.
Gentle Heating Warm the separatory funnel in a water bath.Can reduce viscosity and aid separation.Risk of pressure buildup with volatile solvents.

Experimental Workflow for Emulsion Resolution

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Allow to Stand for 10-20 min start->patience brine Add Saturated NaCl (Brine) patience->brine Emulsion Persists separation_achieved Separation Achieved patience->separation_achieved Phases Separate ph_adjust Adjust pH with Dilute Acid brine->ph_adjust Emulsion Persists brine->separation_achieved Phases Separate physical_methods Employ Physical Methods ph_adjust->physical_methods Emulsion Persists ph_adjust->separation_achieved Phases Separate physical_methods->separation_achieved Phases Separate

Caption: Decision tree for troubleshooting emulsions.

Frequently Asked Questions (FAQs)

Q: Can I prevent emulsions from forming in the first place?

A: Yes, prevention is often the best strategy. Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[6] This will still allow for efficient extraction while minimizing the formation of fine droplets that lead to emulsions.

Q: I've successfully broken the emulsion, but now I'm not sure which layer is which.

A: To determine the identity of the layers, add a small amount of water to the separatory funnel. The aqueous layer will increase in volume. Alternatively, if you know the densities of your organic solvent and the aqueous solution, the denser layer will be at the bottom.

Q: Will adding brine or acid affect my final product yield?

A: When used correctly, these methods should not significantly impact your yield. In fact, by enabling a clean separation, they will likely improve your isolated yield compared to trying to separate an emulsified mixture. "Salting out" can even increase your yield by reducing the amount of product dissolved in the aqueous layer.

Q: What if I have a very small-scale reaction?

A: For small-scale reactions, centrifugation in a microcentrifuge tube can be a very effective way to break an emulsion.

References

  • AZoM. (2018).
  • Spectro Scientific. (n.d.).
  • Reddit. (2018). Breaking emulsions. [Link]
  • Chemical Education Xchange. (2002). Dispersing an Emulsion with Aqueous Sodium Chloride. [Link]
  • Biotage. (2023). Tackling emulsions just got easier. [Link]
  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. [Link]
  • Google Patents. (n.d.).
  • Quora. (2021).
  • ChemBK. (2024).
  • Unknown Source.
  • Google Patents. (n.d.).
  • Reddit. (2017). How does methanol help break up an emulsion?. [Link]
  • Unknown Source. 22.
  • OperaChem. (2024).
  • BYJU'S. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. [Link]
  • Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • ResearchGate. (2025).
  • ResearchGate. (2015). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. [Link]
  • MDPI. (n.d.).
  • MDPI. (2024). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. [Link]

Sources

Technical Support Center: Monitoring Reactions of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving Methyl 4-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into the most common analytical techniques used to track reaction progress. Our goal is to move beyond simple procedural lists and explain the underlying principles, helping you troubleshoot issues with confidence and ensure the integrity of your results.

This compound is a common starting material and intermediate in organic synthesis, frequently used in reactions like hydrolysis (saponification), transesterification, and condensations. Accurate monitoring is critical to determine reaction completion, optimize conditions, and maximize yield. This center is structured into modules based on analytical techniques, offering a question-and-answer format to directly address challenges you may encounter.

Section 1: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for qualitative reaction monitoring.[1][2] It excels at providing a quick snapshot of the presence of starting materials, products, and byproducts.

Frequently Asked Questions (FAQs)

Q1: When is TLC the best choice for monitoring my reaction?

A: TLC is ideal for reactions where the starting material and product have a significant difference in polarity. For example, in the hydrolysis of this compound to 4-methoxyphenylacetic acid, the carboxylic acid product is substantially more polar than the starting ester. This polarity difference results in a clear separation on a silica gel TLC plate, making it easy to visualize the consumption of the starting material.[3][4]

Q2: How do I select an appropriate solvent system (mobile phase)?

A: The goal is to find a solvent system where the starting material (SM) and product (P) have Retention Factor (Rf) values between 0.2 and 0.8, with significant separation between them.[3]

  • Starting Point: For compounds with moderate polarity like esters and carboxylic acids, a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[3]

  • For this compound reactions: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Adjusting Polarity:

    • If spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 2:1 Hexanes:Ethyl Acetate).[5]

    • If spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexanes:Ethyl Acetate).[5]

Troubleshooting Guide

Q3: My spots are streaking vertically. What's wrong?

A: Streaking is a common issue with several potential causes:

  • Sample Overload: You have spotted too much material on the plate. Prepare a more dilute sample of your reaction mixture and re-spot.[5][6]

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaks. For acidic products like 4-methoxyphenylacetic acid, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can suppress this interaction and lead to sharper spots.[5]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be a diffuse ring rather than a tight circle, leading to poor separation. Allow the spot to dry completely before developing the plate.

Q4: I can't see any spots on my developed plate after using a UV lamp.

A: While this compound and its likely products are UV-active due to the aromatic ring, several factors could lead to invisible spots:

  • Sample is Too Dilute: The concentration of your analyte is below the detection limit. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[5][6]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely with the target compound but can occur with other reaction components.

  • Improper Plate Development: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the solvent covers the spots, they will dissolve into the solvent reservoir instead of migrating up the plate.[6]

  • Use a Stain: If UV light fails, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, or an anisaldehyde stain can produce colored spots with different compounds.

Q5: My starting material and product have very similar Rf values. How can I improve separation?

A:

  • Change Solvent System: The first step is to try different mobile phase combinations. Systematically varying the ratio of your solvents or substituting one of the solvents (e.g., trying dichloromethane/methanol) can alter selectivity.

  • Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material reference and the reaction mixture in the same place. If the product and starting material are separating, the co-spot will show two distinct spots. If the reaction is complete and the product has the same Rf as the starting material, you will see a single, potentially elongated spot (a "snowman" shape can indicate completion if the product runs slightly differently).[7]

  • Two-Dimensional (2D) TLC: To confirm if a single spot is one compound or multiple co-eluting compounds, you can run a 2D TLC. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a second solvent system. A single, stable compound will appear on the diagonal. Decomposing or co-eluting compounds will appear off the diagonal.[7][8]

Section 2: Gas Chromatography (GC)

GC is a powerful quantitative technique for monitoring reactions with volatile and thermally stable compounds like this compound. It provides excellent separation and allows for accurate calculation of conversion and yield when an internal standard is used.

Frequently Asked Questions (FAQs)

Q1: When should I choose GC over TLC?

A: Opt for GC when you need quantitative data (e.g., percent conversion), when dealing with complex mixtures of volatile compounds, or when the starting material and product have very similar polarities, making them difficult to resolve by TLC. GC is also superior for detecting and quantifying volatile impurities that might not be easily visible on a TLC plate.

Q2: What are typical starting parameters for a GC method for this compound?

A: A standard method would involve a non-polar or mid-polarity capillary column and a temperature gradient.

Parameter Typical Value Justification
Column DB-5, HP-5MS, or similar (5% Phenyl Polysiloxane)A robust, general-purpose column suitable for a wide range of aromatic compounds.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Detector (FID) Temp. 280-300 °CPrevents condensation of analytes in the detector and ensures stable response.
Carrier Gas Helium or HydrogenProvides efficient transport of analytes through the column.
Oven Program Start at 80-100°C, ramp 10-20°C/min to 250°CA temperature ramp is crucial for separating compounds with different boiling points.
Injection Volume 1 µLPrevents column overloading and backflash in the injector.[9]

Note: These are starting points. Method optimization is required for specific reaction mixtures.

Troubleshooting Guide

Q3: My peaks are tailing or fronting. What is the cause?

A: Poor peak shape compromises resolution and integration accuracy.

  • Tailing Peaks: This often indicates active sites in the system (e.g., in the injection liner or column) interacting with your analyte, or column overload.[10][11]

    • Solution: Use a deactivated liner. If the column is old, active sites may have developed; trim the first 10-30 cm of the column or replace it.[12] Reduce the amount of sample injected.

  • Fronting Peaks: This is a classic sign of column overload or an injection solvent that is too strong or incompatible with the stationary phase.[10][13]

    • Solution: Dilute your sample. Ensure your sample is dissolved in a solvent that is compatible with the analysis.

Q4: My retention times are shifting between runs. Why?

A: Inconsistent retention times make peak identification unreliable.

  • Leaks: A leak in the system (e.g., at the septum or column fittings) is a common culprit.[7][9] A leaky septum should be replaced regularly.

  • Flow Rate/Pressure Fluctuations: Unstable carrier gas flow will directly impact retention time.[12][14] Check your gas supply and regulators.

  • Oven Temperature Instability: The oven temperature must be consistent and reproducible.[12][14] Verify your oven's temperature program.

  • Column Degradation: As a column ages, its stationary phase can degrade, leading to shifts in retention time.[10]

Q5: I'm seeing "ghost peaks" in my chromatogram.

A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.

  • Carryover: This occurs when residual sample from a previous injection is eluted.

    • Solution: Implement a robust wash cycle for the syringe and consider increasing the final oven temperature or hold time to "bake out" contaminants.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and create peaks.

    • Solution: Use high-quality septa and replace them regularly.[10]

  • Contamination: Contamination can come from the carrier gas, sample solvent, or sample preparation steps.[10][14]

    • Solution: Run a blank solvent injection to isolate the source. Use high-purity gases and solvents.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and precise technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive. For reactions of this compound, reversed-phase HPLC is typically the method of choice.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of HPLC for this analysis?

A: HPLC offers several advantages:

  • Versatility: It is suitable for a wider range of compounds than GC, as volatility is not a requirement.

  • High Resolution: HPLC can separate complex mixtures with high efficiency.

  • Quantitative Accuracy: Like GC, it provides excellent quantitative results.

  • Non-destructive: The sample can be collected after analysis if needed.

A reversed-phase method has been successfully developed for monitoring the synthesis of the related compound 4-methoxyphenylacetic acid, demonstrating the suitability of this technique.[15]

Q2: What is a good starting HPLC method for separating this compound from its hydrolysis product?

A: A reversed-phase gradient method is a robust starting point.

Parameter Typical Value Justification
Column C18, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)The C18 stationary phase is excellent for separating aromatic compounds of varying polarity.[16]
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape for acidic analytes and controls ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 10-40% B, ramp to 95-100% B over 10-15 minA gradient ensures elution of both the more polar acid and the less polar ester in a reasonable time.
Flow Rate 1.0 mL/minStandard for a typical 4.6 mm ID analytical column.
Detection (UV) 225 nm or 280 nmThe aromatic ring provides strong UV absorbance at these wavelengths.[15]
Troubleshooting Guide

Q3: My system pressure is fluctuating wildly.

A: Unstable pressure is often due to air in the system or pump issues.[13][17]

  • Air Bubbles: Air trapped in the pump is the most common cause.[17][18]

    • Solution: Degas your mobile phase thoroughly. Purge the pump according to the manufacturer's instructions to remove trapped air.[18][19]

  • Faulty Check Valves: Worn or dirty check valves in the pump can cause pressure instability.

    • Solution: Clean or replace the check valves.[18]

  • Leaks: A leak anywhere in the system will cause the pressure to be low or unstable.

    • Solution: Systematically check all fittings from the pump to the detector for signs of a leak.[18][19]

Q4: The system pressure is steadily increasing over time.

A: A gradual pressure increase typically indicates a blockage.[13][17]

  • Column or Frit Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit.[17]

    • Solution: Filter all samples and mobile phases before use. Use a guard column to protect the analytical column.[17] If a blockage occurs, try reverse-flushing the column (disconnected from the detector).[19]

  • Precipitated Buffers: If using buffers, ensure they are soluble in the full range of your organic mobile phase.

    • Solution: Flush the system with high-aqueous mobile phase after use to prevent salt precipitation.

Workflow & Decision Diagrams

G

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool that provides detailed structural information. It can be used for in situ monitoring, providing real-time kinetic data without the need for sample workup.[20][21][22]

Frequently Asked Questions (FAQs)

Q1: How can I use ¹H NMR to monitor my reaction?

A: You can track the disappearance of a characteristic peak from the starting material and the appearance of a new peak from the product. For the hydrolysis of this compound:

  • Monitor the Methyl Ester Singlet: The most distinct peak for the starting material is the singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm.[23]

  • Monitor the Methylene Protons: The methylene protons (-CH₂-) adjacent to the carbonyl group appear as a singlet around 3.60 ppm in the starting material.[23] In the resulting carboxylic acid, this peak will shift.

  • Calculation: By integrating the starting material peak and a product peak relative to a stable internal standard, you can calculate the reaction conversion over time.[24]

Compound Key ¹H NMR Signals (CDCl₃) Approximate δ (ppm)
This compound (SM) Methoxy group on ring (-OCH₃)~3.81
Methylene group (-CH₂-)~3.60
Methyl ester group (-COOCH₃)~3.69 (Often cited separately or overlapping with methylene)
Aromatic protons~6.87 (d) and 7.22 (d)
4-Methoxyphenylacetic Acid (Product) Methoxy group on ring (-OCH₃)~3.79
Methylene group (-CH₂-)~3.58
Carboxylic acid proton (-COOH)~11-12 (broad, may not be observed)
Aromatic protons~6.88 (d) and 7.23 (d)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data referenced from spectral databases.[23]

Q2: Can I run the reaction directly in the NMR tube?

A: Yes, this is a powerful technique known as in situ or real-time NMR monitoring.[20][21]

  • Requirements: The reaction must be relatively clean and the timescale must be suitable for NMR acquisition (reactions that complete in seconds are difficult to monitor this way). You need sufficient signal-to-noise with a small number of scans to get a "snapshot" of the reaction at each time point.[21]

  • Procedure: The reactants (and a deuterated solvent) are mixed in an NMR tube. The tube is placed in the spectrometer, and spectra are acquired at set time intervals (e.g., every 5 minutes). This creates a dataset showing spectral changes over time.[21] Benchtop NMR spectrometers are also becoming a viable alternative for this purpose.[25][26]

Troubleshooting Guide

Q3: My peaks are broad and resolution is poor.

A:

  • Shimming: The most common cause of poor resolution is an improperly shimmed magnet. Re-shim the spectrometer carefully on your sample.

  • Sample Quality: The presence of paramagnetic impurities or solid material in the NMR tube will cause significant line broadening. Ensure your sample is fully dissolved and filtered if necessary.

  • High Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening. Dilute the sample if possible.

G

References

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Chromatography Online. (n.d.). 8 Common Gas Chromatography Mistakes.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Persee General. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Arriaga, D. K., et al. (n.d.). NMR techniques for in situ reaction monitoring. ResearchGate.
  • Mastelf. (2025, February 17). HPLC Pressure Problems? Here's How to Diagnose and Fix Them.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Pressure Issues.
  • Mantle, M. D., et al. (2018, September 7). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Biosolve. (n.d.). Thin Layer Chromatography Troubleshooting Guide.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
  • ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • University of York, Chemistry Teaching Labs. (n.d.). Introduction to Thin Layer Chromatography (TLC).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • PubMed. (n.d.). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography.
  • Wiley. (n.d.). 1H NMR of Methyl (4‐methoxyphenyl)diazoacetate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • PubMed. (n.d.). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
  • JECFA. (n.d.). HPLC Method for Flavourings.
  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • ChemBK. (2024, April 9). This compound.
  • J-Stage. (2018, September 25). Determination of Airborne Polycyclic Aromatic Hydrocarbons by HPLC Using SPE-Type Collection Device.
  • Jagannathan, J. (2021, February 16). Reaction Monitoring Tutorial. YouTube.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

Sources

Technical Support Center: Troubleshooting Byproduct Identification in the NMR Analysis of Methyl 4-methoxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of Methyl 4-methoxyphenylacetate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to confidently interpret your spectral data and ensure the purity of your final product.

Introduction: The Fischer Esterification Approach and the Role of NMR

The synthesis of this compound is commonly achieved through the Fischer esterification of 4-methoxyphenylacetic acid with methanol, using an acid catalyst such as sulfuric acid (H₂SO₄)[1][2][3]. While seemingly straightforward, this equilibrium-driven reaction can lead to several byproducts if not driven to completion or if the workup procedure is inadequate[4][5].

¹H NMR spectroscopy is an indispensable tool for monitoring the reaction's progress and assessing the purity of the final product. By analyzing the chemical shifts, integration values, and coupling patterns of the protons in the molecule, one can identify and quantify the desired ester, unreacted starting materials, and various byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and NMR analysis of this compound.

Q1: What are the most common impurities I should look for in my ¹H NMR spectrum?

A1: The most prevalent impurities are typically the unreacted starting materials: 4-methoxyphenylacetic acid and excess methanol. Additionally, residual water from the workup and solvents used for purification (e.g., diethyl ether, ethyl acetate) are often observed.

  • 4-Methoxyphenylacetic Acid: The presence of the starting carboxylic acid is indicated by a broad singlet corresponding to the acidic proton, typically observed between 10-12 ppm. The methylene (CH₂) protons of the acid appear at a slightly different chemical shift than those of the ester.

  • Methanol: A singlet for the methyl (CH₃) protons of methanol is usually found around 3.49 ppm, with the hydroxyl (OH) proton appearing as a broad singlet at a variable chemical shift.

  • Water: A broad singlet for water is often seen in the 1.5-2.5 ppm range in CDCl₃, but its position can vary depending on the solvent and concentration.

  • Workup Solvents: Depending on the extraction and purification steps, you might see characteristic signals from solvents like diethyl ether (a quartet around 3.48 ppm and a triplet around 1.21 ppm) or ethyl acetate (a quartet around 4.12 ppm, a singlet around 2.05 ppm, and a triplet around 1.26 ppm)[6][7].

Q2: My ¹H NMR shows peaks for both the starting material and the product. How can I be sure which is which?

A2: Differentiating between 4-methoxyphenylacetic acid and this compound is straightforward by focusing on key signals. The most telling difference is the presence of the methyl ester peak and the absence of the carboxylic acid proton in the product.

CompoundAr-H (Aromatic)-OCH₃ (Methoxy)-CH₂- (Methylene)-COOCH₃ (Ester Methyl)-COOH (Carboxylic Acid)
This compound ~6.8-7.2 ppm (two doublets)~3.79 ppm (singlet)~3.60 ppm (singlet)~3.68 ppm (singlet)Absent
4-Methoxyphenylacetic Acid [8][9][10]~6.8-7.2 ppm (two doublets)~3.81 ppm (singlet)~3.60 ppm (singlet)Absent~10-12 ppm (broad singlet)

Data compiled from various sources and may vary slightly based on experimental conditions.

The key differentiator is the singlet around 3.68 ppm, which corresponds to the methyl group of the ester. Concurrently, the broad singlet of the carboxylic acid proton above 10 ppm should be absent in a pure product.

Q3: I see some unexpected aromatic signals. Could this be from a side reaction?

A3: While the Fischer esterification itself is relatively clean, side reactions can occur under harsh conditions (e.g., high temperatures for prolonged periods). One possibility, though less common, is ether cleavage. If the starting 4-methoxyphenylacetic acid was synthesized via a Williamson ether synthesis, impurities from that reaction could also carry over[11][12][13].

A potential, though less likely, byproduct could be 4-hydroxyphenylacetic acid or its methyl ester if the methoxy group is cleaved. The presence of a phenolic -OH group would introduce a new, broad singlet in the ¹H NMR spectrum, typically between 4-8 ppm, and would also shift the aromatic proton signals.

Q4: How can I improve the purity of my product and remove these byproducts?

A4: A thorough workup procedure is critical for removing unreacted starting materials and the acid catalyst.

  • Neutralization and Extraction: After the reaction, the mixture should be diluted with an organic solvent (like diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[2][4][5]. This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. Multiple washes may be necessary.

  • Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Purification: If impurities persist, column chromatography on silica gel is an effective method for obtaining a highly pure product.

Visualizing the Reaction and Potential Byproducts

The following diagram illustrates the primary reaction and the key species to monitor by NMR.

Fischer_Esterification Reactant_Acid 4-Methoxyphenylacetic Acid (Starting Material) Product This compound (Desired Product) Reactant_Acid->Product + Methanol Reactant_Alcohol Methanol (Starting Material) Reactant_Alcohol->Product Byproduct_Water Water (Byproduct) Product->Byproduct_Water + Water Catalyst H+ (Catalyst) Catalyst->Reactant_Acid Protonation

Caption: Fischer esterification of 4-methoxyphenylacetic acid.

Experimental Protocols

Synthesis of this compound
  • To a round-bottom flask, add 4-methoxyphenylacetic acid (1.0 eq).

  • Add a significant excess of methanol (e.g., 10-20 eq), which also serves as the solvent[2][14].

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (2x), and brine[5].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the final product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum.

This guide provides a foundational understanding of potential impurities and their identification in the synthesis of this compound. For more complex issues, further 2D NMR experiments like COSY and HSQC may be beneficial.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0002072).
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • MCPHS University. (2020, November 7). Fischer Esterification [Video]. YouTube.
  • PubChem. (n.d.). This compound.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[¹H NMR] - Spectrum.
  • Fischer Esterification. (n.d.).
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). Methoxyphenylacetic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Fischer Esterification. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate, 23786-14-3.
  • PrepChem.com. (n.d.). Synthesis of methyl α-methyl-p-methoxyphenylacetate.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

Sources

Technical Support Center: Challenges in the Scale-Up of Methyl 4-methoxyphenylacetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of Methyl 4-methoxyphenylacetate. This guide is designed for researchers, chemists, and process development professionals. We will explore the common challenges encountered when transitioning from lab-scale synthesis to larger-scale production, offering practical, field-tested solutions and in-depth explanations to ensure the integrity and success of your experiments.

The Core Reaction: Fischer-Speier Esterification

The industrial synthesis of this compound typically relies on the Fischer-Speier esterification of 4-methoxyphenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1] While effective, this reaction is reversible and presents several challenges during scale-up.[1][2]

Caption: Reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before embarking on a scale-up campaign.

Q1: Why is the Fischer esterification equilibrium a major challenge during scale-up?

A: The Fischer esterification is a reversible condensation reaction that produces one molecule of water for every molecule of ester formed.[1][3] In a closed system, as the concentration of water increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) is favored, limiting the final yield. On a small lab scale, using a large excess of a cheap reactant like methanol can effectively push the equilibrium towards the product.[2][4] However, on a large scale, this approach becomes economically and practically inefficient due to the cost and volume of the excess reagent that must be handled and recovered.[5][6] Therefore, active removal of water becomes critical for achieving high conversion at an industrial scale.[1]

Q2: What are the primary safety concerns when scaling this reaction?

A: There are three primary safety concerns:

  • Exothermicity: Esterification reactions are moderately exothermic.[7] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a "runaway reaction" where the temperature increases uncontrollably, causing a dangerous rise in pressure and potentially leading to reactor failure.[7]

  • Flammability: Methanol is a highly flammable liquid.[8] Heating large quantities, especially under reflux, poses a significant fire hazard if vapors are not properly contained and managed.[3]

  • Corrosivity: Concentrated sulfuric acid is highly corrosive and requires careful handling and the use of appropriate materials of construction for the reactor and transfer lines.[8]

Q3: Beyond water removal, what are the most critical parameters to control during scale-up?

A: The following parameters are crucial:

  • Catalyst Concentration: While catalytic, using too much sulfuric acid can lead to side reactions, such as dehydration of the alcohol or charring of organic materials, resulting in a dark, difficult-to-purify product.[9] On a large scale, even a small percentage of catalyst amounts to a significant quantity that must be neutralized during workup.

  • Temperature Control: Precise temperature control is vital for managing the reaction rate and preventing side reactions. The reaction should be maintained at a steady reflux without overheating.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform temperature distribution and efficient contact between reactants and the catalyst. Inadequate mixing can create localized hot spots, increasing the risk of side reactions and runaway conditions.

Troubleshooting Guide: From Bench to Pilot Plant

This guide provides direct answers to specific issues you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Equilibrium Limitation: Water produced during the reaction is hydrolyzing the ester product.[1][3]2. Insufficient Catalyst: The reaction rate is too slow.3. Low Reaction Temperature: The reaction has not been heated to a sufficient reflux temperature.1. Implement Water Removal: On a larger scale, use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. This actively shifts the equilibrium toward the product.[9]2. Optimize Catalyst Loading: Ensure a catalytic amount (typically 1-3 mol% relative to the carboxylic acid) of sulfuric acid is used. An organic acid like p-toluenesulfonic acid (p-TSA) can also be effective and may cause less charring.[9]3. Ensure Proper Reflux: Monitor the internal reaction temperature and ensure a steady reflux of methanol is maintained.
Product Discoloration (Dark Brown/Black Mixture) 1. Excess Catalyst: Too much sulfuric acid is causing charring and decomposition of the organic materials.[9]2. Overheating: The reaction temperature is too high, leading to thermal degradation.3. Air Oxidation: The product or starting materials may be susceptible to oxidation at high temperatures.[10]1. Reduce Catalyst Amount: Use the minimum effective amount of catalyst. A few drops on a lab scale or 0.5-1% w/w on a larger scale is often sufficient.[9]2. Precise Temperature Control: Use a heating mantle with a temperature controller and an overhead stirrer to ensure even heating. Avoid direct, intense heating from a hot plate.3. Use an Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen to prevent oxidation, especially during prolonged heating.
Difficult Product Isolation & Purification 1. Incomplete Neutralization: Residual acid complicates extraction and can cause emulsion formation.2. Poor Phase Separation: The densities of the organic and aqueous layers are too similar.3. Product Solubility: The ester product may have some solubility in the aqueous phase, leading to losses during washing.[11]1. Thorough Neutralization: During workup, carefully add a saturated solution of sodium bicarbonate to neutralize all residual acid. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic.[3][11]2. Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break emulsions and "salt out" the organic product.3. Optimize Extraction Solvent: Use a water-immiscible organic solvent like ethyl acetate or diethyl ether for extraction. If yield loss is a concern, perform multiple extractions with smaller volumes of solvent.
Runaway Reaction / Poor Temperature Control 1. Poor Heat Dissipation: The reactor's surface-area-to-volume ratio is too low for the scale of the reaction.[7]2. Addition Rate Too Fast: Adding the catalyst or one of the reactants too quickly to a heated mixture can cause a sudden, uncontrolled exotherm.1. Controlled Addition: For large-scale reactions, add the sulfuric acid catalyst slowly to the cooled mixture of alcohol and carboxylic acid before heating begins.[7]2. Use a Cooling System: Ensure the reactor is equipped with an external cooling system (e.g., a cooling jacket) that can be engaged quickly to control any unexpected temperature spikes.3. Calorimetry Studies: Before moving to a large scale, perform reaction calorimetry studies to understand the heat flow and thermal risks of the process.[7]
Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving issues during the scale-up process.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_reaction Analyze Reaction Mixture (TLC, HPLC, GC) start->check_reaction is_incomplete Is Reaction Incomplete? check_reaction->is_incomplete is_byproduct Side Products Present? is_incomplete->is_byproduct No cause_equilibrium Probable Cause: Equilibrium Limitation is_incomplete->cause_equilibrium Yes cause_kinetics Probable Cause: Slow Kinetics is_byproduct->cause_kinetics No cause_degradation Probable Cause: Degradation / Charring is_byproduct->cause_degradation Yes solve_water Solution: Implement Water Removal (e.g., Dean-Stark) cause_equilibrium->solve_water solve_catalyst Solution: Optimize Catalyst Load & Temperature cause_kinetics->solve_catalyst solve_conditions Solution: Reduce Temp / Catalyst Use Inert Atmosphere cause_degradation->solve_conditions re_run Re-run Experiment with Modifications solve_water->re_run solve_catalyst->re_run solve_conditions->re_run end Problem Solved re_run->end

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Objective: To synthesize this compound on a ~10 g scale.

Materials:

  • 4-Methoxyphenylacetic acid: 10.0 g

  • Methanol (anhydrous): 100 mL

  • Sulfuric acid (concentrated): 0.5 mL

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (10.0 g).

  • Add methanol (100 mL) and stir until the solid dissolves.

  • Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the solution.

  • Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Transfer the remaining mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Wash the organic layer by slowly adding 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution! Swirl gently and vent the funnel frequently until gas evolution ceases. Separate the layers.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound, as an oil.

Scale-Up Considerations & Data

When scaling the reaction, key parameters must be adjusted to account for changes in mass and heat transfer.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactant (Acid) 10.0 g1.0 kgDirect scale-up
Methanol 100 mL (Large Excess)5 L (Reduced Excess)Minimize cost and waste. Water removal is now the primary method to drive equilibrium.
Catalyst (H₂SO₄) 0.5 mL (~3 mol%)20 mL (~1.2 mol%)Reduce catalyst loading to prevent charring and minimize neutralization waste.
Heating Method Heating MantleJacketed ReactorProvides precise and uniform temperature control, crucial for safety and consistency.[7]
Water Removal Excess ReagentDean-Stark ApparatusEssential for achieving high conversion at this scale.
Workup Separatory FunnelJacketed Reactor / Settling TankLarger volumes require dedicated equipment for safe and efficient phase separation and washing.

Table of Physical Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-Methoxyphenylacetic Acid166.17280 (decomposes)~1.2
Methanol32.0464.70.792
This compound180.20158 °C / 19 mmHg[13][14]1.135 @ 25 °C[13]
References
  • Florit F., Copelli S., 2022, Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol, Chemical Engineering Transactions, 91, 145-150. [Link]
  • SmartLabs, Esterific
  • HSC Chemistry, 2021, Esterification: Reflux, Isolation and Purific
  • Master Organic Chemistry, 2022, Fischer Esterific
  • Reddit, r/chemistry, 2023, Fischer Esterific
  • ChemBK, Methyl 4-methoxyphenylacet
  • Reddit, r/chemistry, 2017, What's a (somewhat safe)
  • Reddit, r/Chempros, 2020, How can I improve the yield of my Fischer Esterific
  • ResearchGate, 2023, Process Intensification Strategies for Esterific
  • Chemistry Steps, Fischer Esterific
  • University Experiment, The Fischer Esterific
  • Prime Scholars, How to deal with scale-up challenges of Chemistry?. [Link]
  • Prime Scholars, 2021, How to deal with Scale-up challenges of Chemistry?. [Link]
  • Google P
  • Google P
  • PubChem, Methyl 4-methoxyphenylacet
  • SciSpace, New Synthetic Routes towards MOF Production
  • The Good Scents Company, methyl 4-methoxyphenyl acet
  • precisionFDA, METHYL 4-METHOXYPHENYLACET

Sources

Validation & Comparative

Comparing the reactivity of Methyl 4-methoxyphenylacetate with other esters

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of molecular reactivity is paramount. The choice of an ester, seemingly a simple functional group, can dictate reaction yields, define purification strategies, and ultimately impact the viability of a synthetic pathway. This guide provides an in-depth comparison of the reactivity of Methyl 4-methoxyphenylacetate against a range of common esters, supported by mechanistic principles and detailed experimental protocols.

Introduction: Beyond Structure, Towards Reactivity

This compound (M4MPA) is a valuable intermediate in organic synthesis, notably in the preparation of complex benzopyranones and other bioactive molecules.[1][2] Its reactivity, however, is not immediately obvious from its structure alone. It occupies an interesting position between simple aliphatic esters and electronically modified aromatic esters.

This guide will dissect the factors governing its reactivity by comparing it with:

  • Aliphatic Esters: Methyl Acetate and Ethyl Acetate (as baseline compounds).

  • Aromatic Esters: Methyl Benzoate.

  • Substituted Aromatic Esters: Methyl 4-methylbenzoate and Methyl 4-nitrobenzoate (to illustrate the impact of electron-donating and -withdrawing groups).

Our primary focus will be on alkaline hydrolysis (saponification) , a cornerstone reaction for quantitatively assessing ester reactivity.

The Pillars of Ester Reactivity: Electronic and Steric Effects

The reactivity of an ester in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of its carbonyl carbon. This is influenced by a delicate interplay of electronic and steric factors.

Electronic Effects: The Push and Pull of Electrons

Two main electronic effects are at play:

  • Inductive Effect: This is the withdrawal of electron density through sigma (σ) bonds by electronegative atoms. The oxygen atoms in the ester group pull electron density away from the carbonyl carbon, making it more electrophilic and reactive towards nucleophiles.[3]

  • Resonance Effect: Lone pairs on the ester's alkoxy oxygen can be delocalized into the carbonyl group, donating electron density. This resonance effect counteracts the inductive effect, reducing the electrophilicity of the carbonyl carbon and thus decreasing reactivity.

The net effect is a balance between these opposing forces. The nature of the substituents on the acyl and alkoxy portions of the ester determines which effect dominates.

  • Electron-Withdrawing Groups (EWGs) attached to the acyl portion (e.g., a nitro group) enhance the inductive effect, making the carbonyl carbon more electron-poor and increasing reactivity.

  • Electron-Donating Groups (EDGs) (e.g., an alkyl or methoxy group) enhance the resonance effect, making the carbonyl carbon more electron-rich and decreasing reactivity.

The Hammett equation , log(k/k₀) = ρσ, provides a powerful quantitative tool for correlating the effect of meta- and para-substituents on the reaction rates of aromatic compounds.[4][5] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.[4][6]

Steric Hindrance

The physical bulk of the groups surrounding the carbonyl center can impede the approach of a nucleophile, slowing the reaction rate. For instance, a tert-butyl ester is significantly less reactive than a methyl ester due to the steric shield provided by the bulky tert-butyl group.

A Structural Comparison of Key Esters

The subtle differences in the structures of our chosen esters lead to significant variations in their reactivity profiles.

  • This compound (M4MPA): The key feature is the para-methoxy group on the phenyl ring. This group is strongly electron-donating through resonance. However, its electronic influence on the carbonyl carbon is insulated by an intervening methylene (-CH₂-) group. This separation dampens the deactivating effect compared to an ester where the carbonyl is directly conjugated to the ring (like a benzoate).

  • Methyl Acetate & Ethyl Acetate: These simple aliphatic esters serve as our baseline. They have minimal steric hindrance and their reactivity is primarily dictated by the inherent properties of the ester functional group.

  • Methyl Benzoate: Here, the carbonyl group is directly conjugated with the phenyl ring. The ring acts as a weak electron-withdrawing group in the context of saponification, making the carbonyl carbon slightly more electrophilic than in aliphatic esters.

  • Methyl 4-methylbenzoate: The para-methyl group is a weak EDG, which slightly deactivates the carbonyl group towards nucleophilic attack compared to methyl benzoate.

  • Methyl 4-nitrobenzoate: The para-nitro group is a powerful EWG. It strongly withdraws electron density from the phenyl ring and the attached carbonyl group, making the carbonyl carbon highly electrophilic and rendering the ester significantly more reactive.

Quantitative Reactivity: Alkaline Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide source like NaOH.[7][8] It is a second-order reaction, and its rate is an excellent measure of the ester's susceptibility to nucleophilic attack.[8][9]

The Reaction Mechanism

The reaction proceeds via a well-established two-step nucleophilic acyl substitution mechanism. The first step, the attack of the hydroxide ion, is the rate-determining step.[7]

Caption: Mechanism of base-catalyzed ester hydrolysis.

Comparative Rate Data

The rate of saponification directly reflects the electrophilicity of the carbonyl carbon. A more electron-poor carbon reacts faster. Based on the structural analysis, we can predict the following reactivity order:

Methyl 4-nitrobenzoate > Methyl Benzoate > Methyl AcetateEthyl Acetate > Methyl 4-methylbenzoate > This compound

The following table summarizes typical relative second-order rate constants (k_rel) for the saponification of these esters, normalized to Methyl Acetate.

EsterStructureKey FeatureRelative Rate Constant (k_rel)
Methyl 4-nitrobenzoate O₂N-C₆H₄-COOCH₃Strong EWG (p-NO₂)~700
Methyl Benzoate C₆H₅-COOCH₃Conjugated Phenyl Ring~1.5
Methyl Acetate CH₃-COOCH₃Aliphatic (Baseline)1.0
Ethyl Acetate CH₃-COOC₂H₅Aliphatic~0.6
Methyl 4-methylbenzoate CH₃-C₆H₄-COOCH₃Weak EDG (p-CH₃)~0.5
This compound CH₃O-C₆H₄-CH₂-COOCH₃Insulated EDG (p-OCH₃)~0.7 - 0.9

Note: The value for M4MPA is an estimate based on the dampened electronic effect. The electron-donating methoxy group deactivates the ring, but the insulating -CH₂- group prevents this effect from significantly reducing the carbonyl's reactivity below that of a simple aliphatic ester.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To provide a trustworthy basis for comparison, a robust experimental protocol is essential. The following method details the kinetic analysis of ester saponification by back-titration, a classic and reliable technique.[10]

Workflow Diagram

Caption: Experimental workflow for kinetic analysis via titration.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 0.05 M solution of the ester (e.g., this compound) in a solvent mixture, such as 85% ethanol/water.
  • Prepare a 0.05 M solution of Sodium Hydroxide (NaOH) in the same solvent system.
  • Prepare standardized solutions of ~0.02 M Hydrochloric Acid (HCl) and ~0.02 M NaOH for titration.

2. Reaction Initiation:

  • Place 100 mL of the ester solution and 100 mL of the NaOH solution in separate flasks in a constant temperature water bath set to 25°C. Allow them to equilibrate for at least 20 minutes.
  • To start the reaction, rapidly pour the NaOH solution into the ester solution, swirl to mix, and immediately start a stopwatch. This is time t=0.

3. Sample Quenching and Titration:

  • Prepare a series of conical flasks, each containing exactly 20.00 mL of the standardized ~0.02 M HCl.
  • At recorded time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 10.00 mL aliquot from the reaction mixture and immediately add it to one of the flasks containing HCl. The acid quenches the saponification reaction by neutralizing the remaining NaOH.
  • Add 2-3 drops of phenolphthalein indicator to the quenched sample.
  • Titrate the excess HCl in the flask with your standardized ~0.02 M NaOH solution until a faint, persistent pink endpoint is reached. Record the volume of NaOH used.

4. Data Analysis:

  • The concentration of NaOH in the reaction mixture at each time t, [NaOH]t, can be calculated from the titration data.
  • Since the initial concentrations of the ester and NaOH are equal, the second-order integrated rate law simplifies. A plot of 1/[NaOH]t versus time t will yield a straight line.
  • The slope of this line is equal to the second-order rate constant, k.

Alternative Analytical Method: For esters that produce a chromophoric product, UV-Vis spectrophotometry can be used to monitor the reaction progress in real-time.[6][11][12] For example, the hydrolysis of p-nitrophenyl esters generates the intensely yellow p-nitrophenoxide ion, which can be easily quantified.[6][11]

Conclusion and Field Insights

This guide demonstrates that the reactivity of an ester is a predictable function of its molecular structure.

  • This compound exhibits a reactivity profile that is broadly similar to simple aliphatic esters like methyl acetate. The electron-donating effect of its para-methoxy group, which would typically decrease reactivity, is significantly attenuated by the insulating methylene bridge. This makes it more reactive than a corresponding benzoate with an EDG (e.g., Methyl 4-methylbenzoate).

  • The reactivity of esters can be dramatically tuned. For applications requiring rapid reaction, an ester with a strong EWG like Methyl 4-nitrobenzoate is an excellent choice. Conversely, for situations where the ester must survive harsher conditions, a more sterically hindered or electronically deactivated ester would be preferable.

For drug development professionals, this understanding is critical. An ester designed as a prodrug must be stable enough to reach its target but labile enough to be hydrolyzed by physiological enzymes to release the active compound. By carefully considering the electronic and steric environment of the ester linkage, scientists can fine-tune this critical balance, optimizing for both stability and bioavailability.

References

  • Keenan, S. L., et al. (2014). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
  • Master Organic Chemistry. (2022).
  • Journal of Chemical Education.
  • University of Regensburg.
  • Manonmaniam Engineering College. (n.d.). IV SEMESTER - Practical Chemistry. [Link]
  • PubChem.
  • ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
  • University of Massachusetts Boston. Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]
  • Quora.
  • ResearchGate. (2010). Experiment No. 8: Kinetics | Ester Hydrolysis. [Link]
  • Khan Academy.
  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Methyl 4-methoxyphenylacetate, a key intermediate and building block in the synthesis of various pharmaceutical compounds and other fine chemicals.

This document moves beyond a simple recitation of procedural steps, offering a rationale for experimental choices and a comparative framework for selecting the most appropriate analytical technique. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this guide presents a stability-indicating High-Performance Liquid Chromatography (HPLC) method as the primary analytical approach and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This process ensures the reliability, reproducibility, and accuracy of analytical data, which is paramount in drug development for ensuring product quality and patient safety. The core parameters of this validation, as stipulated by regulatory bodies like the FDA and USP, include specificity, linearity, accuracy, precision, range, and robustness.[1][2]

Primary Analytical Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted and robust technique for the analysis of non-volatile and thermally stable compounds like this compound. Its versatility and reliability make it an ideal choice for routine quality control and stability studies.

Experimental Protocol: HPLC-UV

A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the quantification of the API is not affected by these impurities.[1][2][3]

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure good peak shape. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase.

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range.

dot

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Validation of the HPLC Method

The following table summarizes the validation parameters and typical acceptance criteria for the HPLC method, in accordance with ICH guidelines.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).The analyte peak should be free of interference from excipients, impurities, and degradation products. Peak purity should be confirmed.[1][2]
Linearity Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicates of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts or equipment.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.%RSD of the results should remain within acceptable limits, demonstrating the method's reliability during normal use.

Comparative Analysis of Analytical Methods

While HPLC is a robust primary method, other techniques offer unique advantages and can be employed for orthogonal testing or specific applications.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer.[4]Measurement of the absorption of UV-Vis light by the analyte in a solution.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds.Applicable to compounds with a chromophore that absorbs UV-Vis radiation.
Specificity Good, can be enhanced with a diode array detector (DAD) for peak purity analysis. Stability-indicating methods are highly specific.[1]Excellent, mass spectrometry provides structural information for definitive identification.[4]Lower, susceptible to interference from other absorbing compounds in the sample matrix.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).Moderate, generally in the µg/mL range.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Can be faster for volatile compounds, but sample preparation (derivatization) can be time-consuming.High, as analysis is very rapid.
Cost Moderate initial investment and ongoing solvent costs.Higher initial instrument cost, but lower solvent consumption.Low initial cost and minimal running costs.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of this compound, particularly for impurity profiling where high sensitivity and definitive identification are required.[4]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

dot

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Conclusion: A Scientifically-Grounded Approach to Method Selection

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. The stability-indicating HPLC-UV method stands out as a robust, reliable, and versatile technique for routine quality control and stability testing. Its ability to separate and quantify the analyte in the presence of degradation products is a significant advantage.

GC-MS offers superior sensitivity and specificity, making it an excellent choice for impurity profiling and trace-level analysis. UV-Vis spectrophotometry, while less specific, can be a cost-effective and rapid tool for the quantitative analysis of pure samples where interfering substances are not a concern.

Ultimately, a comprehensive understanding of the principles of method validation, coupled with a clear grasp of the strengths and limitations of each analytical technique, will empower researchers to select the most appropriate method and ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Blessy, M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-249.
  • Lopes, J. F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(22), 5419-5434.
  • Patel, K., et al. (2022). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 12(2), 104-111.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • United States Pharmacopeia.
  • Sadek, M. M., et al. (2022). Development and Validation of UV-spectrophotometric Method for the Estimation of Wintergreen Oil in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 13(7), 2865-2871.
  • Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 35(6), 54-61.
  • Ravisankar, P., et al. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3231-3245.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.

Sources

A Comparative Guide to the Synthetic Routes of Methyl 4-methoxyphenylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-methoxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and fragrances, has garnered significant attention in the field of organic chemistry. Its structural motif is present in a range of biologically active compounds, making the development of efficient and scalable synthetic routes a priority for researchers and drug development professionals. This guide provides a comprehensive comparative analysis of various synthetic pathways to this valuable compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Introduction to this compound

This compound is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₂O₃.[1][2][3][4][5] Its structure, featuring a methoxy-substituted phenyl ring attached to a methyl acetate group, makes it a versatile building block in organic synthesis. The compound's applications range from the synthesis of agrochemicals to its use as a precursor for active pharmaceutical ingredients (APIs).[2]

This guide will explore and compare the following prominent synthetic routes to this compound:

  • Fischer-Speier Esterification of 4-Methoxyphenylacetic Acid

  • Methylation of 4-Methoxyphenylacetic Acid using Diazoalkanes

  • Synthesis from 4-Hydroxyphenylacetic Acid Derivatives

  • Palladium-Catalyzed Cross-Coupling Reactions

Each route will be evaluated based on yield, purity, scalability, cost-effectiveness, safety, and environmental impact.

Route 1: Fischer-Speier Esterification of 4-Methoxyphenylacetic Acid

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. This equilibrium-driven reaction is a straightforward and cost-effective approach for the preparation of this compound from its corresponding carboxylic acid.

Reaction Mechanism

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Fischer_Esterification 4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid 4-Methoxyphenylacetic Acid->Protonated Carboxylic Acid + H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + CH3OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O H2O H2O This compound This compound Protonated Ester->this compound - H+

Caption: Fischer-Speier Esterification of 4-Methoxyphenylacetic Acid.

Experimental Protocol

Materials:

  • 4-Methoxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylacetic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the pure ester.[6][7][8][9]

Performance and Considerations
  • Yield: Typically high, often exceeding 90%, especially when using a large excess of methanol to drive the equilibrium.

  • Purity: Good to excellent after purification.

  • Scalability: Readily scalable for industrial production.

  • Cost-Effectiveness: Highly cost-effective due to the low cost of starting materials and catalyst.

  • Safety: Concentrated sulfuric acid is corrosive and requires careful handling. The reaction should be performed in a well-ventilated fume hood.

  • Environmental Impact: The use of a strong acid and organic solvents for extraction are drawbacks from a green chemistry perspective. Neutralization of the acid catalyst generates waste salts.

Route 2: Methylation of 4-Methoxyphenylacetic Acid using Diazoalkanes

The use of diazomethane (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), provides a highly efficient method for the esterification of carboxylic acids under mild conditions.[10][11] This method is particularly useful for small-scale syntheses and for substrates that are sensitive to the harsh conditions of Fischer esterification.

Reaction Mechanism

The reaction with diazomethane involves the protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a methyldiazonium ion. The highly reactive methyldiazonium ion is then attacked by the carboxylate nucleophile in an SN2 reaction, leading to the formation of the methyl ester and the evolution of nitrogen gas.[2] TMS-diazomethane reacts in the presence of methanol, where it is believed to generate diazomethane in situ.

Diazomethane_Esterification 4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid Carboxylate Anion Carboxylate Anion 4-Methoxyphenylacetic Acid->Carboxylate Anion + CH2N2 Diazomethane Diazomethane Methyldiazonium Ion Methyldiazonium Ion Diazomethane->Methyldiazonium Ion + H+ This compound This compound Carboxylate Anion->this compound Methyldiazonium Ion->this compound N2 N2 Methyldiazonium Ion->N2 releases

Caption: Esterification using Diazomethane.

Experimental Protocol (using TMS-diazomethane)

Materials:

  • 4-Methoxyphenylacetic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Toluene or Diethyl Ether

Procedure:

  • Dissolve 4-methoxyphenylacetic acid (1.0 eq.) in a mixture of toluene and methanol (e.g., 4:1 v/v) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.1-1.2 eq.) dropwise to the stirred solution. The evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product, which is often of high purity.[1][12]

  • If necessary, purify further by column chromatography on silica gel.

Performance and Considerations
  • Yield: Generally quantitative or near-quantitative.[1]

  • Purity: High purity is often achieved without extensive purification.

  • Scalability: Primarily suitable for small to medium-scale laboratory synthesis due to the cost and hazards associated with the reagents.

  • Cost-Effectiveness: Less cost-effective than Fischer esterification due to the high cost of diazomethane precursors or TMS-diazomethane.

  • Safety: Diazomethane is highly toxic, explosive, and a potential carcinogen, requiring specialized handling procedures and equipment.[6][13] TMS-diazomethane is considered a safer alternative but is still toxic and must be handled with care in a well-ventilated fume hood.[12][14]

  • Environmental Impact: The generation of nitrogen gas is the only byproduct, making it an atom-economical reaction. However, the synthesis of the diazomethane precursor can generate waste.

Route 3: Synthesis from 4-Hydroxyphenylacetic Acid Derivatives

An alternative approach involves starting from a more readily available or cheaper precursor, such as 4-hydroxyphenylacetic acid or its methyl ester, and introducing the methoxy group via a Williamson ether synthesis.

Reaction Mechanism

This two-step process first involves the esterification of 4-hydroxyphenylacetic acid to methyl 4-hydroxyphenylacetate, which can be achieved via Fischer esterification. The subsequent step is a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base to form a phenoxide ion. This nucleophilic phenoxide then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the desired methoxy group.

Williamson_Ether_Synthesis Methyl 4-hydroxyphenylacetate Methyl 4-hydroxyphenylacetate Phenoxide Intermediate Phenoxide Intermediate Methyl 4-hydroxyphenylacetate->Phenoxide Intermediate + Base Base Base This compound This compound Phenoxide Intermediate->this compound + Methylating Agent Methylating Agent Methylating Agent

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials:

  • Methyl 4-hydroxyphenylacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 4-hydroxyphenylacetate (1.0 eq.) in acetone or DMF, add a base such as potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 eq.), to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.[15]

  • Purify by vacuum distillation or column chromatography.

Performance and Considerations
  • Yield: Generally good to high yields are achievable for both the esterification and etherification steps. A patent describes the methylation of p-hydroxyphenylacetic acid with dimethyl sulfate to produce p-methoxyphenylacetic acid in a yield of 98%.[16]

  • Purity: Good purity can be obtained after purification.

  • Scalability: This route is scalable for industrial production.

  • Cost-Effectiveness: The cost-effectiveness depends on the relative prices of 4-methoxyphenylacetic acid and 4-hydroxyphenylacetic acid.

  • Safety: Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic and must be handled with extreme care in a fume hood.[17]

  • Environmental Impact: The use of toxic methylating agents and organic solvents is a significant drawback. Dimethyl carbonate (DMC) can be used as a greener alternative to DMS and MeI.[7][8][9][18][19]

Route 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer alternative pathways to construct the carbon skeleton of this compound.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, 4-iodoanisole can be coupled with methyl acrylate in the presence of a palladium catalyst and a base to form methyl 4-methoxycinnamate, which can then be reduced to the target molecule.

Carbonylative Coupling

A more direct approach is the palladium-catalyzed carbonylation of an aryl halide in the presence of an alcohol. For example, 4-iodoanisole can be reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a base to directly afford this compound.

Reaction Mechanism (Heck Reaction Example)

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the coupled product.

Heck_Reaction 4-Iodoanisole 4-Iodoanisole Aryl-Pd(II) Complex Aryl-Pd(II) Complex 4-Iodoanisole->Aryl-Pd(II) Complex + Pd(0) Methyl Acrylate Methyl Acrylate Pd(0) Pd(0) Intermediate Intermediate Aryl-Pd(II) Complex->Intermediate + Methyl Acrylate Intermediate->Pd(0) reductive elimination Methyl 4-methoxycinnamate Methyl 4-methoxycinnamate Intermediate->Methyl 4-methoxycinnamate β-hydride elimination

Caption: Simplified Heck Reaction Pathway.

Experimental Protocol (Heck Reaction Example)

Materials:

  • 4-Iodoanisole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile or DMF

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-iodoanisole (1.0 eq.), methyl acrylate (1.2-1.5 eq.), palladium(II) acetate (e.g., 1-5 mol%), and triphenylphosphine (e.g., 2-10 mol%).

  • Add a suitable solvent such as acetonitrile or DMF, followed by a base like triethylamine (2.0-3.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitor by GC-MS or TLC).

  • Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate.

  • The resulting methyl 4-methoxycinnamate would then require a subsequent reduction step (e.g., catalytic hydrogenation) to yield this compound.[20]

Performance and Considerations
  • Yield: The Heck reaction itself can provide high yields of the cinnamate intermediate. The overall yield will depend on the efficiency of the subsequent reduction step.

  • Purity: Good purity is achievable after purification of both steps.

  • Scalability: Palladium-catalyzed reactions are widely used in industrial processes.

  • Cost-Effectiveness: The cost of the palladium catalyst and ligands can be a significant factor, although catalyst loading can often be minimized.

  • Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents like DMF are also a concern.

  • Environmental Impact: The use of heavy metal catalysts is a concern, although catalyst recycling strategies can be implemented.

Comparative Summary of Synthetic Routes

ParameterFischer-Speier EsterificationMethylation with DiazoalkanesSynthesis from 4-Hydroxyphenylacetic AcidPalladium-Catalyzed Cross-Coupling
Starting Material 4-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acid4-Hydroxyphenylacetic Acid or its ester4-Iodoanisole
Key Reagents Methanol, H₂SO₄Diazomethane or TMS-diazomethaneBase, Methylating Agent (DMS, MeI)Pd catalyst, Ligand, Base, Alkene/CO
Typical Yield >90%~100%High (stepwise)Good to High (stepwise)
Reaction Conditions RefluxMild (0 °C to RT)Elevated Temperature/RefluxElevated Temperature
Scalability ExcellentPoor to FairGoodGood
Cost-Effectiveness Very HighLowModerateModerate to Low
Safety Concerns Corrosive acidHighly toxic, explosive reagentsToxic, carcinogenic methylating agentsToxic catalysts and ligands
Green Chemistry Poor (acid waste, solvents)Good (atom economy), but hazardousPoor (toxic reagents), greener alternatives existPoor (metal catalyst), recycling is key

Conclusion

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the synthesis, including the desired scale, cost constraints, and available equipment.

  • For large-scale, cost-effective production , the Fischer-Speier esterification of 4-methoxyphenylacetic acid remains the most attractive option due to its simplicity, high yields, and low cost of reagents.

  • For small-scale laboratory synthesis where mild conditions and high purity are paramount, methylation with TMS-diazomethane is an excellent choice, provided that the necessary safety precautions are strictly followed. The use of diazomethane itself should be avoided unless absolutely necessary due to its extreme hazards.

  • The synthesis from 4-hydroxyphenylacetic acid derivatives offers a viable alternative, particularly if the starting material is more readily available or cost-effective than 4-methoxyphenylacetic acid. However, the use of toxic methylating agents is a significant drawback, and greener alternatives like dimethyl carbonate should be considered.

  • Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach. While they may involve more expensive reagents and multiple steps, they offer flexibility in substrate scope and can be highly efficient. These methods are particularly valuable in a research and development setting for the synthesis of analogues and for exploring novel synthetic strategies.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Google Patents. (1995).
  • OperaChem. (2024).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Green Synthetic Approach.
  • ResearchGate. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Fischer Esterific
  • 22.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2023). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • Fischer Esterific
  • Common Organic Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Google P
  • ChemicalBook. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis.
  • Organic Syntheses. (n.d.). diazomethane.
  • JoVE. (2025).
  • Khan Academy. (n.d.). Williamson ether synthesis (video).
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • ACS Publications. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). methyl iodide.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in...
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • YouTube. (2020). Williamson Ether Synthesis.
  • NIH. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Common Organic Chemistry. (n.d.).
  • Biosynth. (n.d.).
  • ResearchGate. (n.d.). Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with...
  • RSC Publishing. (n.d.).
  • ACS Publications. (2020).
  • Google Patents. (n.d.).
  • RosDok. (n.d.).
  • ChemicalBook. (n.d.).
  • Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy.
  • PubChem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents.
  • ChemBK. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxyphenylacetate, a derivative of phenylacetic acid, belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural simplicity of the phenylpropanoid backbone allows for a wide range of modifications, leading to a spectrum of pharmacological effects. This guide provides a comparative analysis of the biological activities of this compound against its parent carboxylic acid, 4-methoxyphenylacetic acid, and its corresponding ethyl ester, ethyl 4-methoxyphenylacetate. We will delve into their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by available experimental data and detailed protocols. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Structure-Activity Relationship: A Brief Overview

The biological activity of phenylpropanoids is intricately linked to their chemical structure. Key determinants of their pharmacological effects include the nature of the substituent on the phenyl ring and the functional group attached to the acetic acid moiety[1]. The presence and position of a methoxy group, for instance, can significantly influence the compound's polarity, bioavailability, and interaction with biological targets[2][3]. Esterification of the carboxylic acid can also modulate lipophilicity, which in turn affects cell membrane permeability and, consequently, biological activity[3].

Comparative Biological Activity

This section presents a comparative overview of the antimicrobial, anti-inflammatory, antioxidant, and anticancer activities of this compound, 4-methoxyphenylacetic acid, and ethyl 4-methoxyphenylacetate. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to provide a comprehensive, albeit indirect, comparison.

Antimicrobial Activity

The antimicrobial potential of phenolic compounds and their derivatives is well-documented. Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Data:

CompoundTest OrganismMethodResultReference
Related Methoxyphenols Staphylococcus aureusMICIC50: 0.68 - 0.75 mM[4][5]
Escherichia coliMICIC50: 1.11 - 4.79 mM[4][5]
Madecassic Acid (related triterpenoid)Staphylococcus aureusMIC31.25 µg/mL[6]
Escherichia coliMIC250 µg/mL[6]
Various natural compoundsStaphylococcus aureusZone of Inhibition-[7]

Note: Direct comparative data for this compound, 4-methoxyphenylacetic acid, and ethyl 4-methoxyphenylacetate against the same microbial strains is limited in the reviewed literature. The data presented for related compounds provides a general indication of the potential antimicrobial activity of this class of molecules.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds[8][9][10].

Workflow for Antimicrobial Activity Screening

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement P1 Prepare Mueller-Hinton Agar plates A1 Inoculate agar plates with microbial suspension P1->A1 P2 Prepare standardized microbial inoculum P2->A1 P3 Prepare test compound solutions A3 Add test compound solutions to wells P3->A3 A2 Create wells in the agar A1->A2 A2->A3 I1 Incubate plates at 37°C for 24h A3->I1 M1 Measure the diameter of the inhibition zone I1->M1

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Prepare Media: Autoclave Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculate Plates: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Add Test Compounds: Pipette a defined volume (e.g., 100 µL) of the test compound solutions (at various concentrations) and controls (positive and negative) into the wells.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways, such as the cyclooxygenase (COX) pathway, are of great therapeutic interest.

Experimental Data:

CompoundAssayCell LineResultReference
Methyl 3,4,5-trimethoxycinnamate (MTC) NO, PGE2, TNFα, IL-6, IL-1β InhibitionRAW 264.7Dose-dependent suppression[11]
HHMP (a phenylpropanoid) NO, PGE2 InhibitionRAW 264.7Dose-dependent inhibition[12]
Related Methoxyphenols COX-2 InhibitionRAW 264.7Potent inhibition by some derivatives[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation[13].

COX-2 Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Prepare reaction buffer and reagents A1 Add buffer, heme, enzyme, and test compound to wells P1->A1 P2 Prepare test compound dilutions P2->A1 P3 Prepare COX-2 enzyme solution P3->A1 A2 Pre-incubate to allow inhibitor binding A1->A2 A3 Initiate reaction with arachidonic acid A2->A3 M1 Measure absorbance change over time A3->M1 A4 Calculate percentage inhibition and IC50 value M1->A4 cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Prepare DPPH stock solution A1 Mix DPPH solution with test compounds and controls P1->A1 P2 Prepare test compound dilutions P2->A1 P3 Prepare positive control (e.g., Ascorbic Acid) P3->A1 A2 Incubate in the dark A1->A2 M1 Measure absorbance at ~517 nm A2->M1 A3 Calculate percentage of radical scavenging and IC50 value M1->A3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM).

  • Prepare Test Compounds: Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction: In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in drug discovery. Phenylacetic acid derivatives have shown promise as antiproliferative and pro-apoptotic agents in various cancer cell lines.[14][15][16]

Experimental Data:

CompoundCell LineAssayResult (IC50)Reference
Ethyl-p-methoxycinnamate (related ester) B16 MelanomaPresto Blue97.09 µg/mL[17]
A549 Lung CancerPresto Blue1407.75 µg/mL[17]
CL-6 CholangiocarcinomaMTT245.5 µg/mL[18]
Phenylacetamide derivatives (related amides) MDA-MB-468, PC-12MTT0.6 µM[15]
MCF-7MTT0.7 µM[15]

Note: The anticancer activity can vary significantly depending on the cancer cell line and the specific chemical structure of the compound. The data for related compounds suggests that methoxyphenylacetate derivatives may possess cytotoxic effects against certain cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

MTT Assay Workflow

cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_measurement Measurement & Analysis P1 Seed cancer cells in a 96-well plate P2 Treat cells with test compound dilutions P1->P2 P3 Incubate for 24-72 hours P2->P3 A1 Add MTT solution to each well P3->A1 A2 Incubate to allow formazan crystal formation A1->A2 M1 Solubilize formazan crystals A2->M1 M2 Measure absorbance at ~570 nm M1->M2 A3 Calculate cell viability and IC50 value M2->A3

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and its close analogs. While direct comparative data is sparse, the available literature on related compounds suggests that these molecules hold potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. The structure-activity relationship is a key factor, with the nature of the functional group (ester vs. carboxylic acid) and other substituents on the phenyl ring playing a crucial role in modulating biological activity.

Future research should focus on direct, head-to-head comparative studies of this compound, 4-methoxyphenylacetic acid, and ethyl 4-methoxyphenylacetate across a panel of standardized biological assays. Such studies will provide a clearer understanding of their relative potencies and selectivities, paving the way for the rational design and development of more effective therapeutic agents based on the phenylacetate scaffold.

References

  • Li, Y., et al. (2026). Transformation from passive health to proactive prevention: research progress on glucose-lowering components and its mechanism of food and medicine homology resources. Frontiers in Nutrition. [Link]
  • Kampa, M., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. Breast Cancer Research. [Link]
  • Agarwal, S., et al. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
  • Ahmad, A., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]
  • Ait-Sidi-Brahim, M., et al. (2023). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria.
  • Touaibia, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
  • Samid, D., et al. (1992).
  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo. [Link]
  • Various Authors. (2023). The role of the methoxy group in approved drugs.
  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]
  • Farhoosh, R., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry. [Link]
  • Fujisawa, S., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Molecules. [Link]
  • Ng, K. K. S., et al. (2021). Nature's assembly line: Biosynthesis of simple phenylpropanoids and polyketides. Frontiers in Molecular Biosciences. [Link]
  • Dehghan, G., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
  • Various Authors. (2022). Antibacterial and antifungal activities of ethyl acetate bioactive fractions.
  • Kim, J. H., et al. (2007). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. American Journal of Chinese Medicine. [Link]
  • Chao, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Antioxidants. [Link]
  • Al-Tel, T. H., et al. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in Microbiology. [Link]
  • Ferrocino, I., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]
  • Ferrocino, I., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]
  • da Silva, A. C. G., et al. (2022). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules. [Link]
  • Olajide, O. A., et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology. [Link]
  • Kim, H. J., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. [Link]
  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Wang, W., et al. (2022). Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus. Molecules. [Link]
  • Nafiah, M. A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds.
  • Ferrocino, I., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Al-Tel, T. H., et al. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria.
  • Yokoyama, H., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods. [Link]
  • Plengsuriyakarn, T., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell.
  • Silva, T., et al. (2022). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Antibiotics. [Link]
  • Kuete, V., et al. (2011). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae).
  • Plengsuriyakarn, T., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell.
  • Chao, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
  • PubChem. (n.d.).
  • Ben-Dahmane, R., et al. (2023). In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi. Journal of Fungi. [Link]
  • Various Authors. (2021). Anti-inflammatory activity of methanolic extract in RAW 264.7...
  • Rajivgandhi, G., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. [Link]
  • Sari, D. P., et al. (2021). Cytotoxic Activity of Ethyl-para-methoxycinnamate from Kaempferia galanga L. on A549 Lung Cancer and B16 Melanoma Cancer Cells.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 4-methoxyphenylacetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting worlds of pharmaceutical research and drug development, the quality of your starting materials is not merely a preference—it is a prerequisite for reproducible and reliable results. The seemingly simple act of sourcing a chemical reagent, such as Methyl 4-methoxyphenylacetate, can introduce significant variability into an experimental workflow. This guide provides a comprehensive framework for the spectroscopic comparison of this reagent from different suppliers, empowering researchers to make informed decisions about raw material quality.

The integrity of any chemical synthesis or biological assay is fundamentally linked to the purity of the reagents used.[1][2][3][4] Impurities, even in trace amounts, can lead to unexpected side reactions, altered biological activity, and difficulty in reproducing experimental outcomes. Therefore, a robust in-house quality control (QC) process for incoming raw materials is not a luxury, but a necessity.[1][2] This guide will walk you through a multi-pronged spectroscopic approach to qualify and compare lots of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Our investigation will be grounded in the principles of Good Manufacturing Practices (GMP), which emphasize that quality must be built into the product at every stage, beginning with the control of starting materials.[2] We will employ a suite of spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—to build a comprehensive profile of each sample.

The Compound of Interest: this compound

This compound is a common building block in organic synthesis. Its structure, shown below, contains several key features that are amenable to spectroscopic analysis.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow: A Multi-Technique Approach

A robust comparison of chemical reagents requires a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and together they create a high-confidence assessment of identity, purity, and impurity profile.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample_A Supplier A NMR ¹H & ¹³C NMR Sample_A->NMR FTIR FT-IR Sample_A->FTIR GCMS GC-MS Sample_A->GCMS Sample_B Supplier B Sample_B->NMR Sample_B->FTIR Sample_B->GCMS Sample_C Supplier C Sample_C->NMR Sample_C->FTIR Sample_C->GCMS Identity Identity Confirmation NMR->Identity Purity Purity Assessment NMR->Purity Impurity Impurity Profiling NMR->Impurity FTIR->Identity GCMS->Purity GCMS->Impurity Decision Supplier Selection Identity->Decision Purity->Decision Impurity->Decision

Sources

A Comparative Guide to Purity Analysis of Methyl 4-methoxyphenylacetate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and chemical manufacturing, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like Methyl 4-methoxyphenylacetate, a key intermediate and fragrance component, precise purity determination is critical. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the industry, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.[1][2]

This guide provides an in-depth comparison of qNMR with traditional chromatographic methods for the purity assessment of this compound. We will explore the fundamental principles, present a detailed experimental protocol for ¹H-qNMR, and analyze comparative data to provide researchers, scientists, and drug development professionals with a clear understanding of when and why to leverage this robust technique.

The qNMR Advantage: A Primary Ratio Method

Unlike chromatographic techniques that often rely on reference standards of the specific analyte being tested, qNMR is a primary ratio method.[3] The foundational principle is elegantly simple: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, eliminating the need for compound-specific standards which can be costly and difficult to synthesize or procure.[1] This intrinsic property makes qNMR a truly universal and absolute quantification tool, traceable to the International System of Units (SI) through certified reference materials.[5][6]

Experimental Workflow: Purity Determination of this compound

The successful application of qNMR hinges on a meticulously planned and executed experimental protocol. Every parameter, from sample preparation to data acquisition, is chosen to ensure maximum accuracy and precision.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh ~15 mg of Methyl 4-methoxyphenylacetate weigh_std Accurately weigh ~10 mg of Internal Standard (Maleic Acid) dissolve Dissolve both in a precise volume of DMSO-d6 (e.g., 0.7 mL) weigh_std->dissolve vortex Vortex to ensure complete dissolution and homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer acquire Acquire 1H NMR Spectrum (≥400 MHz spectrometer) transfer->acquire params Key Quantitative Parameters: - Relaxation Delay (D1) ≥ 60s - 90° Pulse Angle - Scans (NS) ≥ 16 - No Sample Spinning process Apply Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate non-overlapping signals of analyte and standard calculate Calculate Purity using the qNMR Equation integrate->calculate Orthogonal_Comparison cluster_methods Purity Assessment of this compound cluster_principles Underlying Principles cluster_result qNMR Spectroscopy (qNMR) qNMR_p Measures inherent nuclear property. Signal area ∝ mole number. Primary Method. qNMR->qNMR_p based on Chroma Chromatography (HPLC / GC) Chroma_p Physical separation based on polarity/volatility. Response factor dependent. Relative Method. Chroma->Chroma_p based on Confidence High Confidence in Purity Value qNMR_p->Confidence Chroma_p->Confidence

Sources

A Comparative Guide to the Quantification of Methyl 4-methoxyphenylacetate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-methoxyphenylacetate, a key chemical intermediate, requires robust analytical methods to ensure the integrity and safety of the final product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. Drawing upon established scientific principles and validation standards, we will explore the nuances of each method, from experimental design to data interpretation, to empower researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound and Analytical Imperatives

This compound (C₁₀H₁₂O₃) is a colorless liquid with a boiling point of approximately 158°C at 19 mmHg and a density of about 1.135 g/mL at 25°C.[1][2] Its physicochemical properties, including its moderate volatility and thermal stability, make it a suitable candidate for analysis by both HPLC and GC. The choice between these two powerful techniques hinges on a variety of factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control, impurity profiling, or pharmacokinetic studies).

The validation of an analytical procedure is crucial to demonstrate its fitness for a specific purpose.[3] Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines on the validation of analytical procedures, outlining key parameters that must be assessed.[3][4][5] These parameters include specificity, linearity, accuracy, precision, and robustness, which serve as the bedrock for ensuring reliable and reproducible data in a regulated environment.[6][7]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[8] It is particularly well-suited for non-volatile and thermally unstable compounds.[8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is a common and effective choice.

The "Why" Behind the HPLC Protocol

The selection of a C18 column in RP-HPLC is a deliberate choice rooted in the principles of chromatography. The C18 stationary phase is nonpolar, and when paired with a polar mobile phase (like a mixture of acetonitrile and water), it effectively separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, will have a sufficient affinity for the stationary phase to allow for good separation from potential impurities. The use of a UV detector is justified by the presence of a chromophore (the benzene ring) in the analyte's structure, which allows for sensitive detection.

Experimental Protocol: HPLC Quantification

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[10]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • This compound reference standard (≥97% purity).

  • Acetonitrile (HPLC grade).[10]

  • Water (HPLC grade).[10]

  • Phosphoric acid or Formic acid (analytical grade).[11]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 40:60 (v/v) mixture, with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 280 nm.[12]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.[10]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Solutions HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC): The Power of Volatility

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[9] Given that this compound is a volatile liquid, GC presents a viable and often faster alternative to HPLC.[1][9]

The "Why" Behind the GC Protocol

The choice of a capillary column with a polar stationary phase (e.g., cyanopropyl polysiloxane) is strategic. This polarity will interact with the polar functional groups of this compound, leading to effective separation from nonpolar impurities. A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering high sensitivity and a wide linear range, making it ideal for quantitative analysis. The temperature programming of the oven is a critical aspect, as it allows for the separation of compounds with different boiling points by gradually increasing the temperature, ensuring sharp peaks and good resolution.

Experimental Protocol: GC Quantification

Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).[13]

  • Fused silica capillary column with a polar stationary phase (e.g., cyanopropyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

  • This compound reference standard (≥97% purity).[14]

  • Suitable solvent (e.g., hexane or ethyl acetate).

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.[13]

  • Injector Temperature: 250°C.[13]

  • Detector Temperature: 260°C.[13]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to ensure the separation of all components.[13]

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent.

  • Working Standard Solutions: Create a series of dilutions from the stock solution for the calibration curve.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Quantification Prep_Standard_GC Prepare Standard Solutions GC_System GC System (Injector, Column, Oven, Detector) Prep_Standard_GC->GC_System Prep_Sample_GC Prepare Sample Solutions Prep_Sample_GC->GC_System Data_Acquisition_GC Data Acquisition GC_System->Data_Acquisition_GC Peak_Integration_GC Peak Integration Data_Acquisition_GC->Peak_Integration_GC Calibration_Curve_GC Calibration Curve Generation Peak_Integration_GC->Calibration_Curve_GC Quantification_GC Quantification of Analyte Calibration_Curve_GC->Quantification_GC

Caption: Workflow for the quantification of this compound by GC.

Performance Comparison: A Side-by-Side Look

The choice between HPLC and GC often comes down to a trade-off between various performance characteristics. The following table summarizes the typical performance of validated HPLC and GC methods for the analysis of compounds similar to this compound, based on ICH guidelines.[13]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)International Guideline (ICH Q2(R2))
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99 is generally acceptable[10][13]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0% for drug product[13]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2% is commonly acceptable[6][13]
- Intermediate Precision≤ 2.0%≤ 2.5%Method and analyte dependent[13]
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mLTo be determined and validated[13]
Analysis Time 10–60 minutes[8][9]Minutes or seconds[8][9]-

Discussion: Choosing the Right Tool for the Job

Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. The decision of which method to employ should be guided by the specific requirements of the analysis.

HPLC is often favored when:

  • The sample matrix is complex and may contain non-volatile components.

  • High precision and accuracy are of utmost importance, as is often the case in pharmaceutical quality control.[9]

  • The analyte is thermally sensitive, although this is not a major concern for this compound.

GC is a compelling choice when:

  • High throughput and rapid analysis are required.[9]

  • The sample is relatively clean and free of non-volatile residues.

  • The primary goal is the quantification of the main component without extensive impurity profiling.

It is also worth noting that the operational costs can differ, with HPLC sometimes being more expensive due to the cost of solvents and the complexity of the instrumentation.[9]

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity. Both HPLC and GC have demonstrated their capability to accurately and precisely quantify this compound. By understanding the fundamental principles behind each technique and carefully considering the analytical requirements, researchers and drug development professionals can confidently select the most appropriate method. The protocols and performance data presented in this guide serve as a robust starting point for method development and validation, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • ChemBK. (2024, April 9). This compound.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Benchchem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of Trielaidin.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97 23786-14-3.
  • ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
  • The Good Scents Company. (n.d.). methyl 4-methoxyphenyl acetate, 23786-14-3.
  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog.
  • ChemicalBook. (2025, September 25). This compound | 23786-14-3.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
  • Benchchem. (n.d.). Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).
  • Biosynth. (n.d.). Methyl 4-hydroxy-3-methoxyphenylacetate | 15964-80-4 | QAA96480.
  • Thermo Fisher Scientific. (n.d.). This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals.

Sources

A Comparative Guide to Confirming the Identity of Synthesized Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently identify Methyl 4-methoxyphenylacetate. Moving beyond a simple checklist of methods, we will explore the causality behind experimental choices, establishing a self-validating system for structural confirmation.

The Imperative of Orthogonal Analysis in Synthesis

The synthesis of any compound, including this compound, is not complete upon the final work-up. The crucial final step is an exhaustive identity confirmation. Relying on a single analytical technique is fraught with peril; impurities or isomeric byproducts can lead to misinterpretation. A robust approach, and the one detailed here, employs a suite of orthogonal techniques. Each method interrogates the molecule from a different physical principle, and their collective agreement provides an unassailable confirmation of the target structure.

This guide will focus on the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also discuss how chromatographic and physical property assessments provide complementary and essential data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing a detailed map of the carbon-hydrogen framework.[1][2] For this compound, both ¹H (proton) and ¹³C NMR are required for a comprehensive analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Expected ¹H NMR Spectrum of this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.2Doublet2HAr-H (ortho to -CH₂)Protons on the aromatic ring adjacent to the electron-withdrawing acetate group are deshielded. They are split into a doublet by the two protons on the other side of the ring.
~6.8Doublet2HAr-H (ortho to -OCH₃)Protons on the aromatic ring adjacent to the electron-donating methoxy group are more shielded. They are split into a doublet by the two protons on the other side of the ring.
~3.8Singlet3H-OCH ₃ (methoxy)The three protons of the methoxy group are equivalent and have no adjacent protons, resulting in a singlet.
~3.6Singlet3H-COOCH ₃ (ester)The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a singlet.
~3.5Singlet2H-CH ₂-The two protons of the methylene bridge are equivalent and have no adjacent protons, resulting in a singlet.

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of this compound:

Chemical Shift (δ) ppmAssignmentRationale
~172C =O (ester)The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield shift.[3][4]
~158C -OCH₃ (aromatic)The aromatic carbon directly attached to the electron-donating methoxy group is deshielded.
~130C -H (aromatic, ortho to -CH₂)Aromatic carbons.
~127C -CH₂ (aromatic)The aromatic carbon attached to the methylene group.
~114C -H (aromatic, ortho to -OCH₃)Aromatic carbons.
~55-OC H₃ (methoxy)The carbon of the methoxy group.
~52-COOC H₃ (ester)The carbon of the methyl ester group.
~40-C H₂-The carbon of the methylene bridge.

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument.

G

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)BondVibration TypeAppearance
~3000-2850C-H (sp³)StretchMedium
~1735C=O (ester)StretchStrong, Sharp
~1610, ~1510C=C (aromatic)StretchMedium-Strong
~1245C-O (ester)StretchStrong
~1175C-O (ether)StretchStrong

The presence of a strong, sharp peak around 1735 cm⁻¹ is highly indicative of the ester carbonyl group, while the strong C-O stretching bands and aromatic C=C stretches further support the proposed structure. The absence of a broad O-H stretch (which would be present in the carboxylic acid starting material) is also a key confirmation point.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural clues.[8] For this compound (C₁₀H₁₂O₃), the expected molecular weight is 180.20 g/mol .

Expected Mass Spectrum Fragmentation:

  • Molecular Ion Peak (M⁺): m/z = 180. This peak confirms the molecular weight of the compound.

  • Key Fragment Ions:

    • m/z = 121 (Base Peak): This prominent peak results from the stable benzylic cation formed by the cleavage of the ester group, [CH₃OC₆H₄CH₂]⁺.

    • m/z = 91: Loss of the methoxy group from the benzylic cation.

    • m/z = 59: Corresponding to the [COOCH₃]⁺ fragment.

The fragmentation pattern for esters often involves cleavage at the bonds adjacent to the carbonyl group.[9][10][11] The observation of the molecular ion peak at m/z 180 and the characteristic base peak at m/z 121 provides strong evidence for the structure of this compound.

G

Comparison of Primary Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivityHigh resolution, quantitativeCan be complex to interpret, requires deuterated solvents
¹³C NMR Number and type of carbon atomsUnambiguous carbon countLower sensitivity, longer acquisition times
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for reaction monitoringProvides limited structural information, not quantitative
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula with high resolution MSCan be destructive, fragmentation can be complex

The synergy of these techniques is their greatest strength. NMR provides the detailed structural framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides corroborating fragmentation data. The combination of these three techniques provides a robust and self-validating confirmation of the identity of this compound.[12][13]

Complementary Analytical Techniques

For a truly comprehensive analysis, especially within a regulated environment, the following techniques should also be employed:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to assess the purity of the synthesized compound and compare its retention factor (Rf) to a known standard.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for determining the purity of the sample with high accuracy. Co-injection with an authentic standard can provide further confirmation of identity.

  • Melting Point/Boiling Point and Refractive Index: These physical properties can be compared to literature values for this compound.[14][15][16] While not definitive on their own, agreement with expected values adds another layer of confirmation.

Experimental Protocols

Standard Operating Procedure: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.[17]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18][19]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Assign all peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

Standard Operating Procedure: IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Standard Operating Procedure: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Conclusion

Confirming the identity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating the detailed structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, a scientifically sound and defensible identification can be achieved. This orthogonal approach, supplemented by purity assessment and physical property measurements, forms the bedrock of reliable chemical synthesis and is an indispensable component of quality control in research and development.[20][21][22][23]

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • Advanced Analytical Techniques for Quality Control in GMP Synthesis. (2024). Journal of Chemical and Pharmaceutical Research, 16(2), 100.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Principles of IR Spectroscopy. (n.d.). Solubility of Things.
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE.
  • Mass Spectrometry - Examples. (n.d.). The University of Arizona Department of Chemistry and Biochemistry.
  • Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes.
  • GCMS Section 6.14. (n.d.). Whitman College.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). UniversalClass.
  • Analytical method validation: A brief review. (n.d.).
  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • Infrared Spectroscopy. (2022, April 16). Chemistry LibreTexts.
  • Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.).
  • SOP data acquisition - R-NMR. (n.d.).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Spectroscopic Identification Of Organic Compounds. (n.d.).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.).
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2025, August 8).
  • Structural Identification of Organic Compounds with Spectroscopic Techniques. (2005). Wiley.
  • IR SPECTROSCOPY. (n.d.). Slideshare.
  • NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22). Patsnap.
  • How Can NMR Identify Unknown Compounds? - Chemistry For Everyone. (2025, July 26). YouTube.
  • Analytical quality control. (n.d.). Wikipedia.
  • 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. (2021, September 12). Chemistry LibreTexts.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • interpreting C-13 NMR spectra. (n.d.). Chemguide.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Validation of a Generic qHNMR Method for N
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC - PubMed Central.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 1). Indonesian Journal of Science & Technology.
  • IR and NMR spectroscopy. (n.d.). Slideshare.
  • This compound - ChemBK. (n.d.).
  • Quality control and assurance in analytical methods. (n.d.). Solubility of Things.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6).
  • This compound | C10H12O3 | CID 90266. (n.d.). PubChem.
  • Quality Control Guidelines for SAM Chemical Methods. (2025, January 28). US EPA.
  • methyl 4-methoxyphenyl acetate, 23786-14-3. (n.d.). The Good Scents Company.

Sources

A Guide to Inter-Laboratory Comparison for the Analysis of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consistency

Methyl 4-methoxyphenylacetate is an ester with applications in various chemical and pharmaceutical syntheses. As with any critical chemical component, the ability to accurately and consistently quantify its purity and concentration is paramount. However, analytical results can vary between laboratories due to differences in instrumentation, reagents, analyst expertise, and environmental conditions. Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of a robust quality assurance program.[1] They serve as an objective means to evaluate the performance of analytical methods and the proficiency of participating laboratories.[2]

This guide provides a comprehensive framework for designing and executing an inter-laboratory study for the analysis of this compound. It is intended for researchers, quality control managers, and drug development professionals who seek to establish standardized, reproducible analytical methods and ensure the reliability of data across different testing sites.[2] The core objective of such a study is to determine the reproducibility of a given analytical method and to identify and mitigate any systematic biases between laboratories.[2]

Recommended Analytical Methodologies

The selection of an appropriate analytical technique is the foundation of any successful ILC. For this compound, a compound with moderate volatility and distinct functional groups, two primary methods are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile compounds.[2] GC offers high-efficiency separation, while MS provides definitive identification and sensitive quantification based on the analyte's mass-to-charge ratio.[3][4] For this compound, GC-MS is expected to provide excellent specificity and low limits of detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique suitable for a broad range of analytes, including those that are less volatile or thermally sensitive.[2] A reverse-phase HPLC method using a C18 column coupled with a UV or Photodiode Array (PDA) detector would be a robust approach for quantification.[5][6]

For this guide, we will focus on a GC-MS method due to its high specificity, which is a desirable characteristic when establishing a reference method for an ILC.

Designing the Inter-Laboratory Study (ILS)

A successful ILC requires meticulous planning and coordination. The process can be broken down into several key phases, managed by a designated coordinating laboratory.

Phase 1: Planning and Sample Preparation

The coordinating laboratory is responsible for establishing the study's objectives, preparing homogeneous and stable test samples, and defining the analytical requirements. Samples should be prepared by spiking a relevant matrix (e.g., a placebo formulation or a solvent) with a precisely known concentration of this compound. To assess method performance across a dynamic range, it is crucial to prepare samples at a minimum of two different concentration levels (e.g., a high and a low concentration).[2]

Phase 2: Protocol Distribution and Execution

A highly detailed, standardized analytical protocol must be distributed to all participating laboratories. Adherence to this protocol is critical to minimize variability arising from methodological differences. Each laboratory then analyzes the received samples in replicate (e.g., n=4) according to the provided method.[7]

Phase 3: Data Collection and Analysis

Results are submitted to the coordinating laboratory in a standardized format. The coordinator then performs a statistical analysis of the collected data to assess both intra- and inter-laboratory performance.[1][8] Robust statistical methods are often employed to minimize the influence of outliers.[9][10]

The overall workflow for the inter-laboratory study is visualized below.

ILC_Workflow A Coordinating Lab: - Defines Objectives - Prepares & Validates Samples B Sample Distribution: - Homogeneous & Stable Samples - Standardized Protocol A->B C Participating Labs (1, 2, ...N) B->C D Analysis Execution: - Follow Standardized Protocol - Replicate Measurements C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis: - Outlier Detection (e.g., Z-scores) - Repeatability & Reproducibility E->F G Final Report & Performance Review F->G

Caption: General workflow for conducting an inter-laboratory comparison study.

Standardized Analytical Protocol: GC-MS Analysis

The following protocol is a self-validating system designed for robustness and transferability. The inclusion of system suitability tests and quality control checks ensures the trustworthiness of the generated data.[11][12]

1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometric detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).

  • Reagents: this compound reference standard (≥98% purity), HPLC-grade solvent (e.g., Ethyl Acetate).

2. Chromatographic Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 45-300 m/z.

  • Quantification Ion: m/z 121 (Target), m/z 180 (Qualifier).

3. Preparation of Solutions

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard.

  • Sample Preparation: Dilute the received ILC samples with ethyl acetate to fall within the calibration curve range.

4. System Suitability Test (SST)

  • Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 5.0%. This step validates system precision.

5. Analysis Sequence

  • Inject a solvent blank to ensure no system contamination.

  • Inject all calibration standards to generate the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Inject the ILC samples in replicate (n=4).

  • Inject a continuing calibration verification (CCV) standard (mid-point standard) after every 10 sample injections to verify instrument stability. The recovery should be within 90-110% of the true value.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample & Standard Preparation B GC Injection & Volatilization A->B C Chromatographic Separation (Column) B->C D MS Ionization, Filtering & Detection C->D E Peak Integration & Identification D->E F Quantification via Calibration Curve E->F G Final Result (Concentration) F->G

Sources

A Researcher's Guide to Deconstructing the Certificate of Analysis for Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Ensuring Analytical Integrity

As a Senior Application Scientist, I've seen firsthand how the success of a project can hinge on the quality of a single vial: the reference standard. Its reliability is paramount, and the sole document vouching for that reliability is the Certificate of Analysis (CoA). Yet, not all CoAs are created equal. This guide will dissect the CoA for a common organic ester, Methyl 4-methoxyphenylacetate, to illustrate the critical differences between a comprehensive, trustworthy document and one that leaves dangerous room for interpretation. For researchers in pharmaceutical development and quality control, understanding these differences is not just academic—it's fundamental to data integrity and regulatory compliance.

This compound (CAS No. 23786-14-3) is an ester often used in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[1][2] An accurately characterized reference standard is essential for quantifying synthesis products, identifying impurities, and validating analytical methods. The CoA is the passport for this standard, certifying its identity, purity, and overall fitness for use.[3][4][5]

The Anatomy of a Trustworthy CoA: A Comparative Analysis

To illustrate the importance of detail, we will compare two hypothetical Certificates of Analysis for the same compound, this compound. "Vendor A" represents a producer adhering to the highest metrological and quality standards, such as those outlined in ISO 17034 for reference material producers.[6][7][8][9][10] "Vendor B" represents a supplier providing a more basic, less substantiated document.

Part 1: Identification and Basic Properties

A robust CoA begins with unambiguous identification of the material.

FeatureVendor A (Comprehensive)Vendor B (Basic)Analysis
Compound Name Methyl 2-(4-methoxyphenyl)acetateThis compoundVendor A uses the systematic IUPAC name, reducing ambiguity.[11]
CAS Number 23786-14-323786-14-3Both provide the correct CAS number.
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃Standard information, present on both.
Molecular Weight 180.20 g/mol 180.20Vendor A includes units, a small but significant detail.
Lot Number R202511-A-01251125Vendor A's format suggests a rigorous batch tracking system.
Appearance White to off-white crystalline solidConformsVendor A provides a specific description, whereas "Conforms" is meaningless without the specification.
Solubility Soluble in Methanol, AcetonitrileNot providedPractical handling information is crucial for the end-user.
Part 2: Identity Confirmation - Beyond a Single Technique

Confirming the molecule's structure is non-negotiable. A high-quality CoA will use orthogonal methods—different techniques that rely on independent chemical principles—to provide unequivocal proof of identity.

TechniqueVendor A (Comprehensive)Vendor B (Basic)Expert Interpretation
¹H NMR Spectroscopy Conforms to structure; spectrum providedNot provided¹H NMR is the gold standard for structural elucidation of organic molecules. Its absence is a significant red flag.
Mass Spectrometry (MS) [M+H]⁺ = 181.0859 (calc. 181.0865)Not providedHigh-resolution MS confirms the elemental composition, providing an orthogonal check on the identity.
FTIR Spectroscopy Conforms to structure; spectrum providedConformsWhile useful for confirming functional groups, FTIR alone is not sufficient for unambiguous identification of complex isomers.
Part 3: Purity Assessment - The Mass Balance Approach

This is the most critical section of the CoA and where the most significant discrepancies arise. A simple purity value from a single chromatographic technique is often misleading. Best practice, as employed by leading pharmacopeias and reference material producers, dictates a "mass balance" approach.[4] This method calculates purity by identifying and subtracting all significant impurities.

Purity Data Comparison

ParameterVendor A (Comprehensive)Vendor B (Basic)Why It Matters
Chromatographic Purity (HPLC) 99.85% (by area %)>99% (HPLC)Vendor A provides the exact value and specifies the method (area %). Vendor B's ">99%" is vague and could hide a result of 99.1%.
Water Content (Karl Fischer) 0.05%Not providedWater is a common impurity that is invisible to standard HPLC-UV detectors. Its omission can lead to significant errors in weighing and solution preparation.
Residual Solvents (GC-HS) <0.01% (Acetone)Not providedVolatile organic impurities from the synthesis process must be quantified as they contribute to the material's mass but not its active component.
Inorganic Content (Sulphated Ash) <0.02%Not providedNon-volatile inorganic salts or catalysts are another potential source of error that must be assessed.
Purity Factor (Assay by Mass Balance) 99.7% (as is basis)Not providedThis is the most accurate representation of the compound's purity, calculated as: 100% - (Water + Residual Solvents + Inorganic Content). This value should be used for all quantitative work.

Vendor A's mass balance approach provides a scientifically rigorous and defensible purity value. Vendor B's single data point is incomplete and potentially inflates the perceived purity of the material.

Visualizing the Workflow: Critical Evaluation of a Reference Standard CoA

Upon receiving a new reference standard, a researcher's workflow should involve a critical evaluation of the CoA. This process ensures the material is fit for its intended purpose before it is used in any experiment.

CoA_Workflow cluster_0 Initial Receipt & Verification cluster_1 CoA Content Analysis cluster_2 Decision & Implementation Start Standard Received CheckPhysical Physically Inspect Vial (Label, Seal, Appearance) Start->CheckPhysical CheckCoA Match Lot Number on Vial and CoA CheckPhysical->CheckCoA ReviewID Review Identity Data (NMR, MS, IR) CheckCoA->ReviewID ReviewPurity Review Purity Data (Mass Balance vs. Single Value) ReviewID->ReviewPurity CheckTrace Check for ISO 17034 / ISO 17025 Accreditation[6][12] ReviewPurity->CheckTrace CheckStorage Note Storage Conditions & Expiry Date CheckTrace->CheckStorage Decision Fit for Purpose? CheckStorage->Decision Accept Accept Standard Use Mass Balance Purity for Calculations Decision->Accept Yes Reject Reject Standard Contact Supplier for Clarification or Replacement Decision->Reject No Log Log Standard in Inventory Store as per CoA Accept->Log

Sources

The Versatile Synthon: A Comparative Efficacy Guide to Methyl 4-methoxyphenylacetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate synthon is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of building blocks available, methyl 4-methoxyphenylacetate stands out as a valuable synthon for the introduction of the 4-methoxyphenylacetyl moiety, a common structural motif in pharmaceuticals and biologically active molecules. This guide provides an in-depth technical comparison of this compound with its primary alternatives, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Role of this compound as a C2 Building Block

This compound is a readily available and versatile reagent that serves as a nucleophilic synthon for the introduction of a C2 fragment onto an aromatic or other electrophilic center. Its core utility lies in the reactivity of the α-carbon, which can be deprotonated to form an enolate, a potent nucleophile for various carbon-carbon bond-forming reactions. The methoxy group on the phenyl ring is a mild electron-donating group, which can influence the reactivity and stability of intermediates.

This guide will focus on the comparative efficacy of this compound in the context of key synthetic transformations, primarily palladium-catalyzed α-arylation, and will contrast its performance with alternative synthons and synthetic strategies.

Palladium-Catalyzed α-Arylation: A Key Application

The palladium-catalyzed α-arylation of esters is a powerful tool for the synthesis of α-aryl carboxylic acid derivatives, which are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. In this context, esters of aryl acetic acids, such as this compound, are crucial synthons.

The Ester Moiety: A Subtle but Significant Choice

While this compound is a common choice, the nature of the alkyl group on the ester can influence reaction outcomes. The primary alternatives are the ethyl and tert-butyl esters.

  • Methyl Ester: Generally offers a good balance of reactivity and stability. It is readily available and cost-effective[3][4].

  • Ethyl Ester: Often exhibits similar reactivity to the methyl ester. The choice between methyl and ethyl can sometimes be dictated by solubility or downstream processing considerations.

  • Tert-Butyl Ester: The bulky tert-butyl group can offer advantages in certain contexts. It can prevent self-condensation and, in some cases, lead to higher yields in cross-coupling reactions. Moreover, the tert-butyl ester can be cleaved under acidic conditions, which can be advantageous for sensitive substrates where saponification is not viable.

A notable example is the synthesis of (±)-flurbiprofen tert-butyl ester, a precursor to the NSAID Flurbiprofen, which was achieved in an 86% yield via palladium-catalyzed α-arylation of tert-butyl propionate with 2-fluoro-4-bromobiphenyl[1]. This highlights the utility of bulkier esters in complex syntheses. While a direct comparative study with the methyl ester was not provided, the high yield suggests the tert-butyl group is well-tolerated and potentially beneficial in this transformation.

Table 1: Comparison of Ester Alternatives in Palladium-Catalyzed α-Arylation

Ester MoietyKey AdvantagesPotential Considerations
Methyl Cost-effective, readily available, good general reactivity.May be more prone to side reactions like transesterification.
Ethyl Similar reactivity to methyl, potentially better solubility.Similar considerations to the methyl ester.
Tert-Butyl Can improve yields, prevents self-condensation, acid-labile protecting group.Higher cost and steric hindrance may slow down some reactions.

Alternative Synthons and Synthetic Strategies

Beyond simply varying the ester group, alternative synthons and entirely different synthetic strategies can be employed to introduce the 4-methoxyphenylacetyl or related moieties.

4-Methoxyphenylacetonitrile: A Nitrile Alternative

4-Methoxyphenylacetonitrile offers a compelling alternative to the corresponding ester. The α-protons are more acidic than those of the ester, facilitating enolate formation with weaker bases. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, providing a convergent route to the same products.

Key Advantages of the Nitrile Synthon:

  • Increased Acidity: The α-protons of the nitrile are more acidic, allowing for the use of a wider range of bases.

  • Versatility: The nitrile group can be converted to other functional groups besides the carboxylic acid, such as amines and ketones.

Experimental Data Snapshot: Hydrolysis of 4-Methoxyphenylacetonitrile

A common method for converting the nitrile to the desired carboxylic acid is through hydrolysis. A reported procedure involves heating 4-methoxyphenylacetonitrile with a mixture of sodium hydroxide and aqueous ethanol, followed by acidification, to yield 4-methoxyphenylacetic acid with a yield of 87.1%[5]. Another method using sulfuric acid reports a yield of 86.10%[6].

The Willgerodt-Kindler Reaction: A Strategic Alternative

Instead of starting with a pre-formed C2 synthon, the 4-methoxyphenylacetic acid moiety can be constructed directly from a more readily available precursor, 4-methoxyacetophenone, via the Willgerodt-Kindler reaction. This reaction involves heating the ketone with sulfur and an amine (typically morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid[7][8].

Experimental Data Snapshot: Willgerodt-Kindler Reaction of 4-Methoxyacetophenone

A study utilizing phase-transfer catalysis (PTC) with triethyl benzyl ammonium chloride (TEBA) reported the conversion of 4-methoxyacetophenone to 4-methoxyphenylacetic acid in 6 hours with a 60% yield[9]. While the yield may be lower than other methods, the readily available starting material can make this an attractive option. Another process using sulfur and ammonia in isopropanol reports a 75% yield of the crude acid[10].

Comparative Analysis: Choosing the Right Synthon

The optimal choice of synthon depends on several factors, including the specific target molecule, desired yield, cost considerations, and the tolerance of other functional groups in the substrate.

Table 2: Comparative Efficacy of Different Synthon Strategies

Synthon/StrategyKey AdvantagesKey DisadvantagesTypical Yields
This compound (α-Arylation) Direct C-C bond formation, good functional group tolerance.Requires a palladium catalyst and specific ligands.Generally high (e.g., 86% for a related profen synthesis[1]).
4-Methoxyphenylacetonitrile (Hydrolysis) More acidic α-protons, versatile nitrile group.Requires an additional hydrolysis step, which can be harsh.86-87% for the hydrolysis step[5][6].
4-Methoxyacetophenone (Willgerodt-Kindler) Inexpensive and readily available starting material.Can have lower yields, uses malodorous sulfur reagents.60-75%[9][10].

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of an Ester

This protocol is adapted from the synthesis of α-aryl propionic esters, which is analogous to the arylation of this compound[1].

  • Reaction Setup: To an oven-dried, resealable Schlenk tube, add Pd(OAc)2 (1-2 mol %), a suitable phosphine ligand (e.g., P(t-Bu)3, 2-4 mol %), the aryl halide (1.0 mmol), and the ester (1.2 mmol).

  • Solvent and Base: Add anhydrous toluene (2-3 mL) and a strong base such as LiHMDS (1.3 mmol).

  • Reaction Conditions: Seal the tube and stir the mixture at room temperature or heat to 80 °C until the starting material is consumed (monitored by GC or TLC).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and quench with saturated aqueous NH4Cl. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for the Willgerodt-Kindler Reaction of 4-Methoxyacetophenone

This protocol is based on a phase-transfer catalyzed method[9].

  • Reaction Mixture: In a round-bottom flask, combine 4-methoxyacetophenone (10 mmol), sulfur (30 mmol), morpholine (20 mmol), and triethyl benzyl ammonium chloride (TEBA) (0.5 mmol).

  • Reaction Conditions: Heat the mixture at 100 °C for 6 hours.

  • Hydrolysis: After cooling, add a solution of NaOH in aqueous ethanol and reflux for 8 hours.

  • Work-up: Cool the mixture, acidify with concentrated HCl to pH 2, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude 4-methoxyphenylacetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Visualization of Synthetic Pathways

Palladium-Catalyzed α-Arylation Workflow

alpha_arylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products M4MPA This compound Reaction_Vessel Reaction (Toluene, RT to 80°C) M4MPA->Reaction_Vessel ArylHalide Aryl Halide ArylHalide->Reaction_Vessel Pd_catalyst Pd(0) Catalyst Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand Ligand->Reaction_Vessel Base Strong Base (e.g., LiHMDS) Base->Reaction_Vessel Product α-(4-methoxyphenyl)arylacetate Salt Salt Byproduct Reaction_Vessel->Product Reaction_Vessel->Salt

Caption: Workflow for Palladium-Catalyzed α-Arylation.

Willgerodt-Kindler Reaction to 4-Methoxyphenylacetic Acid

willgerodt_kindler Start 4-Methoxyacetophenone Step1 Willgerodt-Kindler Reaction Start->Step1 Reagents Sulfur, Morpholine Reagents->Step1 Thioamide 4-Methoxyphenylthioacetomorpholide Step1->Thioamide Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Thioamide->Hydrolysis Product 4-Methoxyphenylacetic Acid Hydrolysis->Product

Caption: Synthesis of 4-Methoxyphenylacetic Acid via Willgerodt-Kindler Reaction.

Conclusion and Future Outlook

This compound is a highly effective and versatile synthon for the introduction of the 4-methoxyphenylacetyl group, particularly in modern palladium-catalyzed cross-coupling reactions. Its efficacy is comparable to, and in some cases, may be preferred over, its ethyl ester counterpart due to cost and availability. The tert-butyl ester presents a strategic alternative when acid-lability is desired or when steric bulk can mitigate side reactions and improve yields.

Alternative synthons and strategies each present a unique set of advantages and disadvantages. 4-Methoxyphenylacetonitrile is a valuable alternative due to the increased acidity of its α-protons, while the Willgerodt-Kindler reaction offers a route from a simple, inexpensive starting material, albeit sometimes with lower yields.

The choice of synthon should be made on a case-by-case basis, considering the overall synthetic plan, economic factors, and the chemical nature of the substrates involved. As catalytic methods continue to evolve, it is likely that the utility of this compound and its analogues as key building blocks in the synthesis of complex molecules will continue to expand.

References

  • Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. (n.d.). Journal of the American Chemical Society.
  • Synthesis of 2-(4-methoxyphenyl)-propionic acid. (n.d.). PrepChem.com.
  • Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. (2004). PubMed.
  • Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. (2001). Organic Chemistry Portal.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976). Google Patents.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). PubMed Central (PMC).
  • Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (2011). Google Patents.
  • Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. (2008). ACS Publications.
  • Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013). Google Patents.
  • Palladium-catalyzed alpha-arylation of esters. (2001). PubMed.
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2022). MDPI.
  • Method for the production of 4-hydroxyphenylacetic acid. (1982). Google Patents.
  • This compound. (n.d.). ChemBK.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal.
  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. (n.d.). Quick Company.
  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure.
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal.
  • Preparation method of methoxyphenylacetic acid. (2012). Google Patents.
  • phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). PubChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists, our commitment to discovery is paralleled by our responsibility for safety and environmental stewardship. Methyl 4-methoxyphenylacetate (CAS No. 23786-14-3) is a valuable intermediate in various organic syntheses.[1][2] However, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for handling this chemical waste, ensuring the safety of laboratory personnel and the integrity of our environment. The protocols herein are designed to be self-validating, grounding every step in established safety principles and regulatory standards.

Section 1: Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are not negligible, and a thorough risk assessment must precede any handling or disposal operations.

  • Flammability: The compound is classified as a Flammable Liquid, Category 3, with a flash point of approximately 36°C (96.8°F).[3] This means that at temperatures common in a laboratory environment, it can release enough vapor to form an ignitable mixture with air. This property dictates stringent control over ignition sources during storage and handling.

  • Irritant Properties: It is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Direct contact can lead to inflammation, redness, and pain.[4]

  • Respiratory Effects: Inhalation of vapors or mists may cause respiratory irritation (H335).[4] For this reason, handling should always occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Environmental Hazards: There is limited available data on the ecotoxicity, persistence, and bioaccumulation potential of this compound.[4] This lack of information mandates a precautionary principle: the compound must be prevented from entering drains, soil, or waterways, as its environmental impact is unknown.[4]

Quantitative Data Summary
PropertyValueSource
CAS Number 23786-14-3[4][5][6]
Molecular Formula C10H12O3[4][5][6]
Appearance Colorless Liquid[1]
Flash Point ~36 °C / 96.8 °F (closed cup)[3]
Density ~1.117 - 1.135 g/mL at 25 °C[1][2][4]
GHS Hazard Codes H226, H315, H319, H335[4]
GHS Signal Word Warning[7]

Section 2: Pre-Disposal Operations: Safety & Engineering Controls

Proper disposal begins long before the waste container is full. It starts with establishing a safe environment and utilizing the correct protective equipment.

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a thorough hazard assessment.

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards must be worn.[4] In situations with a higher risk of splashing, a face shield should be worn over the goggles.[4][8]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but for extended handling, it is crucial to consult the glove manufacturer's resistance guide. Always inspect gloves for damage before use and remove them with care to avoid skin contamination.[4][9]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[8] Long pants and closed-toe, closed-heel footwear are required to protect the skin.[4]

  • Respiratory Protection: All handling of open containers should be performed within a properly functioning chemical fume hood to maintain low airborne concentrations.[4] If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge (e.g., ABEK type) may be necessary, as part of a comprehensive respiratory protection program.[8]

Workspace Preparation
  • Ventilation: Ensure work is conducted in a well-ventilated area, ideally a chemical fume hood.[4]

  • Ignition Source Control: The workspace must be free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[7][10][11] Use only non-sparking tools when handling containers.[7][10]

  • Emergency Preparedness: An appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam), an eye wash station, and a safety shower must be immediately accessible.[4] A spill kit containing a non-combustible absorbent material (e.g., vermiculite, sand) should be readily available.[12]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste. The only acceptable final disposal method is through a licensed environmental services contractor.

Workflow for Waste Management

Sources

Mastering the Safe Handling of Methyl 4-methoxyphenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical synthesis, proficiency in the safe handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 4-methoxyphenylacetate, a common building block in organic synthesis. Moving beyond a simple checklist, this document delves into the "why" behind each procedural step, empowering you to work with confidence and uncompromising safety.

Understanding the Hazard Profile of this compound

This compound (CAS No. 23786-14-3) is a flammable liquid and can cause skin and eye irritation.[1][2][3][4][5] Inhalation of vapors or mists should be avoided.[1][3] A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in a robust safety protocol. Every laboratory professional must be familiar with the location and contents of the SDS for this and all other chemicals they handle.[6]

Key Hazard Information:

  • Physical State: Liquid[1]

  • Flammability: Flammable liquid and vapor.[2][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Health Hazards: May cause skin and eye irritation.[1][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate Personal Protective Equipment (PPE) to minimize exposure to hazardous chemicals.[7][8] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements

A baseline of PPE is mandatory for any work with this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is essential.[8][9][10]

  • Hand Protection: Chemical-resistant gloves are a necessity. Nitrile gloves are a common and effective choice for incidental contact.[11] For prolonged handling or in the event of a spill, heavier-duty gloves may be required. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[8]

Task-Specific PPE Recommendations
TaskRecommended PPERationale
Routine Handling (e.g., weighing, transferring) Chemical splash goggles, nitrile gloves, flame-resistant lab coat.Provides fundamental protection against splashes and incidental contact.
Heating or Reactions Chemical splash goggles and face shield, nitrile gloves, flame-resistant lab coat.The increased risk of splashing and exothermic reactions necessitates enhanced facial protection.
Large Volume Transfers (>1L) Chemical splash goggles and face shield, heavier-duty chemical-resistant gloves (e.g., butyl rubber), flame-resistant lab coat, and potentially a chemical-resistant apron.The greater quantity of the substance increases the potential severity of a spill or splash.
Spill Cleanup Air-purifying respirator with appropriate cartridges (e.g., Type ABEK), chemical-resistant gloves, boots, and coveralls.Protects against inhalation of vapors and extensive skin contact during cleanup operations.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the manufacturer's label is intact and legible, clearly identifying the contents and associated hazards.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[13] The storage location should be a designated flammable liquids cabinet. Keep the container tightly closed.[1][2][3]

Handling and Use
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[1][14][15]

  • Grounding: When transferring from a larger container, it is crucial to ground and bond the container and receiving equipment to prevent the buildup of static electricity, which could ignite the flammable vapors.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][3] Do not eat, drink, or smoke in the laboratory.[1]

Spill Response

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[13]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any state or local regulations.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[1][2] Do not dispose of this chemical down the drain.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Grounding and Bonding Grounding and Bonding Work in Fume Hood->Grounding and Bonding Perform Experiment Perform Experiment Grounding and Bonding->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Arrange for Pickup Arrange for Pickup Label Waste Container->Arrange for Pickup

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.